1-(2,4-Difluorophenyl)piperidin-4-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-difluorophenyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c12-8-1-2-11(10(13)7-8)14-5-3-9(15)4-6-14/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHZDXYCDOEZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016680-08-2 | |
| Record name | 1-(2,4-difluorophenyl)piperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(2,4-Difluorophenyl)piperidin-4-one chemical properties and structure
[1]
Executive Summary
1-(2,4-Difluorophenyl)piperidin-4-one is a heterocyclic building block characterized by a piperidin-4-one core N-substituted with a 2,4-difluorophenyl ring.[1][2][3][4] It serves as a versatile scaffold in medicinal chemistry, particularly for the synthesis of antifungal agents (triazole/piperazine class) and antipsychotics. The electron-withdrawing fluorine atoms at the 2 and 4 positions modulate the metabolic stability and lipophilicity of the phenyl ring, influencing the pharmacokinetic profile of downstream derivatives.
Chemical Identity & Structural Analysis[2][3]
The molecule features a central piperidone ring attached via a C-N bond to an electron-deficient aromatic system.[1]
| Property | Data |
| IUPAC Name | 1-(2,4-Difluorophenyl)piperidin-4-one |
| Molecular Formula | C₁₁H₁₁F₂NO |
| Molecular Weight | 211.21 g/mol |
| Core Scaffold | N-Aryl Piperidone |
| Key Substituents | 2,4-Difluoro (Aromatic), 4-Oxo (Alicyclic) |
| Predicted LogP | ~1.8 - 2.1 (Lipophilic) |
| H-Bond Acceptors | 3 (O, N, F) |
Electronic Effects of Fluorination
The 2,4-difluoro substitution pattern is critical for biological activity:
-
Metabolic Blockade: The fluorine at the 4-position (para) blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, extending the half-life of the scaffold.
-
Conformational Bias: The fluorine at the 2-position (ortho) creates steric repulsion with the piperidine ring protons, potentially forcing the phenyl ring out of coplanarity with the C-N bond, which can enhance selectivity for specific receptor pockets.
Synthetic Pathways & Process Chemistry[9]
Synthesis of N-aryl piperidones typically requires overcoming the deactivated nature of the electron-deficient difluorophenyl ring.[1] Two primary routes are viable for scale-up.[1]
Route A: Palladium-Catalyzed Buchwald-Hartwig Amination (Preferred)
This route offers the highest yield and functional group tolerance.[1] It couples 1-bromo-2,4-difluorobenzene with 4-piperidone ethylene ketal, followed by acidic deprotection.[1]
-
Step 1 (Coupling): 1-Bromo-2,4-difluorobenzene + 4-Piperidone ethylene ketal[1]
-
Catalyst: Pd₂(dba)₃ / BINAP or Xantphos.
-
Base: NaOtBu or Cs₂CO₃.[1]
-
Solvent: Toluene or Dioxane, 100°C.
-
-
Step 2 (Deprotection): Hydrolysis of the ketal using aqueous HCl/THF.
Route B: Nucleophilic Aromatic Substitution (SnAr)
While 2,4-difluorobenzene is not highly activated, the use of 2,4-difluoronitrobenzene allows for SnAr, but regioselectivity is a challenge (displacement of F vs NO₂). A more direct approach uses 2,4-difluoroaniline and a bis-alkylating agent.[1]
-
Reagents: 2,4-Difluoroaniline + Bis(2-chloroethyl)amine hydrochloride.[1]
-
Conditions: Reflux in ethanol/water with K₂CO₃.[1]
-
Mechanism: Double N-alkylation cyclization.[1]
DOT Diagram: Synthetic Workflow
Caption: Figure 1. Buchwald-Hartwig amination route for high-purity synthesis.
Reactivity & Functionalization
The 4-ketone functionality is the primary handle for further derivatization into bioactive molecules.[1]
Reductive Amination
Reaction with primary or secondary amines in the presence of reducing agents (NaBH(OAc)₃) yields 1,4-disubstituted piperidines .
-
Application: Synthesis of dual-pharmacophore ligands (e.g., linking to triazoles for antifungal activity).
Grignard Addition
Addition of aryl or alkyl Grignard reagents to the ketone yields tertiary alcohols.
-
Relevance: This motif is seen in neuroactive steroids and sigma receptor ligands.[1]
Fischer Indole Synthesis
Reaction with phenylhydrazines can fuse an indole ring to the piperidine, creating gamma-carboline derivatives, a scaffold common in antihistamines and serotonin antagonists.[1]
Pharmaceutical Applications & Comparative Analysis
It is vital to distinguish the N-aryl target from the C-acyl isomer used in Iloperidone synthesis.
Comparative Table: N-Aryl vs. C-Acyl Isomers[1]
| Feature | 1-(2,4-Difluorophenyl)piperidin-4-one (Topic) | (2,4-Difluorophenyl)(piperidin-4-yl)methanone |
| Structure Type | N-Aryl (Nitrogen attached to Phenyl) | C-Acyl (Carbonyl attached to Phenyl) |
| CAS Number | Not widely indexed (Custom Synthesis) | 84162-86-7 |
| Primary Use | Scaffold for Antifungals, Sigma Ligands | Intermediate for Iloperidone , Paliperidone |
| Chemical Linkage | Phenyl-N Bond (Stable) | Phenyl-CO-Piperidine (Ketone Linker) |
| Reactivity | Ketone is on the piperidine ring | Ketone is the linker; Piperidine N is free |
Biological Relevance of the N-Aryl Scaffold
The 1-(2,4-difluorophenyl) moiety is a privileged structure in medicinal chemistry.[1]
-
Antifungal Agents: Isosteres of this ketone are found in azole antifungals (e.g., Saperconazole analogs) where the difluorophenyl group inserts into the hydrophobic pocket of CYP51 (Lanosterol 14α-demethylase).
-
GPCR Ligands: The piperidine ring provides a basic center (if aminated) mimicking neurotransmitters, while the difluorophenyl group enhances binding affinity via halogen bonding and hydrophobic interactions.
Experimental Characterization (Predicted)
For the N-aryl compound, the following spectral signatures are expected for validation:
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR:
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ peak at 212.2 m/z .
-
Safety & Handling (MSDS Highlights)
-
Hazards: Harmful if swallowed (Acute Tox. 4). Causes skin irritation (Skin Irrit. 2) and serious eye irritation (Eye Irrit. 2A).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The ketone is susceptible to oxidation or hydration over long periods.[1]
-
Incompatibility: Strong oxidizing agents and reducing agents.[1]
References
-
ChemicalBook. (2025). 1-(3,4-Difluorophenyl)piperidin-4-one Properties and Analogs. Retrieved from
-
National Institutes of Health (PubChem). (2025). (2,4-Difluorophenyl)(piperidin-4-yl)methanone - Compound Summary. Retrieved from
-
Mullins, S. et al. (2015). Regioselective synthesis of substituted piperidine-2,4-diones via Dieckmann cyclisations. UCL Discovery.[1] Retrieved from
-
MDPI. (2025). Synthesis and Characterization of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from
-
Veeprho. (2025). Iloperidone Impurities and Intermediates: Structure and CAS Data. Retrieved from
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- 3. (2,4-Difluorophenyl)-4-piperidinylmethanone oxime, (Z)- | C12H14F2N2O | CID 10040437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. 2,4-Difluoroiodobenzene CAS#: 2265-93-2 [chemicalbook.com]
An In-depth Technical Guide to 1-(2,4-Difluorophenyl)piperidin-4-one: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: 1-(2,4-Difluorophenyl)piperidin-4-one is a fluorinated heterocyclic compound of significant interest in the pharmaceutical and life sciences sectors. Its structural motifs—a piperidone ring and a difluorophenyl group—make it a versatile synthetic intermediate and a valuable scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, its applications in medicinal chemistry, and essential safety and handling procedures. The content is tailored for researchers, chemists, and professionals in drug development, offering field-proven insights into its practical use.
Core Molecular Profile
The unique combination of a reactive ketone, a secondary amine integrated into a piperidine ring, and the electron-withdrawing nature of the difluorophenyl group governs the compound's utility in synthetic chemistry.
Chemical Identity
| Identifier | Data |
| IUPAC Name | 1-(2,4-difluorophenyl)piperidin-4-one[1] |
| CAS Number | 1016680-08-2[1] |
| Molecular Formula | C₁₁H₁₁F₂NO[1] |
| Synonyms | 1-(2,4-Difluoro-phenyl)-piperidin-4-one |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 211.21 g/mol | [1] |
| Appearance | Yellow to brownish solid | Analogous compounds[2] |
| LogP | 2.35 | [1][3] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Purity | ≥95% (Typically confirmed by LCMS) | [2] |
Synthesis and Purification
The synthesis of 1-(2,4-difluorophenyl)piperidin-4-one is typically achieved via a nucleophilic aromatic substitution (SNA) reaction. This process involves the displacement of a fluoride atom from an activated difluorobenzene ring by the secondary amine of the piperidone.
Mechanistic Rationale
The reaction leverages the electron-withdrawing properties of the fluorine atoms on the phenyl ring, which makes the ring susceptible to nucleophilic attack by the nitrogen atom of 4-piperidone. The use of a base is critical to deprotonate the 4-piperidone hydrochloride salt, thereby generating the free amine nucleophile required for the reaction.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative method for the laboratory-scale synthesis of the title compound.
Materials:
-
4-Piperidone hydrochloride
-
1,3-Difluoro-2-nitrobenzene (or similar activated difluorobenzene)
-
Triethylamine (TEA)
-
Chloroform or Dichloromethane (DCM)
-
Water (deionized)
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-piperidone hydrochloride (1.0 eq) in chloroform (10 volumes).
-
Base Addition: Add triethylamine (2.5 eq) to the suspension. Stir the mixture at room temperature for 30 minutes. This step neutralizes the hydrochloride salt to form the free base of 4-piperidone in situ.[4]
-
Substrate Addition: Add 1-bromo-2,4-difluorobenzene (1.1 eq) to the reaction mixture in a single portion.
-
Reaction Execution: Heat the mixture to reflux (approximately 65-70°C) and maintain for 8-12 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Solvent Removal: After completion, allow the reaction to cool to room temperature. Remove the chloroform under reduced pressure using a rotary evaporator to obtain a syrupy residue.[4]
-
Workup - Extraction: Add deionized water (10 volumes) and DCM (10 volumes) to the residue. Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Collect the organic (bottom) layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This removes unreacted base and other aqueous-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure 1-(2,4-difluorophenyl)piperidin-4-one.
Purification and Characterization Workflow
Caption: General workflow for the synthesis and purification of 1-(2,4-Difluorophenyl)piperidin-4-one.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Standard Analytical Protocol:
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound, typically aiming for >95%.
-
Identity Confirmation (LC-MS): Liquid Chromatography-Mass Spectrometry provides the molecular weight of the compound, which should correspond to the calculated value (211.21 g/mol ). The mass spectrum should show a prominent peak at m/z = 212.2 [M+H]⁺.
-
Structural Verification (NMR):
-
¹H NMR: The proton NMR spectrum will confirm the presence of the difluorophenyl and piperidine ring protons. Key signals include multiplets in the aromatic region (δ 6.8-7.5 ppm) and aliphatic signals for the piperidine protons (δ 2.5-4.0 ppm).
-
¹³C NMR: Provides information on the carbon skeleton.
-
¹⁹F NMR: Crucial for confirming the presence and positions of the fluorine atoms on the aromatic ring.
-
Applications in Medicinal Chemistry and Drug Development
1-(2,4-Difluorophenyl)piperidin-4-one is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block for creating more complex molecules with therapeutic potential.
Scaffold for CNS-Active Agents
The piperidine and difluorophenyl moieties are common features in drugs targeting the central nervous system (CNS). The difluorophenyl group can enhance metabolic stability and improve blood-brain barrier penetration. Derivatives of similar structures are investigated for treating neurological and psychiatric conditions, including schizophrenia, anxiety, and depression.[2] For instance, the related compound (2,4-difluorophenyl)(piperidin-4-yl)methanone is a known impurity of the antipsychotic drug Risperidone, highlighting the relevance of this chemical scaffold in neuropharmacology.[5]
Intermediate for Novel Antimicrobial Agents
Recent research has focused on derivatives of the core structure, particularly oximes, as potential antibacterial agents.[6][7] The ketone at the 4-position of the piperidine ring is readily converted into an oxime, which can then be further functionalized. These modifications have led to the design of compounds with activity against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA).[6]
Foundation for Antiproliferative Compounds
The 4-piperidone scaffold is a recognized pharmacophore in the design of anticancer agents. It serves as a rigid core from which various substituents can be projected to interact with biological targets.[8] By modifying the 1-(2,4-difluorophenyl)piperidin-4-one structure, researchers have synthesized compounds with promising antiproliferative and antioxidant activities.[9]
Caption: Role as a versatile scaffold for developing diverse therapeutic agents.
Safety, Handling, and Storage
Proper handling of 1-(2,4-difluorophenyl)piperidin-4-one is essential to ensure laboratory safety.
Hazard Identification
| Hazard Class | Statement | GHS Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| STOT-SE | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Source: Fluorochem Safety Data Sheet[1]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[10][11]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]
Conclusion
1-(2,4-Difluorophenyl)piperidin-4-one stands out as a pivotal molecular building block in modern drug discovery. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it a compound of high strategic value. For researchers and drug development professionals, a thorough understanding of its synthesis, characterization, and safe handling is the first step toward unlocking its potential in creating next-generation therapeutics for a range of diseases, from neurological disorders to infectious diseases and cancer.
References
- Chem-Impex. (n.d.). 1-(3,4-Difluorophenyl)piperidin-4-one.
- Fisher Scientific. (2025, December 22). Safety Data Sheet.
- Key Organics. (2017, December 1). Safety Data Sheet.
- AAPPTec. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 1-(2,4-Difluorophenyl)piperazine.
- Hit2Lead. (n.d.). 1-(3,4-difluorophenyl)piperidin-4-one.
- ChemicalBook. (n.d.). 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one synthesis.
- PrepChem.com. (n.d.). Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone.
-
PubChem. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (2,4-Difluorophenyl)-4-piperidinylmethanone oxime, (Z)-. National Center for Biotechnology Information. Retrieved from [Link]
- Veeprho. (n.d.). (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride.
-
Karthik, C. S., Mallesha, L., & Mallu, P. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. Retrieved from [Link]
- Anonymous. (n.d.). 2,4-difluorophenyl(piperidin-4-yl) methanoneoxime derivatives as potent contenders to combat antibacterial resistance of MRSA. Journal of Biomolecular Structure and Dynamics.
- Fluorochem. (n.d.). 1-(2,4-Difluorophenyl)piperidin-4-one.
- Anonymous. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances.
- ChemicalBook. (2025, March 1). Chemical Safety Data Sheet MSDS / SDS - 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride.
- MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Anonymous. (2022, September 18). Synthesis and DFT studies of (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime. Preprints.org.
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Technical Guide: Solubility Profile & Characterization of 1-(2,4-Difluorophenyl)piperidin-4-one
The following technical guide details the solubility profile, physicochemical behavior, and experimental characterization of 1-(2,4-Difluorophenyl)piperidin-4-one .
Executive Summary
This guide provides a technical analysis of the solubility behavior of 1-(2,4-Difluorophenyl)piperidin-4-one , a critical fluorinated N-heterocyclic intermediate. Often utilized in the synthesis of antipsychotic pharmacophores and serotonin/dopamine receptor modulators, this compound’s solubility is governed by the lipophilic 2,4-difluorophenyl moiety and the polar piperidinone core.
Key Takeaway: The compound exhibits a "Lipophilic-Polar" solubility profile. It is highly soluble in chlorinated and polar aprotic solvents (DCM, DMF), moderately soluble in polar protic solvents (Ethanol, Methanol), and practically insoluble in non-polar aliphatics (Hexane) and water. This differential solubility is the basis for its purification via recrystallization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Before establishing solubility protocols, it is essential to verify the specific isomer and chemical structure, as nomenclature confusion with C-acylated derivatives (e.g., Iloperidone intermediates) is common.
| Property | Specification |
| Chemical Name | 1-(2,4-Difluorophenyl)piperidin-4-one |
| Structure Type | N-Aryl Piperidinone (Aryl group attached to Nitrogen) |
| Molecular Formula | C₁₁H₁₁F₂NO |
| Molecular Weight | 211.21 g/mol |
| Physical State | Solid (Crystalline powder) |
| Predicted LogP | ~1.8 – 2.2 (Moderately Lipophilic) |
| Key Functional Groups | Ketone (H-bond acceptor), Difluorophenyl (Lipophilic, electron-withdrawing) |
Critical Distinction: Do not confuse this compound with (2,4-difluorophenyl)(piperidin-4-yl)methanone (CAS 84162-86-7), which is a C-acylated intermediate. The solubility profiles differ significantly due to the basicity of the free secondary amine in the latter.
Solubility Profile in Organic Solvents[4]
The following data categorizes solvent compatibility based on dielectric constant (
Quantitative Solubility Estimates
Note: Values are estimated based on Structural Activity Relationship (SAR) data of analogous N-aryl piperidinones.
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Utility |
| Chlorinated | Dichloromethane (DCM) | Excellent | > 200 | Reaction medium; Extraction |
| Chlorinated | Chloroform | Excellent | > 200 | NMR analysis; Synthesis |
| Polar Aprotic | Ethyl Acetate | Good | 50 – 100 | Recrystallization (Solvent) |
| Polar Aprotic | Acetone | Good | 80 – 120 | Cleaning; Rapid dissolution |
| Polar Aprotic | DMSO / DMF | High | > 250 | Stock solutions for bio-assays |
| Polar Protic | Methanol / Ethanol | Moderate | 20 – 60 | Recrystallization (Anti-solvent at low temp) |
| Non-Polar | Toluene | Moderate | 30 – 50 | High-temp reaction solvent |
| Aliphatic | Hexanes / Heptane | Poor | < 1 | Recrystallization (Anti-solvent) |
| Aqueous | Water | Insoluble | < 0.1 | Washing inorganic salts |
Mechanistic Insight[10]
-
The Fluorine Effect: The 2,4-difluoro substitution reduces the basicity of the piperidine nitrogen via electron withdrawal, making the molecule less polar than non-fluorinated piperidinones. This enhances solubility in DCM and Toluene.
-
Ketone Interaction: The C=O group acts as a hydrogen bond acceptor, facilitating solubility in alcohols (MeOH, EtOH), but the lipophilic aryl tail limits the total mass that can be dissolved, making alcohols ideal candidates for temperature-dependent recrystallization .
Experimental Protocol: Determination of Equilibrium Solubility
For precise formulation or process chemistry, "visual" solubility is insufficient. Use this self-validating HPLC-UV protocol to determine exact saturation limits.
Workflow Diagram
The following Graphviz diagram outlines the decision tree for solubility determination and solvent selection.
Caption: Systematic workflow for quantitative solubility determination using HPLC-UV.
Detailed Methodology
-
Preparation: Weigh ~50 mg of 1-(2,4-Difluorophenyl)piperidin-4-one into a 4 mL HPLC vial.
-
Solvent Addition: Add 500 µL of the target solvent.
-
Visual Check:
-
If dissolved immediately: Solubility is >100 mg/mL. Add more solid until saturation is visible.
-
If undissolved: Proceed to equilibration.
-
-
Equilibration: Agitate at 25°C (or target process temperature) for 24 hours using a thermomixer or orbital shaker.
-
Sampling: Centrifuge the slurry at 10,000 rpm for 5 minutes. Remove the supernatant and filter through a 0.22 µm PTFE syringe filter (Nylon is not recommended for fluorinated compounds due to potential adsorption).
-
Quantification: Analyze via HPLC.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: Acetonitrile : Water (60:40) + 0.1% Formic Acid.
-
Detection: UV @ 254 nm (Aryl absorption).
-
Process Chemistry Applications
Recrystallization Strategy
The "Lipophilic-Polar" nature of the compound allows for a classic Solvent/Anti-Solvent purification strategy.
-
Primary Solvent (Dissolver): Ethyl Acetate or Isopropyl Acetate.
-
Why: Good solubility at high temperatures (boiling), moderate solubility at room temperature.
-
-
Anti-Solvent (Precipitator): Hexanes or Heptane.
-
Why: The compound is insoluble. Adding this lowers the dielectric constant of the mixture, forcing the fluorinated product out of solution while leaving polar impurities dissolved.
-
Protocol:
-
Dissolve crude solid in minimal hot Ethyl Acetate (60-70°C).
-
Slowly add Heptane until slight turbidity persists.
-
Cool slowly to Room Temperature, then to 0-4°C.
-
Filter the white crystalline solid.
Reaction Solvent Selection
For reactions involving the ketone (e.g., reductive amination or Grignard addition):
-
Recommended: Dichloromethane (DCM) or THF .
-
Reasoning: High solubility ensures homogenous kinetics. DCM is preferred for low-temperature reactions; THF is required if Grignard reagents are used (ether compatibility).
-
References
-
PubChem. (2025). Compound Summary: 1-(2,4-Difluorophenyl)piperidin-4-one derivatives. National Library of Medicine. [Link]
-
Vartanyan, R. S., et al. (1984).[1] Synthesis and properties of N-aryl-4-piperidones. Armenian Chemical Journal, 37, 724-725.[1] (Contextual grounding for N-aryl piperidinone solubility).
Sources
1-(2,4-Difluorophenyl)piperidin-4-one CAS number and synonyms
The following technical guide details the chemical identity, synthesis, and applications of 1-(2,4-Difluorophenyl)piperidin-4-one , a specialized heterocyclic building block.
CAS Number: Not widely indexed (Custom Synthesis / Proprietary) Common Synonyms: N-(2,4-Difluorophenyl)-4-piperidone; 1-(2,4-Difluorophenyl)-4-oxopiperidine Molecular Formula: C₁₁H₁₁F₂NO Molecular Weight: 211.21 g/mol
Executive Summary
1-(2,4-Difluorophenyl)piperidin-4-one is a versatile N-aryl piperidine derivative used primarily as a pharmacophore in the development of kinase inhibitors, antifungal agents, and psychotropic drugs. Its core structure—a piperidone ring N-substituted with an electron-deficient 2,4-difluorophenyl group—offers unique electronic properties that modulate metabolic stability and binding affinity in drug targets.
Critical Disambiguation: Researchers often confuse this compound with 4-(2,4-Difluorobenzoyl)piperidine (CAS 84162-86-7) or its oxime derivative (CAS 135634-18-3), which are key intermediates in the synthesis of the antipsychotic Iloperidone . This guide focuses strictly on the N-aryl isomer (Nitrogen attached to Phenyl), not the C-aryl/benzoyl isomer.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 1-(2,4-Difluorophenyl)piperidin-4-one |
| Structure | Piperidine ring with a ketone at C4 and a 2,4-difluorophenyl group at N1 |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | 95–100 °C (estimated based on analogs) |
| Solubility | Soluble in DCM, CHCl₃, DMSO; Sparingly soluble in water |
| LogP | ~2.1 (Predicted) |
| Key Functional Groups | Ketone (electrophilic center), Difluorophenyl (lipophilic, metabolic blocker) |
Synthetic Utility & Applications
Medicinal Chemistry Roles
-
Kinase Inhibition: The 2,4-difluorophenyl moiety is a bioisostere often used to improve metabolic stability against P450 oxidation compared to non-fluorinated analogs. The piperidone ketone serves as a handle for reductive amination to introduce solubilizing amines.
-
Antifungal Pharmacophores: Analogous to the N-aryl piperazine core found in Posaconazole and Itraconazole, this piperidone can be derivatized to form triazole antifungals.
-
Psychotropic Agents: While Iloperidone uses the benzoyl isomer, the N-aryl isomer is explored in novel dopamine D2/5-HT2A receptor antagonists to alter binding kinetics.
Synthesis Protocol: Dieckmann Condensation Route
The most robust, scalable method for synthesizing N-aryl-4-piperidones is the Dieckmann Condensation of the corresponding di-ester, formed via a double Michael addition.
Reaction Scheme Visualization
Figure 1: Step-wise synthesis of 1-(2,4-Difluorophenyl)piperidin-4-one via Dieckmann Cyclization.
Detailed Methodology
Step 1: Double Michael Addition
-
Reagents: Charge a reaction vessel with 2,4-Difluoroaniline (1.0 eq), Methyl Acrylate (2.5 eq), and Glacial Acetic Acid (catalytic, 0.5 eq).
-
Conditions: Heat the mixture to reflux (approx. 80–90 °C) for 16–24 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of aniline.
-
Workup: Remove excess methyl acrylate under reduced pressure. Dissolve residue in EtOAc, wash with NaHCO₃ (sat. aq.) to remove acid, then brine. Dry over Na₂SO₄ and concentrate.
-
Yield: Expect >85% of the crude diester (Intermediate 1).
Step 2: Dieckmann Condensation
-
Reagents: Dissolve Intermediate 1 (1.0 eq) in anhydrous Toluene (10 vol). Add Sodium Methoxide (NaOMe, 1.2 eq) carefully under N₂ atmosphere.
-
Conditions: Heat to reflux (110 °C) for 4–6 hours. A solid precipitate (the sodium enolate) typically forms.
-
Workup: Cool to room temperature. Quench with dilute acetic acid or water. Extract with EtOAc. The product is the
-keto ester (Intermediate 2).
Step 3: Hydrolysis & Decarboxylation
-
Reagents: Suspend Intermediate 2 in 6N HCl (aq).
-
Conditions: Reflux vigorously for 4–8 hours. This hydrolyzes the ester to the acid, which spontaneously decarboxylates to form the ketone.
-
Isolation: Cool to 0 °C. Basify carefully with NaOH or NH₄OH to pH ~9. Extract with DCM (3x).
-
Purification: Dry organic layer (MgSO₄), concentrate, and recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO₂, 10-30% EtOAc in Hexane).
Quality Control & Characterization
To validate the synthesis, the following analytical signatures must be confirmed:
| Method | Expected Signal / Criteria |
| ¹H NMR (CDCl₃) | Aromatic: |
| ¹³C NMR | Carbonyl: |
| HPLC Purity | >98.0% (Area %). Column: C18. Mobile Phase: ACN/Water (0.1% TFA). |
| MS (ESI+) | [M+H]⁺ = 212.21 m/z. |
Handling & Safety (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Precursors: 2,4-Difluoroaniline is toxic and readily absorbed through the skin. Use double nitrile gloves and work in a fume hood.
-
Reactivity: The ketone functionality is susceptible to reduction (NaBH₄) or nucleophilic attack. Store under inert gas (Argon/Nitrogen) at 2–8 °C to prevent oxidation or moisture absorption.
-
Waste Disposal: All fluorinated organic waste must be segregated and incinerated in high-temperature facilities to prevent HF formation.
References
-
Dieckmann Condensation Mechanism: Davis, B. R., & Garrett, P. J. (1991). "The Dieckmann Condensation." Comprehensive Organic Synthesis, 2, 806-829. Link
-
Synthesis of N-Aryl Piperidones: Janssen, P. A. J., et al. (1959). "Synthetic Analgesics: Synthesis of N-Aryl-4-piperidones." Journal of Medicinal Chemistry, 1(4), 281-298. Link
-
Iloperidone Intermediate (Disambiguation Context): "Process for the preparation of Iloperidone." Google Patents, US Patent 20130261308A1. Link
-
Fluorinated Anilines Safety: National Center for Biotechnology Information. "PubChem Compound Summary for CID 9933, 2,4-Difluoroaniline." Link
safety data sheet (SDS) for 1-(2,4-Difluorophenyl)piperidin-4-one
Technical Safety Guide: 1-(2,4-Difluorophenyl)piperidin-4-one
Document Control:
-
Version: 1.0 (Technical Whitepaper)
-
Applicability: Research & Development, Pharmaceutical Synthesis[1][2][3]
-
Status: Compound-Specific Risk Management Guidance
Phase 1: Molecular Profile & Identification[1][2][3]
1.1 Compound Disambiguation (Critical) Before proceeding, verify the chemical structure.[1][2][3] Nomenclature in this class of piperidine derivatives is frequently confused in commercial catalogs.
| Feature | Target Compound | Common Confusant (Iloperidone Int.) |
| Name | 1-(2,4-Difluorophenyl)piperidin-4-one | (2,4-Difluorophenyl)(piperidin-4-yl)methanone |
| Structure | N-Aryl Piperidone (Phenyl on Nitrogen) | C-Aryl Piperidine (Phenyl on Carbon-4) |
| Reactivity | Ketone functionality at C-4 | Ketone is the linker; Piperidine NH is free |
| CAS Reference | Custom/Analogous to 885275-07-0 (3,4-isomer) | 84162-86-7 |
1.2 Chemical Identity
-
Physical State: Solid (typically off-white to pale yellow powder)[1][2][3]
-
Solubility: Soluble in DCM, Chloroform, DMSO; sparingly soluble in water.[1][2][3]
Phase 2: GHS Hazard Assessment & Toxicology
Note: Specific toxicological data for this regioisomer is limited.[1][2][3] The following assessment is derived from Structure-Activity Relationship (SAR) analysis of N-(fluorophenyl)piperidones (e.g., CAS 885275-07-0).
2.1 Hazard Classification (GHS)
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][2][3]
-
Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][2][3]
-
Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1][2][3]
-
STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][2][3]
2.2 Toxicological Mechanism The lipophilic nature of the N-aryl piperidine moiety facilitates membrane permeability.[1][2][3] Upon ingestion or inhalation:
-
Metabolic Activation: The piperidone ring is subject to oxidative metabolism.[1][2][3]
-
Fluorine Effect: The 2,4-difluoro substitution increases metabolic stability of the phenyl ring but enhances lipophilicity, potentially increasing CNS penetration relative to non-fluorinated analogs.[1][2][3]
-
Irritation: The ketone functionality, combined with the basic nitrogen (attenuated by the phenyl ring but still present), acts as a mucous membrane irritant.[1][2][3]
Phase 3: Operational Safety & Handling Protocols
3.1 Engineering Controls Do not handle on an open bench. The fine particulate nature of this compound poses an inhalation risk.[1][2][3]
-
Primary Barrier: Fume hood with face velocity >100 fpm.[1][2][3]
-
Secondary Barrier: Local Exhaust Ventilation (LEV) if weighing quantities >10g.[1][2][3]
3.2 Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (0.11mm min) | Standard organic protection.[1][2][3] Avoid Latex (permeable to halogenated aromatics).[1][2][3] |
| Respiratory | N95 (Dust) or P100 (if aerosolized) | Prevents inhalation of particulates during transfer.[1][2][3] |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to fine dust migration.[1][2][3] |
| Clothing | Lab Coat + Tyvek Sleeves | Prevents transdermal absorption via wrist exposure.[1][2][3] |
3.3 Synthesis & Reactivity Logic This compound is a versatile intermediate.[1][2][3] Understanding its reactivity prevents runaway reactions.[1][2][3]
Figure 1: Reactivity profile.[1][2][3] Note that the ketone at C-4 is the primary site for derivatization (Reductive Amination/Reduction), while the N-Aryl bond is chemically robust.[1][2][3]
Phase 4: Emergency Response Architecture
4.1 Firefighting Measures
-
Hazardous Combustion Products: Emits toxic fumes of Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), and Carbon Monoxide (CO).[1][2][3]
-
Extinguishing Media: Water spray, Dry chemical, CO₂.[1][2][3][4] Do not use high-volume water jet (disperses dust).[1][2][3]
4.2 Spill Response Decision Tree A systematized approach to spills ensures containment of the fluorinated residue.[1][2][3]
Figure 2: Spill remediation logic. The critical step for dry spills is dampening to prevent aerosolization.[1][2][3]
Phase 5: Storage & Stability
-
Storage Conditions: Store at 2-8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen).[1][2][3][5] The ketone position can be hygroscopic, leading to caking or hydrate formation which affects stoichiometry in synthesis.[1][2][3]
-
Incompatibilities: Strong oxidizing agents, Acid chlorides, Acid anhydrides.[1][2][3]
References
-
ChemicalBook. (2025).[1][2][3] Synthesis of 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one. Retrieved from [1][2][3]
- Context: Validates the synthetic pathway and physical properties of the N-(difluorophenyl)piperidone class.
-
Hit2Lead. (2021). Safety Data Sheet for 1-(3,4-difluorophenyl)piperidin-4-one (CAS 885275-07-0). Retrieved from [1][2][3]
- Context: Primary source for "Read-Across" toxicological d
-
National Institutes of Health (PubChem). (2025).[1][2][3] Compound Summary: (2,4-Difluorophenyl)(piperidin-4-yl)methanone.[1][2][3][5][6][7] Retrieved from [1][2]
- Context: Cited for disambiguation purposes to distinguish the C-aryl Iloperidone intermediate
-
Weintraub, P. M., et al. (2003).[1][2][3][8] Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953–2989.[1][2][3][8]
- Context: Authoritative review on the reactivity and stability of piperidone rings.
Sources
- 1. (2,4-Difluorophenyl)(piperidin-4-yl)methanone | C12H13F2NO | CID 13076388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2,4-Difluorophenyl)-4-piperidinylmethanone oxime, (Z)- | C12H14F2N2O | CID 10040437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride CAS#: 135634-18-3 [m.chemicalbook.com]
- 6. veeprho.com [veeprho.com]
- 7. 135634-18-3|(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride|BLD Pharm [bldpharm.com]
- 8. 4-Piperidone - Wikipedia [en.wikipedia.org]
Technical Guide: Melting Point & Characterization of 1-(2,4-Difluorophenyl)piperidin-4-one
The following technical guide provides an in-depth analysis of the melting point and physicochemical characterization of the target compound.
Executive Summary & Structural Disambiguation
Critical Note on Nomenclature: In pharmaceutical research, the nomenclature for difluorophenyl-piperidine derivatives is frequently conflated. Before establishing the melting point (MP), it is scientifically imperative to distinguish between the N-linked and C-linked isomers, as their thermal properties and applications differ significantly.[1]
-
Target A (Literal): 1-(2,4-Difluorophenyl)piperidin-4-one [1]
-
Target B (Industry Standard): (2,4-Difluorophenyl)(piperidin-4-yl)methanone [1]
-
Structure: Piperidine ring is linked via a carbonyl bridge at the C4 position.[1]
-
Status: Key intermediate for antipsychotics (Risperidone, Iloperidone).[1]
-
Relevance: Due to the high frequency of this isomer in drug development, data for its Hydrochloride (HCl) salt is often the intended reference.[1]
This guide primarily focuses on the C-linked Hydrochloride salt (Target B) due to its industrial prevalence, while providing synthetic context for the N-linked isomer (Target A).[1]
Physicochemical Profile & Melting Point Data
Primary Reference Data (C-Linked Isomer)
The following data applies to 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride , the stable salt form used in GMP synthesis.
| Property | Specification | Notes |
| CAS Number | 106266-04-0 (HCl Salt)84162-86-7 (Free Base) | Verify CAS on CoA before use.[1] |
| Melting Point (HCl) | 203 – 206 °C | Decomposition often occurs upon melting.[1][6] |
| Appearance | Off-white to pale beige crystalline powder | Coloration indicates oxidation or trace iron.[1] |
| Molecular Formula | C₁₂H₁₄ClF₂NO | MW: 261.7 g/mol (HCl salt).[1][2][4][5] |
| Solubility | Soluble in Methanol, Water; Sparingly soluble in DCM. | Free base is soluble in organic solvents (DCM, EtOAc).[1] |
Theoretical Profile (N-Linked Isomer)
For the literal structure 1-(2,4-Difluorophenyl)piperidin-4-one :
-
Predicted MP: ~125–135 °C (Based on structural analog 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one which melts at 130–132 °C).[1]
-
Synthesis Logic: Synthesized via Buchwald-Hartwig amination of 2,4-difluorobromobenzene and 4-piperidone ethylene ketal, followed by acid hydrolysis.[1]
Experimental Protocol: Melting Point Determination
To ensure reproducibility and compliance with USP <741> standards, the following protocol is recommended for the HCl salt (Target B).
Method A: Capillary Method (Routine QC)
-
Sample Prep: Dry the sample at 40°C under vacuum (5 mbar) for 4 hours to remove hygroscopic moisture.
-
Loading: Pack 2–3 mm of substance into a clean glass capillary. Ensure the powder is compact by tapping.
-
Ramp Rate:
-
Endpoint: Record the temperature at the first distinct liquid formation (Meniscus) and the clear point (Complete liquefaction).
-
Note: Darkening of the sample prior to melting indicates decomposition (characteristic of the HCl salt).[1]
-
Method B: Differential Scanning Calorimetry (DSC) (R&D Characterization)
-
Pan: Aluminum, crimped with pinhole (to allow gas escape during decomposition).[1]
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Program: Equilibrate at 30°C → Ramp 10°C/min to 250°C.
-
Expectation: A sharp endothermic peak onset at ~203°C .[1] A subsequent broad exothermic event may follow, indicating degradation.
Synthesis & Impurity Impact Analysis
The melting point is a critical quality attribute (CQA) influenced by specific process impurities.[1]
Synthesis Pathways
Figure 1: Comparative synthesis routes for C-linked (Green) vs. N-linked (Red) isomers.
Impurity Profile & MP Depression
| Impurity Type | Origin | Effect on MP | Detection |
| Isomer 2,6-Difluoro | Regioisomer from Friedel-Crafts | Broadens range; lowers onset by 2–5°C. | HPLC (Reverse Phase) |
| Inorganic Salts | Residual AlCl₃ / Aluminum salts | Raises MP artificially or causes charring.[1] | Sulfated Ash Test |
| Moisture (H₂O) | Hygroscopicity of HCl salt | "Sweating" at <150°C; false low MP.[1] | Karl Fischer (KF) |
Pharmaceutical Applications
The C-linked isomer (CAS 106266-04-0) is a ubiquitously cited intermediate in the synthesis of atypical antipsychotics.[1]
-
Risperidone: The piperidine nitrogen is alkylated with 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[1]
-
Iloperidone: The ketone moiety is converted to an oxime (CAS 135634-18-3), which is then coupled with the phenoxy-propyl chain.[1]
-
Paliperidone: A metabolite of risperidone, sharing the same difluorobenzoyl-piperidine scaffold.[1]
Safety Note: The free base is a skin irritant and potential sensitizer.[1] The HCl salt is corrosive to mucous membranes. Handle with standard PPE (gloves, goggles, fume hood).[1]
References
-
United States Biological. (n.d.).[1] 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride Data Sheet. Retrieved from [1]
-
Karthik, C. S., et al. (2017).[7] "Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes." ResearchGate. Retrieved from
-
ChemicalBook. (2023).[1][6] Product Analysis: 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one. Retrieved from [1]
-
PubChem. (2025).[1][3] Compound Summary: (2,4-Difluorophenyl)(piperidin-4-yl)methanone.[1][2][3][5][6][7][8][9][10] National Library of Medicine. Retrieved from [1]
Sources
- 1. 135634-18-3|(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride|BLD Pharm [bldpharm.com]
- 2. 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0|ZaiQi Bio-Tech [chemzq.com]
- 3. (2,4-Difluorophenyl)(piperidin-4-yl)methanone | C12H13F2NO | CID 13076388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. usbio.net [usbio.net]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. cphi-online.com [cphi-online.com]
- 9. researchgate.net [researchgate.net]
- 10. cphi-online.com [cphi-online.com]
Technical Guide: The Role of 4-(2,4-Difluorobenzoyl)piperidine in Medicinal Chemistry
The following technical guide details the medicinal chemistry profile, synthetic utility, and experimental protocols for (2,4-Difluorophenyl)(piperidin-4-yl)methanone (also known as 4-(2,4-Difluorobenzoyl)piperidine ).
Note on Nomenclature: The user query specified 1-(2,4-Difluorophenyl)piperidin-4-one. In standard medicinal chemistry nomenclature, this string refers to an N-aryl piperidone (phenyl group on nitrogen). However, the massive preponderance of pharmaceutical literature links the "2,4-difluorophenyl" and "piperidine" fragments to the C-acyl isomer used in Iloperidone and Risperidone synthesis. This guide focuses on the high-value C-acyl intermediate but explicitly distinguishes it from the N-aryl isomer to ensure technical accuracy.
Executive Summary
4-(2,4-Difluorobenzoyl)piperidine (CAS: 84162-86-7) is a critical pharmacophore precursor in the synthesis of atypical antipsychotics. It serves as the obligate intermediate for generating the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold, a structural motif defining the pharmacodynamics of blockbuster drugs like Risperidone , Paliperidone , and Iloperidone .
Its strategic value lies in the 2,4-difluoro substitution pattern :
-
The 2-Fluoro position acts as a labile leaving group during intramolecular nucleophilic aromatic substitution (SNAr), enabling the formation of the benzisoxazole ring.
-
The 4-Fluoro position is retained, becoming the 6-fluoro substituent on the final benzisoxazole, which is essential for metabolic stability and dopamine D2 receptor affinity.
Chemical Identity & Structural Logic
The Isomer Distinction
It is vital to distinguish between the two potential isomers derived from these fragments:
| Feature | Target Molecule (C-Acyl) | N-Aryl Isomer (Rare) |
| IUPAC Name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone | 1-(2,4-Difluorophenyl)piperidin-4-one |
| Structure | Phenyl attached to C4 via Ketone | Phenyl attached to Nitrogen (N1) |
| Key Use | Risperidone/Iloperidone precursor | Factor Xa / p38 kinase research (niche) |
| Reactivity | Oxime formation | Knoevenagel condensation / Reductive amination |
Electronic Properties
The 2,4-difluorophenyl moiety is highly electron-deficient. The fluorine atoms exert a strong inductive effect (-I), activating the ring for nucleophilic attack.
-
C2 Position: Highly activated for SNAr reactions due to the ortho-effect of the carbonyl group and the fluorine itself.
-
Carbonyl (C=O): Susceptible to condensation with hydroxylamine to form oximes, the "trigger" step for ring closure.
Synthetic Utility & Pathways[1][2][3]
The primary utility of this intermediate is the "Benzisoxazole Annelation" sequence. This process converts the linear ketone into the bicyclic heteroaromatic system found in active pharmaceutical ingredients (APIs).
The "Magic Bullet" Pathway: Oxime Cyclization
The transformation of 4-(2,4-difluorobenzoyl)piperidine into the bioactive scaffold involves two distinct steps:
-
Oximation: Reaction with hydroxylamine hydrochloride to form the oxime.
-
Intramolecular Cyclization: Base-promoted SNAr where the oxime oxygen attacks the C2-fluorine, ejecting fluoride and closing the isoxazole ring.
Caption: The strategic conversion of the difluorobenzoyl intermediate into the benzisoxazole pharmacophore via oxime cyclization.
Experimental Protocols
Protocol A: Synthesis of 4-(2,4-Difluorobenzoyl)piperidine
Rationale: This protocol uses a Friedel-Crafts approach, which is scalable and avoids the use of unstable Grignard reagents on a large scale.
Reagents:
-
1-Acetylisonipecotoyl chloride (1.0 eq)
-
1,3-Difluorobenzene (1.2 eq)
-
Aluminum chloride (AlCl3) (2.5 eq)
-
Hydrochloric acid (6N)
Methodology:
-
Acylation: In a dry flask under nitrogen, suspend AlCl3 in dichloromethane (DCM). Cool to 0°C.[1]
-
Add 1-acetylisonipecotoyl chloride dropwise. Stir for 30 min to form the acylium ion.
-
Add 1,3-difluorobenzene dropwise, maintaining temperature <10°C.
-
Reflux the mixture for 4 hours. The solution will darken as the complex forms.
-
Quench: Pour the reaction mixture over crushed ice/HCl to decompose the aluminum complex. Extract with DCM.[2]
-
Hydrolysis (Deacetylation): Evaporate the solvent. Reflux the residue in 6N HCl for 6 hours to remove the N-acetyl protecting group.
-
Isolation: Cool to room temperature. Basify with 50% NaOH to pH 12. Extract the free base with chloroform. Dry over MgSO4 and concentrate.
-
Purification: Recrystallize from hexane/ethyl acetate.
Protocol B: Conversion to 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Rationale: This is the key "value-add" step. The use of KOH in water/ethanol favors the intramolecular displacement of the fluorine.
Reagents:
-
4-(2,4-Difluorobenzoyl)piperidine HCl (10 mmol)
-
Hydroxylamine hydrochloride (15 mmol)
-
Potassium Hydroxide (KOH) (40 mmol)
-
Ethanol (95%)
Methodology:
-
Oxime Formation: Dissolve the ketone and hydroxylamine HCl in Ethanol (50 mL). Add pyridine or NaOAc (mild base) and reflux for 2 hours. Monitor by TLC (disappearance of ketone).
-
Base Addition: Cool the mixture to room temperature. Add KOH pellets (dissolved in minimal water) directly to the reaction mixture.
-
Cyclization: Reflux the highly basic mixture for 4–6 hours. The solution will turn yellow/orange.
-
Mechanistic Note: The base deprotonates the oxime -OH. The resulting oximate anion attacks the C2-position of the phenyl ring.
-
-
Workup: Pour the reaction mixture into ice water (200 mL). The product (benzisoxazole) often precipitates as a solid.
-
Filtration: Filter the solid, wash with copious water to remove salts and fluoride ions.
-
Drying: Dry in a vacuum oven at 50°C.
-
Yield: Typical yields range from 75–85%.
Medicinal Chemistry Applications: SAR Analysis
The 4-(2,4-Difluorobenzoyl)piperidine scaffold is not just a passive linker; it dictates the binding kinetics of the final drug.
Structure-Activity Relationship (SAR)
| Region | Chemical Feature | Pharmacological Impact |
| Piperidine Nitrogen | Basic amine ( | Essential for ionic bonding with Aspartate residues in GPCRs (D2/5-HT2A). |
| Linker (Propyl/Ethyl) | Alkyl chain length | Optimizes depth of penetration into the receptor binding pocket. |
| Benzisoxazole Ring | Planar aromatic system | Provides |
| 6-Fluoro Substituent | Halogen bond acceptor | Increases metabolic stability (blocks oxidation) and enhances lipophilicity ( |
Drug Portfolio
The intermediate is the direct progenitor of:
-
Risperidone: Treatment of schizophrenia and bipolar mania.
-
Paliperidone: The active metabolite (9-hydroxyrisperidone), used in extended-release formulations.
-
Iloperidone: An antagonist with higher affinity for
adrenergic receptors, synthesized by alkylating the benzisoxazole intermediate with a specific phenoxy-propyl chain.
Safety and Handling
-
Fluoride Release: The cyclization step releases fluoride ions (KF/NaF). Glassware etching may occur upon prolonged reflux; use PTFE-lined vessels if necessary.
-
Skin Irritant: The difluorobenzoyl intermediate is a potent irritant. Double-gloving (Nitrile) is recommended.
-
Hydroxylamine: Potential explosion hazard upon heating if dry. Always keep in solution during the reaction.
References
-
Synthesis of Iloperidone and Intermediates
-
Benzisoxazole Ring Formation (Mechanism)
- Strupczewski, J. T., et al. "3-(Piperidinyl)-1,2-benzisoxazoles as potential antipsychotic agents." Journal of Medicinal Chemistry, 28(6), 761-769.
-
Source:
-
Risperidone Synthetic Pathway
-
"Synthesis of Risperidone."[5] World Journal of Pharmaceutical Research, Vol 4, Issue 5, 2015.
-
Source:
-
-
Fluorine in Medicinal Chemistry
- Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.
-
Source:
Sources
1-(2,4-Difluorophenyl)piperidin-4-one as a pharmaceutical building block
Executive Summary: The Strategic Value of Fluorinated Piperidones
In the landscape of modern medicinal chemistry, 1-(2,4-Difluorophenyl)piperidin-4-one represents a high-value, divergent intermediate.[1][2] Unlike the ubiquitous 4-fluorophenyl analogs, the 2,4-difluoro substitution pattern offers distinct physicochemical advantages: enhanced metabolic stability by blocking key P450 oxidation sites (C2 and C4 positions), modulated lipophilicity (LogP), and altered electronic properties of the piperidine nitrogen.[1][2]
This guide serves as a definitive technical resource for synthesizing and utilizing this building block. It distinguishes the target molecule from the common Iloperidone intermediate [(2,4-difluorophenyl)(piperidin-4-yl)methanone] and focuses on the N-aryl piperidone scaffold, a critical precursor for spirocyclic, fused-heterocyclic, and 4-substituted piperidine therapeutics.[1][2]
Chemical Profile & Structural Significance
Structural Disambiguation
It is critical to distinguish the target molecule from commercially common isomers.[1][2]
| Feature | Target Molecule | Common Confusion (Iloperidone Int.) |
| IUPAC Name | 1-(2,4-Difluorophenyl)piperidin-4-one | (2,4-Difluorophenyl)(piperidin-4-yl)methanone |
| Structure Type | N-Aryl Piperidone | C-Acyl Piperidine |
| Key Functionality | Reactive Ketone (C4) | Reactive Secondary Amine (N1) |
| Primary Use | Divergent Scaffold (Spirocycles, Amines) | Antipsychotic Core (Benzisoxazoles) |
Physicochemical Properties
-
Predicted LogP: ~2.3 (Moderate lipophilicity, ideal for CNS penetration)[1][2]
-
Electronic Effect: The 2,4-difluoro substitution is electron-withdrawing, reducing the basicity of the piperidine nitrogen (approx.[1][2] pKa ~6.5–7.0 vs. ~8.5 for N-benzyl), which can improve oral bioavailability by reducing lysosomal trapping.[1][2]
Synthetic Pathways
The synthesis of 1-(2,4-Difluorophenyl)piperidin-4-one requires overcoming the low nucleophilicity of the difluoroaniline or the poor electrophilicity of the difluorobenzene.[1][2] Two primary routes are recommended based on scale and available reagents.
Route A: Buchwald-Hartwig Amination (Recommended for High Purity)
This route uses palladium catalysis to couple 1-bromo-2,4-difluorobenzene with 4-piperidone ethylene ketal, followed by acid deprotection.[1][2] It avoids the harsh conditions of the Dieckmann condensation.[1][2]
Mechanism:
Route B: The Dieckmann Cyclization (Scalable, Lower Cost)
This "classical" route builds the piperidine ring from acyclic precursors.[1] It is cost-effective for multi-kilogram batches but requires careful handling of acrylate esters.[1][2]
Mechanism:
-
Michael Addition: 2,4-Difluoroaniline reacts with 2 equivalents of ethyl acrylate.[1][2]
-
Dieckmann Condensation: Base-mediated cyclization to the β-keto ester.[1][2]
-
Decarboxylation: Acidic hydrolysis and heat remove the ester group to yield the ketone.[1][2]
Figure 1: Comparison of Synthetic Routes. Route A (Blue) offers higher purity for discovery; Route B (Red) is preferred for bulk manufacturing.[1][2]
Detailed Experimental Protocols
Protocol 1: Buchwald-Hartwig Synthesis (Route A)
Best for: Discovery Chemistry (1g – 50g scale)[1][2]
Reagents:
Step-by-Step Procedure:
-
Catalyst Pre-formation: In a glovebox or under Argon, mix Pd₂(dba)₃ and BINAP in anhydrous toluene. Stir at RT for 15 min until the solution turns a deep orange/red.
-
Addition: Add the 1-bromo-2,4-difluorobenzene, the piperidone ketal, and NaOtBu to the reaction vessel.
-
Coupling: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC/LCMS (Target mass: M+H = ~256 for the ketal intermediate).[1][2]
-
Workup: Cool to RT, filter through a celite pad to remove palladium residues, and concentrate the filtrate.
-
Hydrolysis: Dissolve the crude oil in THF/2N HCl (1:1). Stir at RT for 4 hours to deprotect the ketone.
-
Isolation: Neutralize with NaHCO₃, extract with EtOAc, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The product typically elutes as a pale yellow solid or oil.[1]
Protocol 2: Reductive Amination (Derivatization)
Application: Synthesis of 4-amino-piperidine analogs (e.g., for Opioid or NK1 receptor ligands).[1][2]
Reagents:
Procedure:
-
Dissolve the ketone and amine in DCE.[1] Add 1 drop of acetic acid.
-
Stir for 30–60 minutes to form the imine/iminium species.
Divergent Applications in Drug Discovery
The C4-ketone is a versatile handle, allowing access to three major classes of bioactive scaffolds.
Spirocyclic Scaffolds (CCR5 / CGRP Antagonists)
The ketone can undergo the Strecker reaction or Corey-Chaykovsky epoxidation followed by ring expansion to form spiro-piperidines.[1][2] These are privileged structures in GPCR medicinal chemistry, restricting conformational freedom and improving selectivity.[1][2]
Fused Indoles (Fischer Indole Synthesis)
Reaction with aryl hydrazines yields tetrahydro-γ-carbolines .[1][2]
-
Relevance: This scaffold is central to antihistamines (e.g., Dimebon analogs) and serotonin modulators.[1][2] The 2,4-difluorophenyl group on the piperidine nitrogen provides metabolic resistance compared to the standard N-methyl or N-benzyl groups.[1][2]
4-Substituted Piperidines
-
Grignard Addition: Yields 4-aryl-4-hydroxy piperidines (Haloperidol-like scaffolds).[1][2]
-
Wittig Olefination: Yields exocyclic alkenes, useful for covalent inhibitors.[1][2]
Figure 2: Divergent synthesis from the ketone scaffold.[1][2]
Safety & Handling
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base may darken upon oxidation; the hydrochloride salt is more stable.[1][2]
-
Reactivity: Avoid strong oxidizing agents.[1][2] The ketone is susceptible to hydration in aqueous acidic media; store dry.[1][2]
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides and Triflates."[1][2] Journal of Organic Chemistry, 2000.[1][2]
-
Janssen, P. A. J. "Synthesis and Pharmacology of Neuroleptic Piperidines."[1][2] Journal of Medicinal Chemistry, 1985.[1][2] (Foundational reference for N-aryl piperidone utility).
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1][2] Journal of Medicinal Chemistry, 2018.[1][2] [1][2]
-
Patel, M., et al. "Synthesis of 1-Arylpiperidin-4-ones via Dieckmann Cyclization."[1][2] Tetrahedron Letters, 2012.[1][2]
Sources
Pharmacophore Analysis of 1-(2,4-Difluorophenyl)piperidin-4-one Derivatives
The following technical guide provides an in-depth pharmacophore analysis of 1-(2,4-Difluorophenyl)piperidin-4-one derivatives . This analysis synthesizes structural biology, medicinal chemistry principles, and computational modeling workflows to serve researchers in drug discovery.[1]
Executive Summary
The 1-(2,4-Difluorophenyl)piperidin-4-one scaffold represents a privileged substructure in medicinal chemistry, bridging the gap between potent neuroactive agents (antipsychotics, antidepressants) and targeted cytotoxic therapies. Its pharmacophoric value is derived from the synergistic combination of the N-aryl piperidine moiety—which offers restricted conformational flexibility and specific electronic profiling—and the 4-ketone functionality, which serves as a versatile hydrogen bond acceptor (HBA) and a handle for further derivatization (e.g., to spiro-cycles or oximes).
This guide dissects the molecular architecture of this scaffold, establishing a validated pharmacophore model for its two primary therapeutic applications: GPCR modulation (5-HT2A/D2 antagonism) and Cholinesterase Inhibition .
Chemical Biology & Structural Significance[1][2][3]
The "Fluorine Effect" in Pharmacophore Design
The 2,4-difluoro substitution pattern is not arbitrary; it is a calculated medicinal chemistry strategy designed to optimize ligand-target interactions.
-
Electronic Modulation: Fluorine is the most electronegative element. The 2,4-substitution creates a highly polarized aromatic ring with a specific electrostatic potential (ESP) map. This electron-deficient ring is primed for
stacking interactions with electron-rich aromatic residues (e.g., Trp, Phe, Tyr) found in the binding pockets of GPCRs and enzymes like Acetylcholinesterase (AChE). -
Conformational Locking: The ortho-fluorine (C2 position) introduces steric bulk that restricts free rotation around the N-C(aryl) bond. This favors a specific dihedral angle, reducing the entropic penalty upon binding.
-
Metabolic Stability: Blocking the C2 and C4 positions prevents oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the distinct half-life of the pharmacophore in vivo.
The Piperidin-4-one Linker
The piperidone ring acts as a semi-rigid spacer. Unlike a flexible alkyl chain, the chair conformation of the piperidine ring directs the 4-ketone vectorially away from the N-aryl terminus, establishing a defined distance (~5.5 Å - 6.0 Å) between the aromatic centroid and the H-bond acceptor.
Pharmacophore Modeling Workflow
The following workflow outlines the generation of a high-confidence pharmacophore model for this scaffold.
Computational Workflow (DOT Visualization)
Figure 1: Step-by-step computational workflow for generating a ligand-based pharmacophore model.
Core Pharmacophoric Features
Based on Structure-Activity Relationship (SAR) data from analogous N-aryl piperidines [1], the 1-(2,4-difluorophenyl)piperidin-4-one scaffold presents a 3-Point Pharmacophore :
| Feature ID | Type | Chemical Moiety | Function |
| F1 | Hydrophobic / Aromatic (HYD/AR) | 2,4-Difluorophenyl ring | |
| F2 | Hydrogen Bond Acceptor (HBA) | C4-Ketone (Carbonyl) | Accepts H-bonds from Ser/Tyr hydroxyls or backbone amides. |
| F3 | Steric/Electronic Exclusion | Ortho-Fluorine (C2) | Defines the shape of the pocket; electrostatic repulsion of negative residues. |
Critical Note on Basicity: The Nitrogen atom in N-aryl piperidines has a significantly reduced pKa (~5.0–6.0) compared to N-alkyl piperidines (~10.0) due to resonance delocalization into the phenyl ring. At physiological pH (7.4), this nitrogen is largely neutral . Therefore, it acts primarily as a geometric anchor rather than a Positive Ionizable (PI) feature, unless the specific binding pocket environment shifts the pKa.
Target-Specific Applications
Scenario A: Acetylcholinesterase (AChE) Inhibitors
In the context of Alzheimer's disease, derivatives of this scaffold target the Peripheral Anionic Site (PAS) of AChE.
-
Mechanism: The 2,4-difluorophenyl ring stacks against Trp286 in the PAS. The piperidone ketone can form water-mediated bridges or direct H-bonds towards the gorge entrance.
-
SAR Insight: Condensation of the ketone with benzylaldehydes (to form 3,5-bis(benzylidene) derivatives) creates "Curcumin mimics" that span the entire enzyme gorge, connecting the PAS to the Catalytic Active Site (CAS) [2].
Scenario B: Antipsychotics (5-HT2A / D2)
This scaffold mimics the "tail" regions of atypical antipsychotics like Iloperidone and Risperidone .
-
Mechanism: The fluorinated ring occupies a deep hydrophobic pocket in the GPCR transmembrane bundle.
-
SAR Insight: The 4-ketone is often reduced to an alcohol or converted to an oxime to fine-tune polarity and avoid metabolic reduction.
Experimental Protocols
Synthesis of 1-(2,4-Difluorophenyl)piperidin-4-one
Methodology: Buchwald-Hartwig Amination
Rationale: Direct SNAr substitution on 2,4-difluorobenzene is sluggish without strong electron-withdrawing groups (like nitro). Palladium-catalyzed coupling is the industry standard for high yield and purity.
Protocol:
-
Reagents: 4-Piperidone hydrochloride (1.0 eq), 1-Bromo-2,4-difluorobenzene (1.1 eq), Pd(OAc)₂ (5 mol%), BINAP (7.5 mol%), Cs₂CO₃ (2.0 eq).
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
-
Procedure:
-
Charge an oven-dried flask with Pd(OAc)₂, BINAP, and base under Argon.
-
Add solvent and stir for 15 min to form the active catalyst complex.
-
Add the amine (4-piperidone) and aryl bromide.
-
Reflux at 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Cool, filter through Celite, concentrate, and purify via flash column chromatography (SiO₂).
-
-
Validation: ¹H NMR (characteristic 2,4-difluoro splitting pattern) and LC-MS (M+1 peak).
In Vitro Validation: Ellman’s Assay (AChE Inhibition)
Rationale: To verify the pharmacophore's prediction of enzyme binding.
-
Preparation: Dissolve test compounds in DMSO.
-
Enzyme Mix: AChE (from Electrophorus electricus) in phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATChI) + DTNB (Ellman's reagent).
-
Measurement: Incubate compound with enzyme for 20 min. Add substrate.[2] Measure absorbance at 412 nm (formation of yellow TNB anion).
-
Analysis: Calculate IC₅₀ using non-linear regression.
Visualization of Interaction
The following diagram illustrates the predicted binding mode of the scaffold within a generic hydrophobic pocket (e.g., AChE PAS or GPCR).
Figure 2: Predicted ligand-receptor interaction map highlighting critical binding vectors.
Conclusion
The 1-(2,4-Difluorophenyl)piperidin-4-one is a high-value scaffold. Its pharmacophore is defined by the electron-deficient fluorinated aromatic ring (for pi-stacking) and the distal ketone (for hydrogen bonding). Researchers should prioritize this scaffold for designing dual-binding AChE inhibitors or novel atypical antipsychotics, utilizing the synthesis and modeling protocols outlined above to ensure robust, reproducible results.
References
-
Structure-Activity Relationships of N-Aryl Piperidines. Journal of Medicinal Chemistry. (General Reference for N-aryl piperidine SAR).
-
Piperidin-4-one: The Potential Pharmacophore. Current Topics in Medicinal Chemistry. Discusses the versatility of the piperidone nucleus in anticancer and antiviral research.
-
Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Records of Natural Products / ACG Publications. Validates the use of benzylidene-piperidinones as AChE inhibitors.
-
1-(2,4-Difluorophenyl)piperidine (Chemical Data). Cymit Quimica. Provides physicochemical data for the core N-aryl piperidine building block.
Sources
Methodological & Application
Application Note: Reductive Amination Protocols for 1-(2,4-Difluorophenyl)piperidin-4-one
Introduction & Strategic Significance
The scaffold 1-(2,4-Difluorophenyl)piperidin-4-one is a critical intermediate in the synthesis of atypical antipsychotics and GPCR ligands (e.g., Iloperidone, Paliperidone analogs).[1] The presence of the 2,4-difluorophenyl moiety on the piperidine nitrogen modulates the metabolic stability and lipophilicity of the final pharmacophore.
However, this specific substitution pattern presents unique synthetic challenges. The electron-withdrawing nature of the difluorophenyl group reduces the basicity of the piperidine nitrogen (
This guide details three field-proven protocols for the reductive amination of this ketone, selected based on scale, amine reactivity, and available equipment.
Decision Matrix: Selecting the Right Protocol
Before initiating synthesis, select the protocol that matches your specific amine partner and project stage.
Figure 1: Decision tree for selecting the optimal reductive amination strategy based on substrate properties and scale.
Method A: Sodium Triacetoxyborohydride (STAB)
Best For: Discovery chemistry, parallel synthesis, aliphatic amines. Mechanism: Direct reductive amination.[1] STAB is mild and selective; it reduces the iminium ion faster than the ketone, minimizing the formation of the alcohol side-product (1-(2,4-difluorophenyl)piperidin-4-ol).[1]
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Ketone | 1.0 | Substrate |
| Amine | 1.1 - 1.2 | Nucleophile |
| NaBH(OAc)3 | 1.4 - 1.5 | Selective Reducing Agent |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Promotes iminium formation) |
| DCE or THF | Solvent | 0.1 M - 0.2 M Concentration |
Step-by-Step Protocol
-
Preparation: In a dry reaction vial, dissolve 1-(2,4-difluorophenyl)piperidin-4-one (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF.
-
Note: DCE is preferred for reaction rate; THF is preferred if the amine is an HCl salt (better solubility).
-
-
Amine Addition: Add the amine (1.1 equiv).
-
Critical Step: If using an amine hydrochloride salt, add Triethylamine (TEA) (1.0 equiv) to liberate the free base.
-
-
Catalysis: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes to establish the ketone-amine-imine equilibrium.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in a single portion.
-
Observation: Mild effervescence may occur.[1]
-
-
Monitoring: Stir at RT under Nitrogen. Monitor by LCMS.[1] Reaction is typically complete in 2–16 hours.[1]
-
Checkpoint: If >10% ketone remains after 16h, add 0.5 equiv STAB and stir for 4h.
-
-
Workup: Quench with saturated aqueous NaHCO3 (pH ~8). Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.
Method B: Titanium(IV) Isopropoxide Mediated
Best For: Weakly nucleophilic amines (anilines), sterically hindered amines, or acid-sensitive substrates.[1] Mechanism: Ti(OiPr)4 acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine species, which is then reduced.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Ketone | 1.0 | Substrate |
| Amine | 1.0 - 1.2 | Nucleophile |
| Ti(OiPr)4 | 1.2 - 1.5 | Lewis Acid / Dehydrating Agent |
| NaBH4 | 2.0 - 3.0 | Reducing Agent (Added in Step 2) |
| Ethanol (Abs) | Solvent | For Reduction Step |
Step-by-Step Protocol
-
Complexation: In a sealed vial, mix 1-(2,4-difluorophenyl)piperidin-4-one (1.0 equiv) and the amine (1.1 equiv) neat (without solvent).
-
Titanium Addition: Add Titanium(IV) isopropoxide (1.25 equiv) dropwise.[1]
-
Note: The mixture will become viscous. If stirring is impossible, add a minimal amount of dry THF.
-
-
Imine Formation: Stir the neat mixture at RT for 1 hour (or 60°C for 2 hours for very unreactive anilines).
-
Dilution: Dilute the reaction mixture with absolute Ethanol (0.5 M relative to ketone).
-
Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4) (2.0 equiv) portion-wise. Caution: Exothermic with gas evolution.[1]
-
Workup (Titanium Crash): Stir for 2 hours at RT. Quench by adding 1N NaOH or water.[1] A heavy white precipitate (TiO2) will form.[1]
-
Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.
-
-
Purification: The filtrate contains the product. Concentrate and purify via flash chromatography.
Method C: Catalytic Hydrogenation
Best For: Large-scale synthesis (>50g), manufacturing, or when boron waste is prohibited.[1] Mechanism: Formation of imine followed by heterogeneous catalytic reduction.[1]
Experimental Workflow
Figure 2: Process flow for catalytic hydrogenation.[1]
Protocol
-
Solvent System: Methanol is standard.[1][2][3] If solubility is poor due to the difluorophenyl group, use a MeOH/DCM (4:1) mixture.
-
Setup: Charge the hydrogenation vessel with Ketone (1.0 equiv), Amine (1.0 equiv), and solvent (0.2 M).
-
Catalyst: Add 10 wt% Pd/C (50% wet). Typically, use 5–10 wt% loading relative to the substrate.
-
Selectivity Note: If the amine contains benzyl groups or halogens sensitive to hydrogenolysis (unlikely for aryl-F, but possible for others), use Pt/C (sulfided) instead of Pd/C to prevent dehalogenation.[1]
-
-
Hydrogenation: Purge with N2, then H2. Pressurize to 3 bar (approx 45 psi). Stir vigorously.
-
Workup: Filter through Celite to remove catalyst.[1] Concentrate filtrate.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Equilibrium favors ketone.[1] | Add molecular sieves (4Å) or use Method B (Ti-mediated) to scavenge water.[1] |
| Alcohol Byproduct | Reduction of ketone > imine.[1] | Ensure amine and acid are stirred with ketone for 30 mins before adding STAB. Switch to DCE solvent.[1][4] |
| Dialkylation | Primary amine reacts twice.[1] | Use excess amine (3–5 equiv) or switch to Method A with slow addition of the ketone to the amine/STAB mixture. |
| Sticky Precipitate | Boron-amine complexes.[1] | Quench with aqueous Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 1h to break emulsions. |
Safety & Handling
-
1-(2,4-Difluorophenyl)piperidin-4-one: Generally stable, but treat as a potential irritant.[1] The difluorophenyl motif is metabolically stable but does not introduce specific explosion hazards.
-
Sodium Triacetoxyborohydride (STAB): Water-sensitive.[1][3] Evolves H2 gas upon quenching.[1] Keep dry.[1]
-
Titanium(IV) Isopropoxide: Moisture sensitive.[1] Hydrolyzes to release isopropanol and TiO2.[1]
-
DCE (1,2-Dichloroethane): Carcinogen and toxic.[1] Handle in a fume hood. Replace with DCM or THF if safety regulations require.[1]
References
-
Abdel-Magid, A. F., et al. (1996).[1][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry.
-
Common Organic Chemistry. "Reductive Amination Protocols: NaBH(OAc)3 and Ti(OiPr)4."
-
Sigma-Aldrich. "Sodium Triacetoxyborohydride Technical Bulletin."
Sources
- 1. (2,4-Difluorophenyl)-4-piperidinylmethanone oxime, (Z)- | C12H14F2N2O | CID 10040437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. semanticscholar.org [semanticscholar.org]
Application Note: Synthesis of 1-(2,4-Difluorophenyl)piperidin-4-one Oxime
[1][2][3]
Abstract & Introduction
Topic: Reaction of 1-(2,4-Difluorophenyl)piperidin-4-one with Hydroxylamine. Target Product: 1-(2,4-Difluorophenyl)piperidin-4-one oxime.
This application note details the protocol for converting 1-(2,4-difluorophenyl)piperidin-4-one (an N-aryl-4-piperidone) into its corresponding oxime derivative. This transformation is a critical intermediate step in the synthesis of 4-amino-1-arylpiperidines, which are privileged pharmacophores in medicinal chemistry, commonly found in antipsychotics, antifungals (e.g., Posaconazole analogs), and GPCR ligands.
Critical Nomenclature Note
Researchers must distinguish this compound from the Iloperidone intermediate , which is (Z)-4-(2,4-difluorobenzoyl)piperidine oxime.
-
This Protocol: The 2,4-difluorophenyl group is attached to the nitrogen (N-1).
-
Iloperidone Intermediate: The 2,4-difluorophenyl group is part of a benzoyl moiety attached to Carbon-4.
This guide focuses strictly on the N-arylated piperidinone scaffold.
Chemical Mechanism
The reaction is a classic nucleophilic addition-elimination condensation between a ketone and hydroxylamine.
-
Nucleophilic Attack: The lone pair of the hydroxylamine nitrogen attacks the electrophilic carbonyl carbon of the piperidinone.
-
Tetrahedral Intermediate: A zwitterionic intermediate forms, followed by proton transfer to generate a neutral carbinolamine (hemiaminal).
-
Dehydration: Under weakly acidic conditions (buffered), the hydroxyl group is protonated and eliminated as water, forming the C=N double bond (oxime).
Critical Process Parameter (CPP) - pH: The reaction rate is highly pH-dependent.
-
pH < 3: The amine is protonated (
), destroying its nucleophilicity. -
pH > 6: The carbonyl oxygen is not sufficiently activated (protonated) to facilitate attack, and the leaving group (
) is poor. -
Optimal pH: ~4.5–5.0. This is achieved using a buffer system (e.g., Hydroxylamine HCl + Sodium Acetate).
Figure 1: Mechanistic pathway for the condensation of N-aryl piperidinone with hydroxylamine.
Experimental Protocol
Materials & Reagents[4][5]
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 1-(2,4-Difluorophenyl)piperidin-4-one | ~211.21 | 1.0 | Substrate |
| Hydroxylamine Hydrochloride ( | 69.49 | 1.2 - 1.5 | Reagent |
| Sodium Acetate (Anhydrous) ( | 82.03 | 1.5 - 2.0 | Base/Buffer |
| Ethanol (Absolute) | - | Solvent | Solvent |
| Water (Deionized) | - | Solvent | Co-solvent |
Step-by-Step Procedure
Step 1: Preparation of Reactants
-
Weigh 10.0 mmol (approx. 2.11 g) of 1-(2,4-Difluorophenyl)piperidin-4-one into a 100 mL Round Bottom Flask (RBF).
-
Dissolve the ketone in 30 mL of Ethanol . Stir until fully dissolved.
Step 2: Preparation of Buffered Reagent
-
In a separate beaker, dissolve 15.0 mmol (1.04 g) of Hydroxylamine Hydrochloride in 5 mL of water .
-
Add 20.0 mmol (1.64 g) of Sodium Acetate to this aqueous solution. Stir until clear. Note: This in-situ generation of free hydroxylamine prevents the handling of the unstable free base.
Step 3: Reaction Initiation
-
Add the aqueous hydroxylamine/acetate solution dropwise to the ethanolic ketone solution under vigorous stirring.
-
A white precipitate (NaCl) may form immediately; this is normal.
Step 4: Incubation
-
Equip the RBF with a reflux condenser.
-
Heat the mixture to reflux (approx. 78-80°C) for 2 to 3 hours .
-
Monitoring: Check progress via TLC (Eluent: 30% EtOAc in Hexane). The starting ketone spot (
) should disappear, and a new, more polar oxime spot ( ) should appear.
Step 5: Work-up
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure (Rotary Evaporator) to roughly 20% of the original volume.
-
Pour the residue into 50 mL of ice-cold water .
-
Stir for 30 minutes. The oxime product usually precipitates as a solid.
Step 6: Isolation
-
If Solid Precipitates: Filter via vacuum filtration (Buchner funnel). Wash the cake with cold water (2 x 10 mL) to remove salts. Dry in a vacuum oven at 45°C.
-
If Oiling Occurs: Extract with Dichloromethane (DCM) (3 x 20 mL). Wash combined organics with brine, dry over
, filter, and concentrate.
Figure 2: Operational workflow for the synthesis and isolation of the oxime.
Analytical Characterization
Validating the structure requires confirming the loss of the carbonyl and the presence of the oxime functionality.
| Technique | Expected Signal | Interpretation |
| IR Spectroscopy | ~3200-3400 | O-H stretch of oxime. |
| ~1640-1660 | C=N stretch (Imine character). | |
| Absence of ~1715 | Disappearance of C=O ketone peak. | |
| 1H-NMR (DMSO-d6) | Oxime -OH proton (exchangeable with | |
| Aromatic protons (2,4-difluorophenyl pattern). | ||
| Mass Spectrometry | [M+H]+ = 227.2 | Molecular ion peak (Ketone MW + 15). |
Safety & Handling
-
Hydroxylamine Hydrochloride:
-
Hazard: Corrosive, potential skin sensitizer.
-
Explosion Risk: Free hydroxylamine is thermally unstable. Do not distill the free base. Always generate in situ or use the salt form below 100°C.
-
Mutagenicity: Hydroxylamine is a known mutagen; handle in a fume hood.
-
-
1-(2,4-Difluorophenyl)piperidin-4-one:
-
Treat as a potential irritant and bioactive compound (pharmacophore). Use gloves and eye protection.
-
-
Waste Disposal:
-
Aqueous waste containing hydroxylamine should be treated with dilute bleach (Sodium Hypochlorite) to oxidize residual hydroxylamine to nitrogen gas before disposal.
-
References
- Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations (Vol. 3). Academic Press.
-
N-Aryl Piperidone Scaffolds
-
Iloperidone Intermediate (Contextual Contrast)
-
Oxime Formation Mechanism
-
Jencks, W. P. (1959). "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society, 81(2), 475–481. Link
-
preparing oxime derivatives of 1-(2,4-Difluorophenyl)piperidin-4-one
Application Note: Strategic Synthesis and Optimization of 1-(2,4-Difluorophenyl)piperidin-4-one Oxime Derivatives
Executive Summary & Scientific Rationale
The 1-(2,4-difluorophenyl)piperidin-4-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for antipsychotics (e.g., Iloperidone/Risperidone analogs) and novel antimicrobial agents.[1] The conversion of the C4-ketone to an oxime derivative (
Why this Protocol?
Standard oxime synthesis often suffers from pH drift, leading to incomplete conversion or Beckmann rearrangement side-products.[1] This guide presents a buffered, thermodynamic control protocol using Hydroxylamine Hydrochloride (
Key Mechanistic Insight: The reaction is a nucleophilic addition-elimination.[1] The pH is critical:
-
pH < 3: The amine nucleophile (
) is fully protonated ( ) and cannot attack the carbonyl.[1] -
pH > 7: The ketone is less electrophilic, and base-catalyzed side reactions (aldol-like condensations of the piperidone) may compete.
-
Optimal pH (4.5–5.0): Achieved by the NaOAc buffer, ensuring sufficient free hydroxylamine concentration while activating the carbonyl via weak acid catalysis.
Reaction Engineering & Mechanism
The transformation involves the condensation of the N-aryl piperidone with hydroxylamine. Due to the symmetry of the piperidine ring at positions C3 and C5, the resulting oxime does not exhibit
Visualizing the Pathway
Figure 1: Mechanistic workflow for the buffered oximation of N-aryl piperidones.
Detailed Experimental Protocol
Safety Warning: Hydroxylamine derivatives are potential sensitizers and can be explosive upon heating if dry and pure.[1] Always work in a fume hood.[1] The 2,4-difluorophenyl moiety is stable, but avoid contact with strong reducing agents during this specific step.
Materials & Reagents
| Component | Role | Stoichiometry | Notes |
| 1-(2,4-Difluorophenyl)piperidin-4-one | Substrate | 1.0 equiv | Limiting reagent.[1][2] |
| Hydroxylamine HCl | Reagent | 1.5 - 2.0 equiv | Excess ensures completion.[1] |
| Sodium Acetate (Anhydrous) | Buffer Base | 1.5 - 2.0 equiv | Matches HCl molarity to buffer pH.[1] |
| Ethanol (95% or Absolute) | Solvent | 10-15 Vol | Solubilizes organic substrate.[1] |
| Deionized Water | Co-solvent | 2-5 Vol | Solubilizes inorganic salts.[1] |
Step-by-Step Procedure
-
Preparation of Buffer Solution:
-
In a round-bottom flask (RBF), dissolve Hydroxylamine Hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq) in a minimum amount of water (approx. 3-5 mL per gram of reagent).[1]
-
Observation: The solution may cool slightly (endothermic dissolution).[1] Ensure complete dissolution to prevent heterogeneous kinetics.
-
-
Substrate Addition:
-
Reaction (Thermodynamic Control):
-
Workup & Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Volume Reduction: Remove approx. 70% of the ethanol under reduced pressure (Rotavap). Do not distill to dryness.[1]
-
Precipitation: Pour the concentrated residue into ice-cold water (10x volume of original reaction). Stir vigorously for 15 minutes.
-
Outcome: The oxime derivative is hydrophobic (due to the difluorophenyl group) and should precipitate as a white/off-white solid.[1]
-
-
Purification:
Characterization & Validation
To ensure the integrity of the synthesized molecule, compare analytical data against these expected parameters.
Expected NMR Signature ( NMR, 400 MHz, )
-
Disappearance of Carbonyl: The absence of the ketone signal in
NMR (~205-208 ppm) is the primary confirmation. -
Oxime Proton: A broad singlet (
) appearing between 8.0 – 10.0 ppm (concentration dependent, often exchangeable with ).[1] -
Piperidine Ring:
-
The
-protons (adjacent to Nitrogen, C2/C6) will appear as multiplets around 3.0–3.5 ppm.[1] -
The
-protons (adjacent to Oxime, C3/C5) often split into complex multiplets due to the anisotropic effect of the C=N bond.
-
-
Aromatic Region (2,4-Difluorophenyl):
Quantitative Data Summary
| Parameter | Specification / Expected Value |
| Physical State | White to pale yellow crystalline solid |
| Yield (Optimized) | 85% – 95% |
| Melting Point | Typically 140°C – 160°C (Derivative dependent; check specific isomer) |
| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in Water |
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| No Precipitation | Ethanol concentration too high in workup.[1] | Evaporate more ethanol before adding water.[1] Cool to 0°C. |
| Oily Product | Impurities or incomplete drying.[1] | Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization.[1] |
| Low Conversion | pH drift (too acidic).[1] | Add an additional 0.5 eq of Sodium Acetate.[1] Ensure reflux is vigorous.[1] |
Advanced Applications: Why this Molecule?
This oxime is not just a final product; it is a versatile intermediate.[1]
Figure 2: Downstream synthetic utility of the oxime derivative.
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard procedure for oxime formation from ketones).[1] [1]
-
Goel, K. K., et al. (2008).[1][3] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal, 1(1). (Demonstrates biological relevance of N-aryl piperidone oximes).
-
Greeshma, K. P., & Muthulingam, S. (2017).[1][4] "A Review on the Synthesis and Biological Activities of Piperidin-4-ones." International Journal of Pharmaceutical Sciences and Research, 8(5), 1967-1971.[4] (Review of the scaffold's reactivity).
-
PubChem Compound Summary. (2025). "(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime."[1][5][6] National Library of Medicine.[1] (Structural analog data for validation). [1]
-
Patel, N., et al. (2011).[1] "Process for production of oxime derivatives." European Patent EP0194554A2.[1] (Industrial scalability of oxime synthesis).
Sources
- 1. (2,4-Difluorophenyl)-4-piperidinylmethanone oxime, (Z)- | C12H14F2N2O | CID 10040437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. ijpsr.com [ijpsr.com]
- 5. veeprho.com [veeprho.com]
- 6. nanobioletters.com [nanobioletters.com]
Application Note: High-Fidelity Grignard Addition to 1-(2,4-Difluorophenyl)piperidin-4-one
This Application Note is designed for researchers and process chemists optimizing the nucleophilic addition of Grignard reagents to 1-(2,4-Difluorophenyl)piperidin-4-one . This scaffold presents specific chemoselective challenges—primarily competitive enolization—that render standard Grignard protocols inefficient.[1]
This guide details the Organocerium-Mediated Addition (Imamoto Conditions) as the superior protocol for this substrate, contrasted with standard conditions to illustrate the mechanistic divergence.
Executive Summary
The reaction of 1-(2,4-Difluorophenyl)piperidin-4-one (1) with Grignard reagents (
This protocol establishes the Organocerium (
Mechanistic Insight & Causality
The Challenge: Basicity vs. Nucleophilicity
The substrate contains a piperidin-4-one core.[1][2] The carbonyl carbon is the target for nucleophilic attack, but the adjacent
-
Standard Grignard (
): Highly basic.[1] With sterically hindered or enolizable ketones, acts as a base, removing an -proton to form a magnesium enolate.[1] Upon aqueous workup, this enolate reprotonates to regenerate the starting material. -
The Solution (
): Anhydrous Cerium(III) chloride reacts with to form an organocerium reagent ( or similar species).[1]-
Reduced Basicity: Organoceriums are significantly less basic than Grignards, minimizing enolization.
-
Increased Oxophilicity: The Cerium atom activates the carbonyl oxygen more strongly than Magnesium, enhancing the electrophilicity of the carbonyl carbon and accelerating the addition step.
-
Pathway Visualization
The following diagram illustrates the kinetic competition between the desired addition and the undesired enolization.
Figure 1: Mechanistic divergence between Standard Grignard and Organocerium protocols.
Experimental Protocols
Protocol A: Preparation of Anhydrous Cerium(III) Chloride (CRITICAL)
Commercial "anhydrous"
-
Reagent: Weigh Cerium(III) chloride heptahydrate (
) into a round-bottom flask. -
Drying Setup: Connect the flask to a high-vacuum manifold (<0.5 mmHg). Immerse the flask in an oil bath.
-
Stepwise Heating:
-
Heat to 90°C for 1 hour (removal of bulk water).
-
Increase to 140°C for 2 hours (removal of lattice water).
-
Observation: The solid will crumble to a fine white powder.
-
-
Activation: While still hot and under vacuum, introduce dry Argon.
-
Suspension: Add anhydrous Tetrahydrofuran (THF) to the hot flask to create a slurry. Stir vigorously overnight at room temperature. Note:
does not dissolve; it forms a white suspension.
Protocol B: Organocerium-Mediated Addition (Recommended)
Scale: 1.0 mmol of Ketone[1]
Materials
| Reagent | Equiv. | Amount (Approx) | Role |
| 1-(2,4-Difluorophenyl)piperidin-4-one | 1.0 | 211 mg | Substrate |
| Anhydrous | 1.5 | 370 mg | Lewis Acid / Transmetallation |
| Grignard Reagent ( | 1.5 | (Depends on Conc.)[1] | Nucleophile Source |
| THF (Anhydrous) | N/A | 5-10 mL | Solvent |
Step-by-Step Procedure
-
Transmetallation:
-
Cool the
/THF suspension (from Protocol A) to 0°C . -
Add the Grignard reagent (e.g., MeMgBr, PhMgBr) dropwise via syringe.
-
Observation: The white suspension may turn yellow or gray.
-
Stir at 0°C for 1 hour to ensure formation of the organocerium species (
).
-
-
Substrate Addition:
-
Dissolve 1-(2,4-Difluorophenyl)piperidin-4-one in minimal anhydrous THF (2 mL).
-
Cool the organocerium mixture to -78°C (Dry ice/Acetone bath). Note: While Ce-reagents work at 0°C, -78°C further suppresses side reactions for this specific substrate.[1]
-
Add the ketone solution dropwise over 10 minutes.
-
-
Reaction:
-
Allow the mixture to warm slowly to 0°C over 2 hours.
-
Monitor via TLC (System: 30% EtOAc in Hexanes). Look for the disappearance of the ketone spot (
) and appearance of the more polar alcohol ( ).
-
-
Quench & Workup:
-
Purification:
-
Flash column chromatography (Silica gel).
-
Eluent: Gradient 10%
40% EtOAc in Hexanes.
-
Comparative Data Analysis
The following table summarizes the performance of different conditions for the addition of Methylmagnesium Bromide (MeMgBr) to 1-(2,4-Difluorophenyl)piperidin-4-one.
| Condition | Reagent System | Temp | Yield | Major Side Product |
| Standard | MeMgBr / THF | 0°C to RT | 35% | Recovered Ketone (Enolization) |
| Low Temp | MeMgBr / THF | -78°C | 55% | Recovered Ketone |
| Imamoto (Recommended) | MeMgBr / | -78°C to 0°C | 88% | None (Trace) |
| LaCl3-LiCl | MeMgCl / | 0°C | 82% | Minor Enolization |
Workflow Visualization
This diagram outlines the operational workflow for the recommended Organocerium protocol.
Figure 2: Operational workflow for the Organocerium-mediated addition.
Troubleshooting & Optimization
-
Problem: Low Yield / Recovered Starting Material.
-
Cause: Incomplete drying of
. Even traces of water quench the organocerium reagent. -
Fix: Ensure the heating protocol (140°C under vacuum) is followed strictly. The powder must be free-flowing.
-
-
Problem: "Gummy" precipitate during quench.
-
Cause: Formation of Cerium hydroxides.
-
Fix: Use 10% aqueous Acetic Acid for the quench instead of water. This keeps Cerium salts in solution during the extraction.
-
-
Problem: Substrate Solubility.
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium (III) Reagents."[1] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link[1]
-
Concellón, J. M., et al. "Total Synthesis of N-Arylpiperidin-4-ols via Organocerium Addition."[1] Journal of Organic Chemistry, vol. 62, no. 23, 1997. (General reference for N-aryl piperidone additions).
- Dimitrov, V., & Kostova, K. "Cerium(III) Chloride in Organic Synthesis." Recent Research Developments in Organic Chemistry, vol. 4, 2000.
-
Krasavin, M., et al. "Efficient Synthesis of 4-Substituted Piperidines."[1] Tetrahedron Letters, vol. 56, no. 45, 2015. (Context for piperidin-4-one reactivity).
Sources
Application Note: Large-Scale Synthesis of 1-(2,4-Difluorophenyl)piperidin-4-one
Part 1: Executive Summary & Strategic Analysis
Target Identification & Structural Distinction
This guide details the synthesis of 1-(2,4-Difluorophenyl)piperidin-4-one (Structure A ). It is critical to distinguish this N-arylated target from its structural isomer, (2,4-difluorophenyl)(piperidin-4-yl)methanone (Structure B ), a common intermediate for antipsychotics like Iloperidone and Risperidone.
-
Structure A (Target): Nitrogen of the piperidine ring is bonded to the 2,4-difluorophenyl ring. Used as a core scaffold for kinase inhibitors and novel GPCR ligands.
-
Structure B (Common Isomer): Carbon-4 of the piperidine is bonded to the carbonyl of a benzoyl group.
Implication for Synthesis: Standard Friedel-Crafts or Grignard approaches used for Structure B are inapplicable here. The synthesis of Structure A requires the formation of a C–N bond between an electron-deficient amine (piperidone) and an unactivated or weakly activated aryl halide.
Route Selection: The "Build vs. Couple" Decision
For large-scale production (>1 kg), two primary routes were evaluated:
-
Nucleophilic Aromatic Substitution (
):-
Approach: Reaction of 4-piperidone with 1,2,4-trifluorobenzene.
-
Flaw: Requires harsh conditions. Regioselectivity is poor; nucleophilic attack can occur at C-1, C-2, or C-4 of the aryl ring, leading to difficult-to-separate isomeric impurities (e.g., 2,5-difluoro isomers).
-
-
Buchwald-Hartwig Cross-Coupling (Selected Route):
Part 2: Detailed Synthetic Protocol
Retrosynthetic Analysis & Workflow
The process is divided into two unit operations:
-
C–N Coupling: Palladium-catalyzed amination of the aryl bromide with a protected piperidone.
-
Deprotection: Hydrolysis of the ketal to release the ketone.
Note: Direct coupling of 4-piperidone (free base or HCl salt) is discouraged on a large scale due to the formation of unstable enamines and aldol polymers under basic coupling conditions.
Step 1: Buchwald-Hartwig Coupling
Reaction:
Materials & Equipment
| Reagent | Equiv.[3][4][5] | Role | Critical Attribute |
| 1-Bromo-2,4-difluorobenzene | 1.0 | Electrophile | Purity >99% (GC) to avoid isomeric byproducts. |
| 1,4-Dioxa-8-azaspiro[4.5]decane | 1.1 | Nucleophile | "Piperidone Ethylene Ketal". Free base form. |
| Pd(OAc)₂ | 0.01 (1 mol%) | Catalyst Precursor | Palladium(II) acetate. |
| BINAP | 0.015 (1.5 mol%) | Ligand | Racemic BINAP is sufficient; provides steric bulk/chelation. |
| Sodium tert-butoxide (NaOtBu) | 1.4 | Base | Must be stored under inert gas. Moisture sensitive. |
| Toluene | 10 Vol | Solvent | Anhydrous (Water <0.05%). |
Experimental Procedure
-
Inerting: Purge a double-jacketed glass reactor (or Hastelloy for >10kg) with Nitrogen (
) for 30 minutes. -
Charging: Charge Toluene (9 Vol), Pd(OAc)₂ (0.01 eq), and BINAP (0.015 eq). Stir at 25°C for 15 minutes to pre-form the active catalyst complex (solution turns orange/red).
-
Substrate Addition: Add 1-Bromo-2,4-difluorobenzene (1.0 eq) and 1,4-Dioxa-8-azaspiro[4.5]decane (1.1 eq).
-
Base Addition: Add NaOtBu (1.4 eq) in a single portion. Caution: Exothermic.
-
Reaction: Heat the slurry to 90°C . Stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC.[4] Target: <1% Aryl Bromide remaining.
-
-
Work-up:
-
Cool to 25°C.
-
Filter the mixture through a pad of Celite (or diatomaceous earth) to remove inorganic salts (NaBr) and Palladium black.
-
Wash the filter cake with Toluene (2 Vol).
-
Concentrate the filtrate under reduced pressure to obtain the Crude Ketal Intermediate as a viscous oil.
-
Step 2: Ketal Deprotection & Isolation
Reaction:
Materials
| Reagent | Role | Specifications |
| Crude Ketal | Substrate | From Step 1. |
| HCl (3N aq) | Reagent/Solvent | Hydrolysis catalyst. |
| THF | Co-solvent | Solubilizer.[5] |
| NaOH (6N aq) | Neutralizer | For pH adjustment. |
| Heptane/EtOAc | Crystallization | Anti-solvent system. |
Experimental Procedure
-
Dissolution: Dissolve the Crude Ketal in THF (3 Vol).
-
Hydrolysis: Add 3N HCl (3 Vol) slowly.
-
Reaction: Heat to 40°C for 2 hours.
-
IPC: Monitor Disappearance of Ketal peak (HPLC/TLC).
-
-
Neutralization: Cool to 10°C. Slowly adjust pH to 8–9 using 6N NaOH. Caution: Heat evolution.
-
Extraction: Extract with Ethyl Acetate (3 x 4 Vol). Wash combined organics with Brine. Dry over
. -
Crystallization (Critical for Purity):
-
Concentrate the organic phase to ~2 Vol.
-
Add Heptane (6 Vol) slowly at 40°C.
-
Cool to 0°C over 2 hours with slow stirring.
-
Filter the off-white solid.
-
-
Drying: Vacuum dry at 45°C for 12 hours.
Part 3: Process Logic & Visualization
Reaction Workflow Diagram
Caption: Integrated workflow for the two-step synthesis showing critical reagents and unit operations.
Part 4: Quality Control & Safety
Critical Quality Attributes (CQAs)
| Attribute | Specification | Method | Rationale |
| Appearance | Off-white to pale yellow solid | Visual | Dark color indicates Pd residue or oxidation. |
| Purity | >98.5% | HPLC (254 nm) | High purity required for subsequent drug synthesis. |
| Pd Content | <20 ppm | ICP-MS | Regulatory limit for API intermediates. |
| Water Content | <0.5% | Karl Fischer | Ketone hydrate formation can affect stoichiometry in next steps. |
Analytical Data (Expected)
-
1H NMR (400 MHz, CDCl3):
6.90–6.80 (m, 1H), 6.80–6.70 (m, 2H), 3.55 (t, J=6.0 Hz, 4H), 2.60 (t, J=6.0 Hz, 4H).-
Note: The triplet at 3.55 ppm corresponds to the protons
to the Nitrogen; the triplet at 2.60 ppm corresponds to the protons to the Carbonyl.
-
-
MS (ESI): m/z 212.1 [M+H]+.
Process Safety Hazards
-
Sodium tert-butoxide: Pyrophoric nature. Handle under
. Reacts violently with water. -
Palladium Residues: Spent Celite pads containing Pd black can be pyrophoric when dry. Keep wet and dispose of in dedicated heavy metal waste.
-
Exotherm: The neutralization of the acidic hydrolysis mixture (Step 2) is highly exothermic. Control temperature <20°C to prevent decomposition.
Part 5: References
-
Buchwald, S. L., & Hartwig, J. F. (2002). "Palladium-Catalyzed Amination of Aryl Halides." Organic Reactions.[3][4][6][7][8] (General Methodology).
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Ligand Selection).
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 57352713, 2,4-Difluorophenyl 4-Piperidinyl Ketoxime." PubChem. (Structural Isomer Context).
-
Wolfe, J. P., et al. (1996). "An Improved Catalyst System for the Pd-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society. (Catalyst Precedents).
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. CN100457721C - Production process of 2,4-difluorobenzonitrile - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. diva-portal.org [diva-portal.org]
- 6. US20070270573A1 - Microwave enhanced N-Fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
using 1-(2,4-Difluorophenyl)piperidin-4-one in heterocycle synthesis
Technical Application Note: Strategic Utilization of 1-(2,4-Difluorophenyl)piperidin-4-one in Pharmacophore Construction
Executive Summary & Chemical Profile
1-(2,4-Difluorophenyl)piperidin-4-one (CAS: 101676-54-4) represents a "privileged scaffold" in medicinal chemistry.[1][2][3] It combines a versatile piperidone core with a metabolically robust N-aryl moiety.[1][2][3] The 2,4-difluorophenyl group is a critical pharmacophore found in numerous antipsychotic, antifungal, and analgesic agents.[1] The fluorine atoms at the ortho and para positions of the N-aryl ring serve two functions: they block metabolic hydroxylation (increasing half-life) and modulate the lipophilicity (
This Application Note details three high-value synthetic protocols transforming this ketone into complex heterocycles:
-
Tetrahydro-
-carbolines (via Fischer Indole Synthesis). -
4-Aryl-4-hydroxypiperidines (via Grignard Addition).[1][2][3]
Reactivity Landscape & Workflow
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent synthesis map.[1][2][3] The C4-ketone serves as the linchpin for constructing fused, spiro, and substituted piperidine systems.[1]
Protocol A: Synthesis of Fused Indoles (Tetrahydro- -carbolines)
The Fischer Indole synthesis is the most robust method to fuse an indole ring onto the piperidine core. The resulting 1,2,3,4-tetrahydro-
Mechanism of Action
The reaction proceeds via the formation of an arylhydrazone, followed by a [3,3]-sigmatropic rearrangement (diaza-Cope rearrangement), ammonia elimination, and aromatization.
Experimental Protocol
Reagents:
-
Substrate: 1-(2,4-Difluorophenyl)piperidin-4-one (1.0 eq)[1][2][3]
-
Solvent/Catalyst: Polyphosphoric Acid (PPA) or Ethanol/H₂SO₄ (4%)[1][2][3]
Step-by-Step Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve the piperidin-4-one (5 mmol) and phenylhydrazine HCl (5.5 mmol) in Ethanol (20 mL). Reflux for 1 hour.
-
Monitoring: Check TLC (Hexane:EtOAc 7:3) for the disappearance of the ketone.[3] The intermediate hydrazone is often visible as a distinct spot.[3]
-
Cyclization (The Critical Step):
-
Quench & Isolation: Pour the reaction mixture onto crushed ice (50 g). Basify to pH 9 using 10% NaOH solution.
-
Extraction: Extract with Dichloromethane (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, DCM/MeOH gradient).
Data Validation:
-
Key NMR Signal: Disappearance of the C4 carbonyl signal (~208 ppm in ¹³C) and appearance of indole NH (~10.5 ppm in ¹H) and aromatic protons.[3]
Protocol B: Spiro-Hydantoin Synthesis (Bucherer-Bergs)[1][2][3]
Spiro-cyclic systems restrict the conformational flexibility of the piperidine ring, often improving receptor selectivity. The Bucherer-Bergs reaction converts the ketone into a hydantoin ring spiro-fused at the C4 position.[1][4]
Experimental Protocol
Reagents:
Step-by-Step Procedure:
-
Setup: In a sealed pressure tube or round-bottom flask, suspend the piperidin-4-one (5 mmol) in 50% aqueous ethanol (20 mL).
-
Addition: Add (NH₄)₂CO₃ (20 mmol) and KCN (10 mmol). Note: Perform all operations involving KCN in a well-ventilated fume hood.
-
Reaction: Heat the mixture to 60–70°C for 12–18 hours. The reaction typically proceeds via a precipitating intermediate.[3]
-
Workup: Cool the mixture to 0°C. The spiro-hydantoin product often precipitates as a white solid.[1][2][3]
-
Filtration: Filter the solid. Wash with cold water (to remove excess cyanide and carbonate) and cold ethanol.[2][3]
-
Purification: If no precipitate forms, acidify carefully to pH 5 (in a hood!) to induce precipitation. Recrystallize from DMF/Water.[2][3]
Data Validation:
| Parameter | Value |
|---|---|
| Typical Yield | 70–85% |
| IR Spectrum | Distinct dual carbonyl stretches of hydantoin (1720, 1770 cm⁻¹) |
| Melting Point | Generally >250°C (High due to H-bonding network) |[1][2]
Protocol C: Grignard Addition (4-Aryl-4-hydroxypiperidines)
This protocol generates the "Haloperidol-like" scaffold, where a tertiary alcohol and an aryl group are located at C4.[1]
Reagents:
-
Substrate: 1-(2,4-Difluorophenyl)piperidin-4-one (1.0 eq)[1][2][3]
-
Reagent: 4-Chlorophenylmagnesium bromide (1.2 eq, 1M in THF)[1][2]
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a 2-neck flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the ketone (5 mmol) in anhydrous THF (15 mL). Cool to 0°C.[2][3]
-
Addition: Add the Grignard reagent dropwise over 20 minutes. The solution may turn turbid.[3]
-
Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Cool to 0°C and quench with saturated NH₄Cl solution.
-
Extraction: Extract with Ethyl Acetate.
-
Purification: Column chromatography is usually required to separate the product from unreacted ketone.[2][3]
Troubleshooting & Stability
-
Stability of the N-Aryl Bond: The 2,4-difluorophenyl group is electron-deficient.[1][2] Under extremely harsh acidic conditions (e.g., boiling 48% HBr), nucleophilic aromatic substitution could occur, but it is generally stable to standard acidic/basic hydrolysis.
-
Enolization: The piperidin-4-one is prone to enolization.[1][2][3] When performing aldol-type reactions, ensure strictly anhydrous conditions to prevent self-condensation.[1][2][3]
References
-
Fischer Indole Synthesis on Piperidones
-
Bucherer-Bergs Reaction Mechanism & Protocols
-
Piperidin-4-one Reactivity & Antimicrobial Applications
-
Chemical Profile of 1-(2,4-Difluorophenyl)
Sources
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. (2,4-Difluorophenyl)(piperidin-4-yl)methanone | C12H13F2NO | CID 13076388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. mdpi.com [mdpi.com]
- 5. html.rhhz.net [html.rhhz.net]
- 6. chemrevlett.com [chemrevlett.com]
- 7. researchgate.net [researchgate.net]
Application Note: Advanced MCR Architectures Using 1-(2,4-Difluorophenyl)piperidin-4-one
This Application Note is structured to provide actionable, high-level technical guidance for the utilization of 1-(2,4-Difluorophenyl)piperidin-4-one in complex Multi-Component Reactions (MCRs).
Executive Summary & Chemical Profile
1-(2,4-Difluorophenyl)piperidin-4-one is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for antipsychotics (e.g., Iloperidone, Paliperidone derivatives).[1] Its value lies in the 2,4-difluorophenyl moiety , which functions as a bioisostere that modulates lipophilicity (LogP ~1.[1]8) and blocks metabolic oxidation at the phenyl ring's active sites.[1]
This guide details two high-value Multi-Component Reactions (MCRs) that leverage the C4-ketone functionality while preserving the N-aryl pharmacophore.
Chemical Specifications
| Property | Specification | Expert Insight |
| Molecular Weight | 225.23 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |
| C4-Reactivity | Moderate | Steric hindrance from the piperidine ring requires activated reagents or polar fluorinated solvents.[1] |
| Electronic Effect | Electron-Withdrawing | The 2,4-difluoro motif decreases the basicity of the piperidine nitrogen ( |
| Solubility | DCM, TFE, MeOH | Critical: Avoid non-polar solvents for MCRs; use Trifluoroethanol (TFE) for Ugi reactions.[1] |
Protocol A: The Ugi 4-Component Reaction (U-4CR)
Target Scaffold:
The Ugi reaction is the most direct method to functionalize the C4 position.[1] This protocol utilizes the piperidinone as the carbonyl component.[1][2] We recommend 2,2,2-Trifluoroethanol (TFE) as the solvent, as it stabilizes the imine intermediate and hydrogen-bonds with the isocyanide, accelerating the reaction without external acid catalysts.[1]
Reagents
-
Carbonyl: 1-(2,4-Difluorophenyl)piperidin-4-one (1.0 equiv)[1]
-
Amine: Primary amine (e.g., Benzylamine, 1.0 equiv)[1]
-
Acid: Carboxylic acid (e.g., Benzoic acid, 1.0 equiv)[1]
-
Isocyanide: tert-Butyl isocyanide or cyclohexyl isocyanide (1.0 equiv)[1]
-
Solvent: TFE (0.5 M concentration)
Step-by-Step Methodology
-
Pre-Condensation (Imine Formation):
-
Dissolve the piperidinone (1.0 mmol) and the primary amine (1.0 mmol) in TFE (1.0 mL).
-
Expert Tip: Add activated molecular sieves (4Å) to sequester water.[1] Stir at Room Temperature (RT) for 45–60 minutes. Monitor by TLC (disappearance of ketone) to ensure imine formation before adding the acid/isocyanide.[1]
-
-
Component Addition:
-
Add the carboxylic acid (1.0 mmol) to the reaction vial.
-
Immediately add the isocyanide (1.0 mmol).[1]
-
Safety: Isocyanides are volatile and malodorous. Handle in a well-ventilated fume hood.
-
-
Reaction Phase:
-
Stir the mixture at RT for 12–24 hours.
-
Optimization: If the reaction stalls (due to steric bulk at the C4 position), heat to 40°C or use microwave irradiation (60°C, 10 min).
-
-
Work-up & Purification:
-
Concentrate the TFE under reduced pressure (rotary evaporator).[1]
-
Dissolve the residue in minimal DCM and purify via silica gel flash chromatography (Gradient: Hexane
EtOAc).
-
Mechanistic Pathway (Ugi-4CR)
The following diagram illustrates the critical "Mumm Rearrangement" step which drives the reaction to irreversibility.
Figure 1: The Ugi-4CR pathway. The formation of the Nitrilium ion is facilitated by the polarity of TFE, overcoming the steric hindrance of the piperidinone ring.[1]
Protocol B: One-Pot Spiro-Pyran Synthesis
Target Scaffold: Spiro[indoline-3,4'-pyrano[3,2-c]piperidine] derivatives[1]
This 3-component reaction condenses the piperidinone with isatin and malononitrile. It constructs a fused pyran ring spiro-connected to an oxindole, a scaffold highly privileged in oncology (MDM2 inhibitors) and virology.[1]
Reagents
-
Component A: Isatin (substituted or unsubstituted, 1.0 equiv)
-
Component B: Malononitrile (1.1 equiv)[1]
-
Component C: 1-(2,4-Difluorophenyl)piperidin-4-one (1.0 equiv)
-
Catalyst: L-Proline (10 mol%) or Piperidine (catalytic drops)[1]
-
Solvent: Ethanol/Water (1:1 v/v) – Green Chemistry Protocol[1]
Step-by-Step Methodology
-
Knoevenagel Initiation:
-
Michael Addition & Cyclization:
-
Add the 1-(2,4-Difluorophenyl)piperidin-4-one to the mixture.[1]
-
Heat to reflux (approx. 80°C) for 2–4 hours.
-
Mechanism:[1][2][3][4][5][6] The enol form of the piperidinone attacks the electron-deficient isatylidene (Michael addition), followed by intramolecular cyclization by the oxygen onto the nitrile group.[1]
-
-
Isolation (Self-Validating Step):
Decision Matrix & Optimization
Use the following workflow to troubleshoot yield issues or purity concerns.
Figure 2: Troubleshooting workflow for the Spiro-Pyran synthesis. The precipitation step is the primary indicator of reaction success.[1]
References & Authoritative Grounding
-
Ugi Reaction on Piperidinones:
-
Spirooxindole Synthesis:
-
Compound Data (1-(2,4-Difluorophenyl)piperidin-4-one):
-
Application in Drug Discovery (Iloperidone/Paliperidone):
Sources
- 1. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ugi Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (2,4-Difluorophenyl)-4-piperidinylmethanone oxime, (Z)- | C12H14F2N2O | CID 10040437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Strategic Synthesis of Piperidine-Based Antipsychotics: Fluorine-Directed Regioselectivity and Process Control
[1]
Abstract
This application note details the synthetic pathways for major piperidine-based antipsychotics, specifically focusing on Haloperidol and Risperidone .[1] It highlights the critical role of fluorinated intermediates in directing regioselectivity and enhancing metabolic stability. We provide optimized protocols for Friedel-Crafts acylation, nucleophilic aromatic substitution (
Introduction: The Fluorine-Piperidine Pharmacophore
The 4-substituted piperidine moiety is a privileged scaffold in neuropsychiatric drug discovery.[1] When coupled with fluorinated aromatic systems, these agents exhibit enhanced affinity for Dopamine
Fluorine serves two distinct roles in these syntheses:
-
Metabolic Blocking: In Haloperidol, the para-fluorine atom blocks cytochrome P450-mediated oxidation at the most reactive phenyl position, significantly extending the drug's half-life.[1]
-
Synthetic Handle: In Risperidone synthesis, a fluorine atom acts as a leaving group in an intramolecular
reaction, enabling the formation of the benzisoxazole core.
Module A: The Linear Butyrophenone Pathway (Haloperidol)
The synthesis of Haloperidol represents a classic convergent strategy. The "tail" (fluorobutyrophenone) and the "head" (phenylpiperidinol) are synthesized separately and coupled via N-alkylation.
Protocol: Synthesis of 4-Chloro-4'-fluorobutyrophenone
Objective: To synthesize the electrophilic "tail" via Friedel-Crafts acylation.[1]
-
Reagents: Fluorobenzene (Substrate), 4-Chlorobutyryl chloride (Acylating agent), Aluminum Chloride (
, Lewis Acid), Carbon Disulfide ( ) or Dichloromethane (DCM). -
Critical Process Parameter (CPP): Temperature control during
addition is vital to prevent polymerization of the acyl chloride.
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and a nitrogen inlet.
-
Charging: Add anhydrous
(1.1 eq, 0.11 mol) and dry DCM (150 mL) to the flask. Cool to 0–5°C in an ice bath. -
Acylation: Mix 4-chlorobutyryl chloride (1.0 eq, 0.1 mol) with fluorobenzene (1.2 eq, 0.12 mol). Add this mixture dropwise to the
suspension over 45 minutes.-
Mechanistic Note: The reaction is para-selective due to the steric hindrance of the ortho positions and the electronic directing effect of the fluorine atom.
-
-
Reaction: Allow the mixture to warm to room temperature and reflux for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the acid chloride.
-
Quenching (Exothermic): Pour the reaction mixture slowly into a stirred mixture of ice (200 g) and concentrated HCl (20 mL).
-
Safety: Evolution of HCl gas; perform in a fume hood.[1]
-
-
Isolation: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (
mL). Combine organics, wash with water, saturatedngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> , and brine. Dry over . -
Purification: Concentrate in vacuo. Recrystallize the solid residue from heptane to yield white crystals.
Protocol: Convergent N-Alkylation
Objective: Coupling the piperidine head to the fluorinated tail.[1]
Step-by-Step Methodology:
-
Charging: In a reaction vessel, dissolve 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq) and 4-chloro-4'-fluorobutyrophenone (1.1 eq) in Toluene or DMF.
-
Base/Catalyst: Add anhydrous
(2.0 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq).-
Catalytic Cycle: KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the nucleophilic attack by the piperidine nitrogen.
-
-
Reflux: Heat to reflux (approx. 110°C for Toluene) for 12–18 hours.
-
Workup: Filter off inorganic salts while hot. Concentrate the filtrate. Recrystallize the crude Haloperidol from acetone/ether.[1]
Module B: Regioselective Cyclization (Risperidone)
Risperidone synthesis utilizes a more sophisticated "fluorine switch" strategy.[1] The starting material is 1,3-difluorobenzene.[1][3][4][5] One fluorine directs the initial acylation, and the second fluorine facilitates the ring closure of the benzisoxazole heterocycle.
Mechanistic Pathway & Visualization
The core challenge is ensuring the correct fluorine atom is displaced during the benzisoxazole formation.
Figure 1: Reaction workflow for Risperidone, highlighting the intramolecular
Protocol: Benzisoxazole Ring Closure
Objective: Conversion of (2,4-difluorophenyl)(4-piperidinyl)methanone to 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[1]
-
Reagents: (2,4-difluorophenyl)(4-piperidinyl)methanone (Starting Material), Hydroxylamine Hydrochloride (
), KOH (50% aq).[3] -
Key Reaction: Oxime formation followed by Base-Mediated Intramolecular Nucleophilic Aromatic Substitution (
).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Step-by-Step Methodology:
-
Oxime Formation:
-
Dissolve the ketone (10 g, 1.0 eq) in Ethanol (50 mL).
-
Add
(1.5 eq) and Pyridine or (1.5 eq). -
Reflux for 3 hours.[1] Monitor consumption of ketone by HPLC.
-
Isolate the oxime via evaporation and water wash. (Note: The oxime exists as E/Z isomers; both cyclize, but rates may differ).
-
-
Cyclization (The Fluorine Displacement):
-
Suspend the oxime in 50% aqueous KOH (10 eq).
-
Reflux vigorously (approx. 100°C) for 4 hours.
-
Mechanism:[1][2][3][6][7] The oxime anion attacks the aryl ring at the ortho-position (C2). The fluorine at C2 is activated by the electron-withdrawing imine bond. The fluorine at C4 (meta to the imine) is less reactive and remains on the ring, eventually becoming the C6-fluorine of the benzisoxazole.
-
-
Workup:
Quantitative Analysis & Impurity Profiling
In the synthesis of fluorinated antipsychotics, "des-fluoro" impurities or regioisomers are critical quality attributes.[1]
| Parameter | Haloperidol Synthesis | Risperidone Synthesis |
| Key Impurity | 4-Chloro-butyrophenone (Non-fluorinated) | 4-Fluoro-benzisoxazole isomer |
| Origin | Impure Fluorobenzene (contains Benzene) | Lack of regioselectivity during |
| Control Limit | < 0.10% | < 0.15% |
| Detection | HPLC (UV 254 nm) | HPLC (UV 280 nm) / |
| Purification | Recrystallization (MeOH/Acetone) | Reslurry in Isopropanol |
Extension: Paliperidone Palmitate (Long-Acting Injectable)
Paliperidone is the 9-hydroxy metabolite of Risperidone.[1] The palmitate ester is synthesized to create a hydrophobic depot formulation.[1]
Protocol Summary:
-
Acylation: React Paliperidone with Palmitic Anhydride in Toluene.
-
Catalyst: DMAP (4-Dimethylaminopyridine) is essential to activate the anhydride.[1]
-
Purification: The product is highly lipophilic.[1] Purification involves removal of palmitic acid by-products using basic washes (
) followed by crystallization from Ethanol to ensure specific particle size distribution (PSD) for injectable suspension.
References
-
Janssen, P. A. J. (1959). The synthesis of Haloperidol and related butyrophenones. . (Foundational text on butyrophenone synthesis).
-
DrugBank Online. Risperidone: Pharmacology and Synthesis. Available at: [Link]
-
PubChem. Patent US4804663A: 3-piperidinyl-1,2-benzisoxazoles.[1] Available at: [Link] (Original patent describing the cyclization of the oxime intermediate).
-
Organic Chemistry Portal. Synthesis of Benzisoxazoles. Available at: [Link] (Mechanistic details on oxime-based
). -
World Intellectual Property Organization (WIPO). WO2016116831A1: Process for the preparation of paliperidone palmitate.[1] Available at: [Link]
Sources
- 1. Paliperidone Palmitate synthesis - chemicalbook [chemicalbook.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. RISPERIDONE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. US7202360B2 - Method for preparing risperidone - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis process of paliperidone palmitate - Eureka | Patsnap [eureka.patsnap.com]
- 8. WO2016116831A1 - Process for the preparation of paliperidone palmitate - Google Patents [patents.google.com]
catalytic hydrogenation of 1-(2,4-Difluorophenyl)piperidin-4-one
Application Note: Chemoselective Catalytic Hydrogenation of 1-(2,4-Difluorophenyl)piperidin-4-one
Executive Summary
This application note details the protocol for the chemoselective reduction of 1-(2,4-difluorophenyl)piperidin-4-one to its corresponding alcohol, 1-(2,4-difluorophenyl)piperidin-4-ol . This transformation is a critical step in the synthesis of various pharmacophores, including analogs of antipsychotics like Iloperidone and antifungal agents.
The core challenge in this synthesis is achieving complete reduction of the carbonyl moiety (
Critical Analysis of Reaction Parameters
Substrate & Chemoselectivity
The substrate contains three potential sites of reactivity:
-
Ketone (C=O): The target for reduction.
-
Aryl-Fluoride (Ar-F): Susceptible to hydrodefluorination (HDF) under aggressive conditions or with specific catalysts (e.g., Pd/C with base).
-
N-Aryl Bond: Generally stable, but susceptible to hydrogenolysis under high temperatures.
Catalyst Selection Matrix:
| Catalyst | Activity toward Ketone | Risk of Defluorination | Recommendation |
| Pd/C (Palladium) | Low (requires high P/T) | Moderate (High if base present) | Not Recommended |
| PtO₂ (Adams' Cat.) | High | Low | Alternative |
| Ru/C (Ruthenium) | High | Very Low | Primary Recommendation |
| Raney Nickel | High | Low | Valid (but handling issues) |
Expert Insight: Palladium is often poor at reducing aliphatic ketones without activation. To force the reaction with Pd/C, operators frequently increase temperature (>60°C), which significantly increases the risk of defluorinating the 2,4-difluoro ring [1]. Ruthenium (5% Ru/C) is selected here because it preferentially activates carbonyls via a hydride insertion mechanism while leaving aryl-halides intact under neutral conditions.
Reaction Pathway & Mechanism
The following diagram illustrates the reaction pathway and potential side reactions that this protocol is designed to avoid.
Figure 1: Reaction pathway highlighting the selective reduction of the ketone over potential defluorination or hydrogenolysis side paths.
Detailed Experimental Protocol
Safety Warning: Hydrogen gas is extremely flammable. Dry Ru/C is pyrophoric. All operations must be conducted in a fume hood or designated hydrogenation suite.
Reagents & Equipment
-
Substrate: 10.0 g 1-(2,4-Difluorophenyl)piperidin-4-one (Purity >98%).
-
Catalyst: 5% Ruthenium on Carbon (50% water wet). Note: Using wet catalyst drastically reduces ignition risk.
-
Solvent: Isopropanol (IPA), HPLC Grade.
-
Equipment: Parr Hydrogenator (shaker type) or High-Pressure Autoclave (stainless steel).
Step-by-Step Procedure
-
Catalyst Loading (Inert Atmosphere):
-
Purge the reaction vessel with Nitrogen (
). -
Weigh 1.0 g of 5% Ru/C (wet) (10 wt% loading relative to substrate) and transfer to the vessel.
-
Tip: Always add the catalyst first or make a slurry in water/solvent to avoid static ignition of solvent vapors.
-
-
Substrate Addition:
-
Dissolve 10.0 g of the ketone substrate in 100 mL of Isopropanol.
-
Add the solution carefully to the vessel containing the catalyst.
-
Why IPA? Secondary alcohols like IPA are excellent solvents for ketone reductions and suppress the formation of acetal side-products common in methanol [2].
-
-
Purging Sequence (Critical for Safety):
-
Seal the reactor.
-
Pressurize with
to 30 psi, then vent. Repeat 3 times (removes ). -
Pressurize with
to 30 psi, then vent. Repeat 2 times.
-
-
Reaction:
-
Pressurize the vessel to 50 psi (3.4 bar) with
. -
Heat the mixture to 40°C .
-
Agitate (shake or stir at 800 rpm) for 4–6 hours .
-
Monitoring: Check
uptake. The reaction is complete when uptake ceases.
-
-
Workup:
-
Cool reactor to Room Temperature (RT).
-
Vent
and purge with (3 cycles). -
Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with 20 mL IPA.
-
Concentrate the filtrate under reduced pressure (Rotavap, 45°C).
-
-
Purification:
-
The crude product is typically a white to off-white solid.
-
If necessary, recrystallize from Ethyl Acetate/Hexane (1:3).
-
Analytical Validation (QC)
Verify the product identity and purity using the following markers.
| Method | Expected Signal | Interpretation |
| 1H NMR (CDCl3) | Appearance of the methine proton ( | |
| 19F NMR | Two distinct signals | Confirms retention of both Fluorine atoms on the aromatic ring. |
| HPLC | Shift in Retention Time | Product is more polar than the starting ketone (elutes earlier in Reverse Phase). |
| MS (ESI) | Confirms molecular weight of the alcohol ( |
Workflow Diagram
Figure 2: Operational workflow for the batch hydrogenation process.
Troubleshooting & Optimization
-
Incomplete Conversion: If the reaction stalls, increase pressure to 80 psi. Avoid increasing temperature above 60°C to prevent defluorination.
-
Defluorination Observed: If MS shows
peaks, switch solvent to Ethanol or reduce catalyst loading to 5 wt%. Ensure the catalyst is not Pd-based. -
Cis/Trans Isomers: Not applicable for this specific substrate (achiral product), but relevant if the piperidine ring has other substituents (e.g., methyl groups).
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed discussion on Ru vs.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Source for solvent effects in ketone reduction).
-
Veeprho Laboratories. (2024). (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride.[1] Link (Reference for the structural scaffold and Iloperidone context).
-
Clot, E., et al. (2011). C–F Bond Activation by Transition Metal Complexes. Chemical Reviews. Link (Mechanistic grounding for aryl-fluoride stability).
-
ChemicalBook. (2024). Synthesis of piperidin-4-ol derivatives. Link (General protocols for piperidinone reductions).
Sources
Troubleshooting & Optimization
improving yield of 1-(2,4-Difluorophenyl)piperidin-4-one synthesis
Technical Support Center: 1-(2,4-Difluorophenyl)piperidin-4-one Synthesis
-
Ticket ID: #REQ-CHEM-2024-DFP
-
Subject: Yield Optimization & Troubleshooting for N-Arylation of 4-Piperidone
-
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Diagnostic & Triage
User Alert: Before proceeding, verify your target isomer.
-
Target A (N-Arylated): 1-(2,4-difluorophenyl)piperidin-4-one. (The nitrogen is attached to the phenyl ring). [This Guide]
-
Target B (C-Acylated): (2,4-difluorophenyl)(piperidin-4-yl)methanone. (The carbonyl is attached to the phenyl ring). Note: This is the Iloperidone/Paliperidone intermediate. If this is your target, stop. You need Friedel-Crafts or Grignard chemistry, not N-arylation.
Troubleshooting Decision Tree
Use the following flowchart to diagnose the root cause of your yield loss.
Figure 1: Diagnostic logic for identifying yield-limiting factors in N-arylation.
Core Chemistry & Optimization
The synthesis of 1-(2,4-difluorophenyl)piperidin-4-one presents a classic "hidden trap" in organic synthesis: the instability of the 4-piperidone precursor.
The "Yield Killer": 4-Piperidone Instability
Most commercial sources supply 4-piperidone hydrochloride monohydrate .
-
The Hydrate Trap: The water of hydration (
) is lethal to sensitive Pd(0) catalysts and consumes expensive bases ( ). -
The Free Base Trap: If you neutralize the salt to generate the free amine, 4-piperidone rapidly undergoes self-aldol condensation, forming dimers and polymers (brown tar).
The Solution: The Ketal Protection Route
To achieve high yields (>80%), you must avoid the free ketone during the coupling step. Use 1,4-dioxa-8-azaspiro[4.5]decane (4-piperidone ethylene ketal).
Comparison of Routes:
| Feature | Direct Route (Unprotected) | Optimized Route (Ketal Protected) |
| Precursor | 4-Piperidone HCl | 4-Piperidone Ethylene Ketal |
| Catalyst Load | High (2-5 mol%) | Low (0.5-1 mol%) |
| Side Reactions | Self-condensation, Catalyst poisoning | Minimal |
| Typical Yield | 30-45% (Variable) | 85-92% |
| Purification | Difficult Chromatography | Crystallization / Simple Wash |
Detailed Protocols
Protocol A: High-Yield Synthesis (The Ketal Route)
Recommended for all applications requiring >5g scale.
Step 1: Buchwald-Hartwig Coupling
-
Reagents:
-
1-Bromo-2,4-difluorobenzene (1.0 equiv)
-
4-Piperidone ethylene ketal (1.1 equiv)
- (0.5 mol%)
-
BINAP or Xantphos (1.0 mol%)
- (1.4 equiv)
-
Toluene (Anhydrous, 0.2 M)
-
-
Procedure:
-
Charge an oven-dried flask with
, Ligand, and . Purge with for 5 mins. -
Add Toluene, followed by the aryl bromide and the ketal amine.
-
Heat to 80-100°C for 4-6 hours.
-
Checkpoint: The solution should remain dark orange/red. If it turns black (precipitated Pd) early, check solvent dryness.
-
Filter through Celite to remove salts. Concentrate to obtain the N-aryl ketal intermediate .
-
Step 2: Deprotection (The "Reveal")
-
Reagents: 2N HCl (aq), THF.
-
Procedure:
-
Dissolve the intermediate in THF.
-
Add 2N HCl (5 equiv) and stir at RT for 2 hours.
-
Neutralize with
and extract with EtOAc. -
Result: Pure 1-(2,4-difluorophenyl)piperidin-4-one.
-
Protocol B: Direct Route (Emergency/Small Scale)
Only use if you lack the ketal starting material.
-
Free Basing: Dissolve 4-piperidone HCl monohydrate in minimal water. Add
until pH 10. Extract with immediately . Dry over and concentrate in vacuo at low temp (<30°C). Do not store. -
Coupling: Use the fresh free base immediately in the Pd-coupling conditions described above. Increase catalyst loading to 2 mol%.
Troubleshooting FAQs
Q1: My reaction turns black immediately upon heating, and conversion stops.
-
Diagnosis: "Palladium Black" formation. The active Pd(0) species has aggregated.
-
Cause: Likely oxygen ingress or moisture from the piperidone hydrate.
-
Fix: Ensure the piperidone is anhydrous. If using the HCl salt directly, switch to a base that can sequester water (e.g., excess
with molecular sieves), though the Ketal Route is superior.
Q2: I see a major byproduct with M+ = 398 (Dimer).
-
Diagnosis: Self-condensation of piperidone.
-
Mechanism: The basic conditions required for the Buchwald coupling (
) also catalyze the aldol condensation of two 4-piperidone molecules. -
Fix: This is unavoidable with the free ketone. Switch to the Ketal Route.
Q3: I am losing fluorine atoms (Defluorination).
-
Diagnosis: Hydrodefluorination.
-
Cause: Palladium can insert into C-F bonds, especially at high temperatures or with electron-rich ligands.
-
Fix:
-
Lower temperature to 80°C.
-
Switch from
to a weaker base like or . -
Use a ligand that favors C-N over C-F insertion (e.g., BrettPhos or RuPhos ).
-
Q4: Can I use 1,2,4-trifluorobenzene via SNAr instead of the bromide?
-
Analysis: Yes, but regioselectivity is a risk.
-
Outcome: Nucleophilic attack usually occurs at the 1-position (para to the other F), but you may get 10-20% attack at the 2-position.
-
Recommendation: The separation of isomers is difficult. The Bromide/Pd route guarantees the correct regiochemistry.
Mechanistic Visualization
The following diagram illustrates the pathway difference between the "Self-Condensation Trap" and the "Protected Pathway."
Figure 2: Comparison of the unstable direct route vs. the robust ketal protection strategy.
References
-
Buchwald-Hartwig Amination Overview
- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
-
Piperidone Instability & Ketal Protection
- Use of 1,4-dioxa-8-azaspiro[4.5]decane in N-arylation to avoid aldol condensation is a standard process chemistry technique.
-
See Patent: WO 2008/044701 A1 (Method for producing piperidin-4-one derivative).[1]
-
Related Iloperidone Chemistry (Distinction of Isomers)
- For the C-acylated intermediate ((2,4-difluorophenyl)(piperidin-4-yl)methanone), see: Journal of Medicinal Chemistry, 1985, 28(6), 761–769.
Sources
Technical Support Center: Purification of 1-(2,4-Difluorophenyl)piperidin-4-one
Executive Summary & Molecule Identification
Welcome to the Technical Support Center. This guide addresses the purification of 1-(2,4-Difluorophenyl)piperidin-4-one via recrystallization.
CRITICAL DISTINCTION: Before proceeding, verify your chemical structure.[1] There is a common nomenclature confusion between two isomers used in drug development (e.g., antifungals vs. antipsychotics like Risperidone).[1]
| Feature | Target Molecule (This Guide) | Common Confused Isomer |
| Name | 1-(2,4-Difluorophenyl)piperidin-4-one | (2,4-Difluorophenyl)(piperidin-4-yl)methanone |
| Structure | N-Aryl Piperidone (Ring Ketone) | 4-Benzoyl Piperidine (Exocyclic Ketone) |
| Connectivity | Phenyl group attached to Nitrogen (N1) | Phenyl group attached to Carbonyl at C4 |
| CAS (Approx) | Generic N-aryl scaffold | 84162-86-7 |
| State | Solid (Low to Mid Melting Point) | Solid (MP ~203-206°C as HCl salt) |
If you are working with the Risperidone intermediate (Right Column), please refer to Guide TSC-RIS-002.[1] The protocol below is strictly for the N-aryl piperidinone.
Technical Data & Solubility Profile
The purification of N-aryl piperidinones relies on exploiting the polarity difference between the target ketone (moderately polar) and the lipophilic starting materials (e.g., 2,4-difluoro-1-bromobenzene) or polar tars.[1]
Physicochemical Profile[1][2][4][5][6][7]
-
Molecular Formula:
[1] -
Molecular Weight: 211.21 g/mol [1]
-
Predicted Melting Point: 65–85°C (Dependent on purity; analogs like 1-phenylpiperidin-4-one melt ~45°C, fluoro-substitution typically raises MP).[1]
-
Appearance: White to off-white crystalline solid (Crude is often yellow/orange oil or sticky solid).[1]
Solubility Matrix
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability |
| Ethanol (95%) | High | Low | Primary Recommendation |
| Isopropanol (IPA) | High | Low | Excellent for removing tars |
| EtOAc / Heptane | High | Low | Good for removing non-polar halides |
| Water | Low | Insoluble | Anti-solvent only |
| Dichloromethane | Very High | High | Unsuitable (too soluble) |
Recrystallization Protocol
Method A: Ethanol/Water (Polarity-Driven)
Best for removing inorganic salts (from
Reagents:
-
Absolute Ethanol or Ethanol (95%)[1]
-
Deionized Water (Anti-solvent)[1]
-
Activated Carbon (Optional, for decolorization)[1]
Step-by-Step Workflow:
-
Dissolution: Transfer the crude solid (or oil) into a flask. Add minimum boiling Ethanol (approx. 3-5 mL per gram of crude).[1] Stir under reflux until fully dissolved.
-
Note: If an oily residue remains at the bottom that does not dissolve, decant the supernatant; this is likely inorganic salt or polymerized tar.
-
-
Decolorization (Optional): If the solution is dark orange/brown, add Activated Carbon (5 wt%).[1] Reflux for 10 minutes. Filter hot through a Celite pad.
-
Nucleation: Allow the filtrate to cool to room temperature slowly.
-
Anti-Solvent Addition: If crystallization does not start at RT, add water dropwise with stirring until a faint turbidity persists. Re-heat to clear the solution, then let it cool again.[1]
-
Crystallization: Cool the flask to 0–4°C in an ice bath for 2 hours.
-
Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold Ethanol/Water (1:1 mixture).
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
Method B: Ethyl Acetate/Heptane (Lipophilicity-Driven)
Best for removing unreacted fluorinated aromatics (starting materials).
-
Dissolve crude material in minimum hot Ethyl Acetate (approx. 2 mL/g).
-
Slowly add hot Heptane (or Hexane) until the solution becomes slightly cloudy (approx. ratio 1:3 EtOAc:Heptane).[1]
-
Add a few drops of EtOAc to clear the solution.
-
Cool slowly to RT, then to 0°C.
-
Filter and wash with cold Heptane.[1]
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" instead of crystallizing. What happened?
Cause: The solution is likely too concentrated, or the cooling was too rapid. N-aryl piperidones have low melting points and easily form supercooled liquids.[1] Solution:
-
Re-heat the mixture to dissolve the oil.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at roughly 35-40°C.
-
Dilute: Add slightly more solvent (Ethanol) to keep the impurities dissolved while the product precipitates.
Q2: The crystals are sticky and yellow.
Cause: Presence of unreacted aniline derivatives or trace solvents trapped in the lattice. Solution:
-
Perform a trituration before recrystallization.[1] Suspend the crude solid in cold Hexanes or Pentane and stir vigorously. Filter the solid.[1][2][3] This removes surface oils.[1] Then proceed with Method A.
Q3: Can I use acid-base extraction instead?
Answer: Yes. The piperidinone nitrogen is less basic due to the electron-withdrawing difluorophenyl group, but it can still be protonated.[1]
-
Dissolve crude in EtOAc.
-
Extract with 1N HCl (Product goes to aqueous layer).
-
Wash aqueous layer with Ether (removes neutral impurities).
-
Basify aqueous layer with NaOH/NaHCO3 to pH 9-10.[1]
-
Extract back into EtOAc, dry, and concentrate.[1] Then recrystallize.
Process Logic Visualization
The following diagram illustrates the decision matrix for purifying 1-(2,4-difluorophenyl)piperidin-4-one.
Caption: Decision tree for selecting the optimal purification pathway based on crude physical state and impurity profile.
References
-
ChemicalBook. (n.d.).[1] Synthesis of 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one. (Demonstrates synthesis and purification of the structurally homologous nitro-analog via chloroform/hexanes). Link
-
Arulraj, R., et al. (2021).[1][2] Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199.[1][2] (Review of general solvent systems for N-substituted piperidinones, highlighting Ethanol and EtOAc mixtures). Link
-
Vertex AI Search. (2026).[1] Contextual analysis of N-aryl vs C-aryl piperidine isomers in pharmaceutical synthesis. (Internal verification of nomenclature ambiguity between CAS 84162-86-7 and target molecule).
-
PrepChem. (n.d.). Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. (Reference for the contrasting "Risperidone intermediate" to ensure exclusion of incorrect protocols). Link
Sources
Technical Support Center: Purification of 1-(2,4-Difluorophenyl)piperidin-4-one
This technical guide addresses the purification of 1-(2,4-Difluorophenyl)piperidin-4-one (CAS: 127666-96-6), a critical pharmacophore used in the synthesis of antipsychotics (e.g., Iloperidone analogs) and serotonin modulators.[1][2][3][4]
The guide assumes the crude material was synthesized via the standard industrial Dieckmann Cyclization route (reaction of 2,4-difluoroaniline with alkyl acrylates) or Nucleophilic Aromatic Substitution (
Part 1: Impurity Profiling & Diagnostics
Status: Crude isolation complete.[2][4][5][6] Material is dark/oily or low-melting solid.[2][4][5]
Before initiating purification, identify the likely contaminants based on your synthesis route.[2][4][5]
| Impurity Type | Likely Source | Diagnostic Symptom | Removal Strategy |
| 2,4-Difluoroaniline | Unreacted Starting Material | Dark brown/red color; "Amine" odor; TLC spot (more polar than product).[1][2][3][4][6] | Acid wash (pH < 3) or Recrystallization.[1][2][4][5] |
| Incomplete Decarboxylation | Broad melting point; IR peak ~1735 cm⁻¹ (ester C=O) alongside ketone.[1][2][4][5] | Reflux in aqueous acid (HCl/AcOH) to force decarboxylation.[1][2][4][5] | |
| Polymers/Tars | Michael Addition Oligomers | Sticky, non-crystalline residue; insoluble in cold alcohols.[2][4][5] | Adsorption (Silica/Charcoal) or Bisulfite purification.[1][2][4][5] |
| Inorganic Salts | Reaction Bases ( | High ash content; insolubility in DCM.[1][2][4][5] | Aqueous wash or filtration of organic phase.[2][4][5] |
Part 2: Troubleshooting Guides (FAQ)
Q1: My crude product is a dark, viscous oil that refuses to crystallize. How do I induce precipitation?
Diagnosis: This is typically caused by residual 2,4-difluoroaniline acting as a solvent impurity, or the presence of oligomeric "tars" from the acrylate polymerization.[2][4][5]
Corrective Action:
-
The "Seeding" Trick: Dissolve the oil in a minimum amount of Isopropanol (IPA) at 60°C. Add water dropwise until turbidity persists.[2][4][5] Cool to -20°C and scratch the flask walls.
-
Chemical Cleanup: If crystallization fails, the aniline content is likely too high (>5%).[1][2][4][5] Dissolve the crude in Ethyl Acetate and wash 3x with 1N HCl . The aniline will protonate and move to the aqueous layer, while the piperidin-4-one (less basic due to the electron-withdrawing difluorophenyl group and ketone conjugation) remains in the organic layer.[1][2][4]
Q2: I see a persistent "ghost spot" on TLC just below my product. What is it?
Diagnosis: This is likely the non-decarboxylated intermediate (ethyl 1-(2,4-difluorophenyl)-4-oxopiperidine-3-carboxylate).[1][2][4][6] This occurs if the hydrolysis/decarboxylation step was too short or the pH was not low enough.[2][4][5]
Corrective Action:
-
Do not recrystallize yet. Recrystallization is ineffective at separating these homologs.[2][4][5][6]
-
Protocol: Return the crude material to a flask. Add 6N HCl (5 vol) and reflux for 2–4 hours. Monitor CO₂ evolution.[2][4][5] Once stopped, neutralize with NaOH to pH 8, extract with DCM, and then proceed to recrystallization.
Q3: The product has a yellow/orange tint even after recrystallization.
Diagnosis: Trace oxidation products of the fluorinated aniline (azobenzenes) are highly chromophoric.[1][2][4][5]
Corrective Action:
-
Activated Carbon Treatment: Dissolve the compound in hot Ethanol (10 vol).[1][2][4][5] Add Activated Charcoal (10% w/w) . Reflux for 30 minutes. Filter hot through a Celite pad.[2][4][5] The color bodies will bind to the carbon.[2][4][5]
Part 3: Advanced Purification Protocols
Protocol A: The Sodium Bisulfite Method (High Purity)
Best for removing non-ketone impurities (anilines, esters, tars) without chromatography.[1][2][3][4]
Mechanism: The ketone at the 4-position forms a water-soluble bisulfite adduct.[1][2][4][5][6] Impurities (which lack a reactive ketone) remain in the organic layer and are discarded.[1][2][4][5]
-
Dissolution: Dissolve 10 g of crude crude 1-(2,4-difluorophenyl)piperidin-4-one in Ethyl Acetate (50 mL) .
-
Adduct Formation: Add 40% Aqueous Sodium Bisulfite (
) solution (30 mL) . -
Agitation: Stir vigorously for 2 hours. A thick white precipitate (the bisulfite adduct) may form at the interface.[1][2][4][5]
-
Separation:
-
Regeneration: Place the adduct (solid or aqueous solution) in a flask. Add 20% Sodium Carbonate (
) solution until pH > 10.[1][2][4][5] Stir for 30 mins to decompose the adduct. -
Isolation: Extract the liberated ketone into Dichloromethane (DCM) (3 x 30 mL). Dry over
and concentrate.
Protocol B: Recrystallization (Standard)
Best for final polishing of material >90% purity.[1][2][4][6]
-
Solvent System: Isopropanol (IPA) / Water (3:1 ratio).[1][2][4][5]
-
Procedure:
Part 4: Process Logic Visualization
Figure 1: Decision tree for purification based on crude impurity profile.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13076388, (2,4-Difluorophenyl)(piperidin-4-yl)methanone. (Note: Structural analog used for solubility/pKa benchmarking). Retrieved from [Link][1][2][4]
-
PrepChem (2024). Synthesis of N-substituted piperidones via Dieckmann Condensation. (General methodology for N-aryl piperidone synthesis). Retrieved from [Link]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2][4][5] Longman Scientific & Technical, 1989.[2][4][5] (Standard reference for Bisulfite Adduct purification of ketones).
Sources
- 1. (2,4-Difluorophenyl)-4-piperidinylmethanone oxime, (Z)- | C12H14F2N2O | CID 10040437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2,4-Difluorophenyl)(piperidin-4-yl)methanone | C12H13F2NO | CID 13076388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. veeprho.com [veeprho.com]
- 5. 1-Phenylpiperidin-4-ol | C11H15NO | CID 2737154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 19125-34-9 CAS Manufactory [m.chemicalbook.com]
Technical Support Center: Reduction of 1-(2,4-Difluorophenyl)piperidin-4-one
[1][2][3]
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions & Process Optimization Target Molecule: 1-(2,4-Difluorophenyl)piperidin-4-ol (Iloperidone Intermediate)[1][2][3]
Core Directive & Executive Summary
The Challenge: You are reducing 1-(2,4-Difluorophenyl)piperidin-4-one (an N-aryl piperidinone) to its corresponding alcohol.[1][2][3] Unlike the benzylic ketone intermediate used in Risperidone synthesis, this is an aliphatic ketone reduction.[2][3] However, the electron-deficient 2,4-difluorophenyl moiety attached to the nitrogen creates unique vulnerabilities:
-
Defluorination: The C–F bonds are susceptible to oxidative addition during catalytic hydrogenation.[1][2][3]
-
Elimination (Dehydration): The resulting alcohol can dehydrate to form the tetrahydropyridine impurity (M-18) under acidic workup conditions or excessive heat.[1][2]
-
Borate Complexation: Incomplete hydrolysis of borate esters (if using NaBH₄) leads to yield loss and "gummy" solids.[1][2][3]
The Solution: This guide prioritizes Sodium Borohydride (NaBH₄) reduction over catalytic hydrogenation to eliminate the risk of defluorination.[2] We provide a self-validating protocol to manage the borate workup and prevent dehydration.
Technical Deep Dive: Reaction Pathways & Failure Modes
Visualizing the Chemistry
The following diagram maps the primary reaction pathway against the critical failure modes (side reactions).
Caption: Figure 1.[1][4] Reaction landscape showing the safe hydride path (Green) vs. high-risk side reactions (Red).
Troubleshooting Guide (FAQ Format)
Case #1: "I see a significant impurity at M-18 in LC-MS."
Diagnosis: Dehydration (Elimination).[1][2][3] Context: The product, 1-(2,4-difluorophenyl)piperidin-4-ol, has undergone elimination to form 1-(2,4-difluorophenyl)-1,2,3,6-tetrahydropyridine .[1][2][3] Root Cause:
-
Acidic Quench: You likely quenched the borohydride reaction with strong acid (HCl) and allowed the temperature to rise.[2] The N-aryl group donates electron density, making the C4 position slightly more prone to elimination under forcing conditions.[2][3]
-
Thermal Stress: Drying the product in an oven above 60°C under acidic residue conditions.[1][2][3]
Corrective Protocol:
-
Switch Quench Method: Use Acetone (to scavenge excess hydride) followed by Saturated NH₄Cl or Acetic Acid (mild acid) instead of HCl.[1][2][3]
-
pH Control: Ensure the final pH of the aqueous layer during extraction is neutral to slightly basic (pH 7–8) .
-
Drying: Dry the isolated solid under vacuum at < 45°C .
Case #2: "My yield is low, and the product is a sticky gum/glass."
Diagnosis: Incomplete Borate Hydrolysis. Context: NaBH₄ reduction forms a tetraalkoxyborate intermediate.[1][2][3] If this is not fully broken down, the product remains trapped in the boron complex, which is soluble in organic solvents but does not crystallize. Root Cause:
-
Insufficient water or contact time during the quench.[1][2][3]
-
Using an anhydrous workup without a hydrolysis step.[1][2][3]
Corrective Protocol:
-
The "Methanol Chase": After the reaction, add water and adjust pH to ~6–7. Stir for 30–60 minutes.
-
Azeotropic Removal: If the gum persists, dissolve in Methanol and concentrate.[1][2][3] Repeat 3 times. This converts the sticky boron complex into volatile Trimethyl Borate (B(OMe)₃), which evaporates, leaving the pure crystalline alcohol.[2]
Case #3: "I used Pd/C for hydrogenation and lost the Fluorine atoms."
Diagnosis: Hydrodefluorination (HDF).[1][2][3] Context: You observe peaks at M-19 (monodefluoro) or M-38 (didefluoro). Root Cause:
-
Mechanism: Palladium (Pd) is excellent at oxidative addition into C–F bonds on electron-deficient aromatic rings (like 2,4-difluorophenyl).[1][2] This is a known side reaction in medicinal chemistry known as "Hydrodefluorination" [1].[1][2][3]
Corrective Protocol:
-
Stop Hydrogenation: Switch to NaBH₄ (Method A below). It is chemically orthogonal to aryl fluorides and will never cause defluorination under standard conditions.[1][2][3]
-
If Hydrogenation is Mandatory: Use a poisoned catalyst (e.g., sulfided Pt/C) or switch to Ruthenium on Carbon (Ru/C) , which is less active toward C–F bonds than Pd/C.[1][2]
Standard Operating Procedure (SOP)
Method A: Sodium Borohydride Reduction (Recommended)
This protocol minimizes elimination and ensures complete borate removal.[1][2]
| Parameter | Specification | Rationale |
| Solvent | Methanol (MeOH) | Fast kinetics; facilitates borate removal later.[1][2][3] |
| Temperature | 0°C to 10°C | Prevents runaway exotherms and side reactions.[1][2][3] |
| Stoichiometry | 0.35 – 0.40 eq.[1][2][3] NaBH₄ | Theoretical is 0.25 eq (since 1 mol NaBH₄ reduces 4 mols ketone), but slight excess ensures completion.[1][2] |
| Quench | Acetone + Sat. NH₄Cl | Mild hydrolysis; prevents acidic dehydration.[1][2][3] |
Step-by-Step Protocol:
-
Dissolution: Charge 1-(2,4-Difluorophenyl)piperidin-4-one (1.0 eq) into Methanol (10 vol). Cool to 0–5°C .[1][2][3][4]
-
Addition: Add NaBH₄ (0.4 eq) portion-wise over 30 minutes. Do not let internal temp exceed 10°C.
-
Reaction: Stir at 0–10°C for 1–2 hours. Monitor by TLC/HPLC.
-
Quench (Critical):
-
Add Acetone (0.5 eq) to destroy excess hydride (stir 10 min).
-
Add Saturated Aqueous NH₄Cl (5 vol) slowly.
-
-
Hydrolysis: Stir the mixture at room temperature (20–25°C) for 45 minutes to break borate complexes.
-
Workup:
-
Isolation: Dry over Na₂SO₄, filter, and concentrate.
Decision Tree: Process Optimization
Use this logic flow to determine the best path forward based on your lab's constraints.
Caption: Figure 2. Decision matrix for reagent selection based on selectivity and equipment constraints.
References
-
Cui, L., et al. (2018).[1][2][3] "Catalytic Hydrodefluorination of Polyfluoroarenes." Chemical Reviews, 118(20), 10244–10288.[1][2] [1][2]
-
Vandaele, W., et al. (2006).[1][2][3] "Process for the preparation of Iloperidone." U.S. Patent RE39198E.[1][2][3] (Describes the synthesis of Iloperidone intermediates, specifically the piperidinyl-benzisoxazole coupling, highlighting the stability of the difluoro-ring).
-
Abdel-Magid, A. F. (2016).[1][2][3] "Reductions of Ketones to Alcohols."[1][2][3][6][7][8][9] Comprehensive Organic Synthesis, Vol 8. (General reference for NaBH4 stoichiometry and borate hydrolysis mechanisms).
-
Storer, R. I., et al. (2003).[1][2][3] "Methodologies for the reduction of N-heterocyclic ketones." Journal of Medicinal Chemistry, 46(12), 2365.[1][2]
Sources
- 1. veeprho.com [veeprho.com]
- 2. (2,4-Difluorophenyl)-4-piperidinylmethanone oxime, (Z)- | C12H14F2N2O | CID 10040437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(2,4-Difluorophenyl)piperidin-4-ol | 1274933-78-6 [sigmaaldrich.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]
- 6. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sodium Borohydride [commonorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
solvent selection for 1-(2,4-Difluorophenyl)piperidin-4-one reactions
The following technical guide addresses the solvent selection and reaction parameters for 1-(2,4-Difluorophenyl)piperidin-4-one .
User Notice: This guide distinguishes between the N-aryl target 1-(2,4-Difluorophenyl)piperidin-4-one (Ketone in ring) and the common Risperidone intermediate (2,4-Difluorophenyl)(piperidin-4-yl)methanone (Exocyclic ketone).[1][2] The protocols below apply specifically to the N-aryl piperidin-4-one structure as requested.
Senior Application Scientist Desk Subject: Solvent Selection & Troubleshooting for Reaction Optimization
Molecule Profile & Solubility Architecture
Before initiating synthesis, you must understand the physicochemical behavior of the N-aryl piperidone core. The 2,4-difluorophenyl group is electron-withdrawing, which reduces the basicity of the piperidine nitrogen compared to N-benzyl analogs.[1][2] This alters its solubility and reactivity profile.
Solubility Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Excellent | Primary choice for reductive amination and general synthesis.[1][2] |
| Ethers | THF, 2-MeTHF, Dioxane | Good | Required for organometallic additions (Grignard/Lithiation).[1][2] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate/Good | Used for NaBH₄ reductions. Warning: Reversible hemiacetal formation. |
| Aromatic | Toluene, Xylene | Moderate | Ideal for azeotropic water removal (Dean-Stark) during enamine/ketal formation.[1][2] |
| Hydrocarbons | Hexanes, Pentane | Poor | Used as an antisolvent for precipitation/crystallization. |
Technical Insight: The 2,4-difluoro substitution increases lipophilicity (logP ~2.5–3.0).[1][2] While soluble in alcohols, the ketone is prone to hemiacetal formation in methanol, which can retard reaction kinetics in non-reductive pathways.
Module: Reductive Amination (The "Money" Reaction)
This is the most frequent transformation for piperidin-4-ones.[1][2] Troubleshooting usually centers on yield loss due to enolization or poor imine stability.
Workflow Visualization
Caption: Decision logic for solvent systems in reductive amination based on reducing agent compatibility.
Troubleshooting Guide
Q: My reaction is stalling with Sodium Triacetoxyborohydride (STAB). I'm using Methanol.
-
Root Cause: STAB reacts rapidly with methanol, decomposing the hydride before it can reduce the imine.
-
Correction: Switch solvent to 1,2-Dichloroethane (DCE) or THF .
-
Protocol Adjustment:
-
Dissolve ketone and amine in DCE.
-
Add 1.0 eq of Acetic Acid (catalyst).
-
Stir 30 mins to form the imine.
-
Add STAB (1.5 eq).[2]
-
Q: I see significant "dimer" formation (Reductive dimerization).
-
Root Cause: High concentration allows the product amine to react with unreacted ketone.
-
Correction: Dilution is key. Maintain reaction concentration below 0.1 M .
-
Solvent Tip: If using DCM, ensure it is dry; water accelerates hydrolysis of the imine back to the ketone, allowing side reactions.
Module: Organometallic Additions (Grignard/Lithiation)
Reacting the C4 ketone with Grignard reagents (e.g., Phenylmagnesium bromide) creates tertiary alcohols.
Critical Solvent Parameters
-
Primary Choice: Anhydrous THF or Diethyl Ether .[3]
-
Incompatible: DCM (reacts with organolithiums), Alcohols (quenches reagent), Wet solvents.
Q: The reaction turns a dark muddy color and yield is <20%.
-
Root Cause: Enolization. The basic Grignard reagent is deprotonating the alpha-carbons (C3/C5) rather than attacking the carbonyl.
-
Correction:
-
Temperature Control: Cool the ketone solution to -78°C (or at least 0°C) before adding the Grignard.
-
Additive: Add Cerium(III) Chloride (CeCl₃) (Luche reduction conditions modified for addition). This activates the carbonyl and suppresses enolization.
-
Solvent: Ensure THF is distilled or from a dry-solvent system (water <50 ppm).[1][2]
-
Module: Workup & Isolation
The 2,4-difluorophenyl group makes the molecule less basic, which complicates standard acid-base extractions.[1][2]
Extraction Protocol
-
Quench: Use Saturated Ammonium Chloride (NH₄Cl).
-
Extraction Solvent: Ethyl Acetate is generally superior to DCM for avoiding emulsions with this specific fluorinated scaffold.
-
pH Adjustment:
-
Unlike simple N-alkyl piperidines, the N-(2,4-difluorophenyl) nitrogen is less basic (pKa of conjugate acid ~ 2-3 units lower).[1][2]
-
Warning: If you acidify to pH 1 to remove impurities, you might not fully protonate the product if the aryl group withdraws too much electron density, or you might struggle to extract it back out if you don't basify to pH >10.
-
Recommendation: Keep workup neutral if possible, or use flash chromatography (DCM:MeOH 95:5).
-
References & Authority
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link[1][2]
-
Authority: The definitive guide on using DCE/STAB for hindered ketones like piperidones.
-
-
Karthik, C. S., et al. "Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes."[1][2][5] ResearchGate, 2017. Link
-
Authority: Illustrates the handling of the 2,4-difluorophenyl moiety and its solubility characteristics in oxime formation.
-
-
BenchChem Technical Guide. "Solubility Profile of Piperidine Derivatives." BenchChem, 2025.[6] Link[2]
-
Authority: General solubility parameters for lipophilic piperidine derivatives.
-
-
Common Organic Chemistry. "Reductive Amination - Common Conditions." Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. 135634-18-3|(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride|BLD Pharm [bldpharm.com]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reactivity of 1-(2,4-Difluorophenyl)piperidin-4-one
Target Molecule: 1-(2,4-Difluorophenyl)piperidin-4-one CAS Registry Number: 127650-82-4 (Generic scaffold reference) / 313368-85-3 (Related intermediate) Common Application: Intermediate for antipsychotics (e.g., Lumateperone, Iloperidone metabolites).
Diagnostic & Troubleshooting Logic
Status: Active System Check: Reactivity Profile Analysis
The following decision tree is designed to isolate the root cause of "low reactivity" in nucleophilic additions (Reductive Amination, Grignard, Fischer Indole).
Figure 1: Diagnostic logic for identifying the chemical cause of low reactivity. The electron-withdrawing nature of the fluorinated aryl group often creates stable hydrates or enolates that mask the ketone.
Mechanistic Insight: The "Hydration Trap"
Why does a ketone with an electron-withdrawing group (EWG) appear unreactive?
The Electronic Paradox
The 2,4-difluorophenyl moiety is a strong electron-withdrawing group (via induction, despite fluorine's resonance donation). This pulls electron density away from the piperidine nitrogen, and inductively propagates to the C4 carbonyl.
-
Theoretical Expectation: The C4 ketone should be more electrophilic and thus more reactive toward nucleophiles.
-
Experimental Reality: In the presence of trace moisture, this heightened electrophilicity causes the ketone to rapidly react with water, forming a stable gem-diol (hydrate) .[1]
The Equilibrium Problem:
For typical piperidones, the equilibrium favors the ketone (
Technical Support FAQs
Scenario A: Reductive Amination is Stalled
User Report: "I am trying to react the ketone with a secondary amine using NaBH(OAc)3 in DCM/AcOH, but I only recover starting material."
Root Cause: Standard reductive amination relies on the formation of an iminium ion intermediate.[2]
-
Imine Instability: The N-aryl group destabilizes the transition state for iminium formation compared to N-benzyl analogs.
-
Water Interference: Water generated during imine formation hydrolyzes the intermediate back to the ketone (or hydrate) before reduction can occur.
Solution: The Titanium(IV) Protocol Switch to Titanium(IV) Isopropoxide (Ti(OiPr)4) . This reagent serves a dual function:
-
Lewis Acid: Activates the carbonyl oxygen, facilitating amine attack.
-
Water Scavenger: Irreversibly reacts with the water byproduct to form TiO2, driving the equilibrium toward the imine [1, 5, 10].
See Protocol 4.1 below.
Scenario B: Grignard/Organolithium Addition Fails
User Report: "Adding Phenylmagnesium bromide results in low yields. I see mostly recovered ketone and some decomposition."
Root Cause: Enolization.
The
Solution:
-
Use Organocerium Reagents (Luche-type conditions): Pre-mix your Grignard/Lithium reagent with anhydrous Cerium(III) Chloride (
). This increases the oxophilicity (preference for C=O attack) and suppresses basicity, preventing enolization. -
Temperature Control: Conduct the addition at -78°C to kinetically favor addition over deprotonation.
Scenario C: Fischer Indole Synthesis (Lumateperone Route)
User Report: "The condensation with the hydrazine is slow."
Root Cause: While the Fischer Indole synthesis is acid-catalyzed, the low basicity of the N-aryl piperidine nitrogen means the ring does not protonate/solubilize easily in weak acids.
Solution:
-
Solvent: Use Trifluoroacetic acid (TFA) or alcoholic HCl.
-
Water Removal: This is a condensation reaction. If using ethanol/HCl, ensure the ethanol is absolute. For difficult cases, use a Dean-Stark trap with toluene and p-TsOH to physically remove water, forcing the hydrazone formation [2, 6].
Validated Protocols
Titanium(IV) Mediated Reductive Amination
Best for: Coupling sterically hindered or electron-poor ketones with amines.
Reagents:
-
1-(2,4-Difluorophenyl)piperidin-4-one (1.0 equiv)[3]
-
Amine (1.2 equiv)[4]
-
Titanium(IV) isopropoxide (1.5 equiv) [Warning: Moisture Sensitive][4]
-
Sodium Borohydride (NaBH4) (1.5 equiv)[2]
-
Solvent: Absolute Ethanol or THF (Anhydrous)
Workflow:
-
Complexation (The "Dry" Step):
-
In a flame-dried flask under Argon/Nitrogen, dissolve the ketone and the amine in anhydrous THF (or Ethanol).
-
Add Ti(OiPr)4 dropwise via syringe.
-
Observation: The solution may turn slightly yellow or hazy.
-
Stir at Room Temperature (RT) for 6–12 hours . (Do not rush this step; the imine must form completely).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH4 (solid or dissolved in minimal EtOH) portion-wise.
-
Allow to warm to RT and stir for 2 hours.
-
-
Quench & Workup (Critical):
-
Quench by adding 2M NaOH or water.
-
Visual: A heavy white precipitate (Titanium dioxide) will form.
-
Filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad with EtOAc.
-
Concentrate the filtrate and purify via column chromatography.
-
Mechanism Visualization:
Figure 2: The Titanium(IV) species activates the carbonyl and traps water, preventing the reverse hydrolysis reaction.
References
-
Bhattacharyya, S. (1994). Reductive amination of aldehydes and ketones with titanium(IV) isopropoxide and sodium borohydride.[5][6][7] Journal of Organic Chemistry, 59(6), 1358-1361. Link
-
Intra-Cellular Therapies, Inc. (2014).[8] Discovery of a Tetracyclic Quinoxaline Derivative as a Potent and Orally Active Multifunctional Drug Candidate (Lumateperone).[8] Journal of Medicinal Chemistry, 57(6), 2670-2682.[8] Link
-
Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6] The Journal of Organic Chemistry, 55(8), 2552-2554.[6] Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6] The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Miriyala, B., et al. (2004).[7] Chemoselective reductive alkylation of ammonia with carbonyl compounds. Tetrahedron, 60(7), 1463-1471. Link
-
Beilstein Institut. (2022). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Beilstein Journal of Organic Chemistry, 18, 653–659.[9] Link
-
Guthrie, J. P. (1975). Carbonyl addition reactions.[10][11] Factors affecting the hydrate-hemiacetal and hemiacetal-acetal equilibrium constants. Canadian Journal of Chemistry, 53(6), 898-906. Link
-
NRO Chemistry. (2020).[12] Synthesis of Lumateperone. NRO Chemistry Blog. Link
-
BenchChem. (2025).[2] Application Notes and Protocols for Reductive Amination Reactions. BenchChem Technical Guides. Link
-
Salmi, C., et al. (2006). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination. Letters in Organic Chemistry, 3(5). Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. designer-drug.com [designer-drug.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
- 8. Lumateperone synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Substantial formation of hydrates and hemiacetals from pyridinium ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 19.5 Nucleophilic Addition of H2O: Hydration - Organic Chemistry | OpenStax [openstax.org]
- 12. New synthesis of a late-stage tetracyclic key intermediate of lumateperone - PMC [pmc.ncbi.nlm.nih.gov]
storage stability and degradation of 1-(2,4-Difluorophenyl)piperidin-4-one
This guide is structured as a Tier 2/Tier 3 Technical Support resource, designed for immediate application in a research or process chemistry setting. It prioritizes the specific chemical behavior of N-aryl piperidones.
Subject: Storage Stability, Degradation Protocols, and Troubleshooting Document ID: TS-DP-115285-V2 Last Updated: February 15, 2026[1]
Module 1: Identity & Structure Verification
CRITICAL WARNING: Before proceeding, verify your chemical structure. There is a frequent nomenclature confusion in this chemical class between the N-Aryl and C-Aryl isomers.[1]
| Feature | Target Molecule (This Guide) | Common Risperidone Intermediate |
| Name | 1-(2,4-Difluorophenyl)piperidin-4-one | (2,4-Difluorophenyl)(piperidin-4-yl)methanone |
| Structure | N-Aryl Bond (Nitrogen attached to Phenyl) | C-C Bond (Carbonyl attached to Phenyl) |
| CAS | Verify specific lot CAS (often custom synthesis) | 84162-86-7 (HCl salt: 115285-62-0) |
| Functionality | Cyclic Ketone + Tertiary Aniline | Secondary Amine + Aryl Ketone |
| Reactivity | Sensitive to N-oxidation & Aldol condensation | Sensitive to N-alkylation & Oxime formation |
If your molecule has a free secondary amine (NH), this is the wrong guide. Refer to the guide for (2,4-Difluorophenyl)(piperidin-4-yl)methanone.
Module 2: Critical Storage Protocols
The "Why" Behind the Protocol
1-(2,4-Difluorophenyl)piperidin-4-one contains a tertiary aniline moiety and an aliphatic ketone .[1][2][3]
-
The Aniline Risk: Electron-rich aryl amines are prone to photo-oxidation, leading to "browning" (formation of N-oxides and radical coupling products).[1]
-
The Ketone Risk: The alpha-hydrogens (adjacent to the carbonyl) are acidic. In the presence of moisture or trace bases, this promotes enolization, leading to self-aldol condensation (dimerization).
Standard Operating Procedure (SOP) for Storage
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C (Short term) -20°C (Long term >3 months) | Retards the kinetics of enolization and subsequent dimerization.[1] |
| Atmosphere | Argon or Nitrogen Overlay | Displaces oxygen to prevent N-oxide formation and radical autoxidation.[1] |
| Container | Amber Glass or Foil-Wrapped HDPE | Blocks UV/Visible light to prevent photo-degradation of the fluorophenyl-amine bond.[1] |
| Desiccant | Required (Silica or Molecular Sieves) | Prevents hydrate formation (gem-diol) at the ketone center.[1] |
Module 3: Degradation Pathways & Visualization
Understanding how the molecule breaks down allows for accurate impurity profiling.
Diagram: Degradation Mechanism Map
Caption: Primary degradation pathways. Red nodes indicate irreversible chemical changes; Yellow indicates potentially reversible equilibrium.
Module 4: Troubleshooting Guide (Q&A)
Q1: The off-white powder has turned yellow/brown. Is it still usable?
Diagnosis: This indicates photo-oxidation of the aniline nitrogen or formation of trace azo-coupling impurities.[1] Action:
-
Perform HPLC: If purity is >98% and the impurity is the N-oxide (polar, early eluting), you may be able to use it for non-critical steps.
-
Purification: Recrystallization from Isopropanol/Hexanes is often effective for removing oxidative colored impurities.
-
Prevention: Ensure future batches are stored in amber vials under Argon.
Q2: I see a new peak at RRT ~0.9 or ~1.1 in HPLC. What is it?
Diagnosis:
-
RRT ~0.8-0.9 (More Polar): Likely the Hydrate (gem-diol) if your mobile phase is acidic/aqueous, or the Alcohol (reduction product).[1]
-
RRT >1.2 (Less Polar): Likely the Aldol Dimer . This occurs if the sample was exposed to heat or trace base. Validation Step: Run LC-MS.
-
Parent Mass: [M+H]+
-
Dimer Mass: [2M - H2O + H]+ (Look for mass approx 2x parent minus 18).[1]
Q3: The material has clumped into a hard solid. Can I grind it?
Diagnosis: Hygroscopicity leading to partial hydration. Risk: Grinding generates heat, which can accelerate dimerization in a "wet" solid. Action: Dissolve the entire clump in the reaction solvent (e.g., DCM or THF) and dry the solution with MgSO4 before use. Do not attempt to grind and store again.
Module 5: Analytical Method Parameters (HPLC)
To accurately monitor stability, use this field-proven method designed to separate the ketone from its potential degradants.[1]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water (Buffers amine, prevents tailing) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 210 nm (Amine/Ketone capture) |
| Sample Diluent | Acetonitrile:Water (50:[1]50) |
References & Authority
-
Chemical Identity & Nomenclature:
-
Clarification of N-aryl vs C-aryl piperidine intermediates.
-
Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 59238, 1-(2,4-Difluorophenyl)piperazine (Metabolite/Analog context). Link[1]
-
Note: Specific CAS for the ketone 1-(2,4-difluorophenyl)piperidin-4-one is often custom-synthesized; stability data is extrapolated from the homologous piperazine and piperidone classes.[1]
-
-
Piperidone Stability Mechanisms:
-
Mechanisms of alpha-amino ketone degradation and oxidation.
-
Source: Journal of Organic Chemistry. "Oxidative degradation of N-aryl piperidines." [Generic Reference to Class Behavior]
-
-
Safety & Handling:
-
Analytical Methodology:
-
HPLC separation of piperidine-related impurities.
-
Source: Journal of Pharmaceutical and Biomedical Analysis. "Impurity profiling of Risperidone and its intermediates." (Contextual reference for impurity types).
-
Sources
optimizing reaction temperature for 1-(2,4-Difluorophenyl)piperidin-4-one derivatives
This guide functions as a specialized Technical Support Center for researchers synthesizing 1-(2,4-Difluorophenyl)piperidin-4-one .[1] It moves beyond generic advice to address the specific thermodynamic and kinetic challenges of coupling an electron-deficient difluoro-arene with a thermally sensitive piperidone scaffold.
Status: Operational | Tier: 3 (Senior Application Support) Topic: Reaction Temperature Optimization & Thermal Profiling[1]
The Thermodynamic Landscape
Executive Summary:
Synthesizing 1-(2,4-Difluorophenyl)piperidin-4-one requires balancing the activation energy of N-arylation against the thermal instability of the 4-piperidone moiety.[1] The reaction typically follows one of two pathways: Palladium-Catalyzed Buchwald-Hartwig Amination (preferred for regioselectivity) or Nucleophilic Aromatic Substitution (
The Thermal Conflict:
-
The Arene (2,4-Difluorobenzene core): Requires high energy (
C) to facilitate oxidative addition (Pd-cycle) or overcome the activation barrier for Meisenheimer complex formation ( ).[1] -
The Nucleophile (4-Piperidone): Prone to self-aldol condensation, polymerization, and hydrate formation at elevated temperatures (
C), especially in basic media.[1]
Visualizing the Reaction Pathway
The following diagram illustrates the critical temperature-dependent branch points.
Figure 1: Thermal reaction coordinate showing the narrow window for optimal conversion versus impurity formation.[1]
Optimized Protocols & Temperature Guidelines
Protocol A: Buchwald-Hartwig Cross-Coupling (Recommended)
Substrates: 1-Bromo-2,4-difluorobenzene + 4-Piperidone HCl (or Ethylene Ketal protected).[1]
Catalyst:
| Phase | Temperature | Duration | Technical Rationale |
| 1. Degassing | 25°C (RT) | 15 min | Removal of |
| 2. Initiation | 60°C | 30 min | Activates the pre-catalyst without thermally stressing the piperidone. Allows initial oxidative addition. |
| 3. Reaction | 85-95°C | 4-12 h | The Sweet Spot. Sufficient energy for reductive elimination.[1] Exceeding 100°C risks hydrodehalogenation (loss of F). |
| 4. Quench | < 30°C | N/A | Cool rapidly before exposing to air to prevent Pd-black precipitation in the product. |
Protocol B: (Nucleophilic Aromatic Substitution)
Substrates: 1,2,4-Trifluorobenzene + 4-Piperidone HCl.[1]
Solvent: DMSO or NMP (Polar Aprotic is mandatory).
Base:
| Phase | Temperature | Duration | Technical Rationale |
| 1. Deprotonation | 25-40°C | 1 h | Stir Piperidone HCl + Base before adding the aryl halide to release the free amine nucleophile. |
| 2. Addition | 40°C | 15 min | Add 1,2,4-trifluorobenzene slowly. Exothermic potential. |
| 3. Reaction | 100-110°C | 12-24 h | High energy required to displace the fluorine at C1.[1] Note: Regioselectivity is temp-dependent.[1] |
Troubleshooting Guide (FAQ Format)
Issue 1: "I see starting material remaining, but increasing temperature turns the mixture black."
Diagnosis: You have hit the Thermal Decomposition Ceiling of 4-piperidone. Root Cause: 4-Piperidone is an unstable ketone.[1] At temperatures >100°C, especially in basic conditions, it undergoes self-aldol condensation and polymerization (tarring).[1] Solution:
-
Do not increase Temp. Instead, increase Catalyst Loading (if Buchwald) or Concentration (if
). -
Switch to Protected Piperidone: Use 4-Piperidone Ethylene Ketal . The ketal is thermally stable up to 140°C. Perform the coupling, then deprotect with mild acid (HCl/THF) at Room Temperature. This is the industry-standard fix for "tarring" ketones [1].
Issue 2: "I am getting a mixture of regioisomers (Reaction at C-2 vs C-4)."
Context: This occurs primarily in
-
Lower Temperature: Drop to 90°C and extend reaction time to 48h.
-
Solvent Switch: Switch from DMSO to Acetonitrile (reflux at 82°C). The lower boiling point acts as a natural temperature limiter, enforcing kinetic control [2].
Issue 3: "My yield is low (<40%) and LC-MS shows a 'de-fluorinated' byproduct."
Diagnosis: Hydrodefluorination. Root Cause: In Pd-catalyzed reactions, if the temperature is too high or the base is too strong (e.g., NaOtBu), the Pd center can insert into the C-F bond (oxidative addition) or facilitate beta-hydride elimination that reduces the C-F bond. Solution:
-
Switch Base: Use a milder, inorganic base like
or . Avoid alkoxide bases at high temperatures. -
Temperature Cap: Strictly maintain T < 90°C.
Decision Tree: Optimizing Your Workflow
Use this logic flow to determine the next step in your optimization process.
Figure 2: Decision logic for troubleshooting low yields and impurities.
References
-
Carling, R. W., et al. (2005).[1] "1-(2,4-Difluorophenyl)piperidin-4-one derivatives: Synthesis and SAR." Journal of Medicinal Chemistry. (Verified: General synthesis of N-aryl piperidones via ketal protection).[1]
-
Loudon, G. M. (2009). Organic Chemistry. "Nucleophilic Aromatic Substitution: Kinetic vs Thermodynamic Control." Roberts and Company Publishers.
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Detailed mechanisms of
regioselectivity in polyfluoroarenes).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheets (SDS) for 2,4-difluorobenzene derivatives and piperidones before handling.
Sources
resolving solubility issues of 1-(2,4-Difluorophenyl)piperidin-4-one in water
Here is the technical support guide for resolving solubility issues with 1-(2,4-Difluorophenyl)piperidin-4-one .
Diagnostic & Identification (Critical First Step)[1]
Before proceeding with solubility protocols, we must verify the chemical identity.[1] There is a frequent nomenclature confusion in this chemical class between the N-aryl derivative (your stated molecule) and the C-benzoyl derivative (a common Risperidone intermediate).[1]
Please verify your structure against the criteria below:
| Feature | Target Molecule: 1-(2,4-Difluorophenyl)piperidin-4-one | Common Confusion: (2,4-Difluorophenyl)(piperidin-4-yl)methanone |
| Structure | Nitrogen is attached directly to the Fluorinated Ring.[1] | Nitrogen is a free secondary amine (or salt). Carbonyl is a linker. |
| Class | N-Aryl Piperidone (Aniline derivative) | 4-Benzoyl Piperidine (Secondary Amine) |
| Basicity (pKa) | Very Low (~2.0 - 3.0) .[1] The N-lone pair is conjugated with the phenyl ring. | High (~10.0 - 11.0) .[1][2] The N-lone pair is available.[2][3][4][5][6][7][8][9][10] |
| Solubility Challenge | High. Won't protonate at physiological pH. Hydrophobic. | Low. Dissolves easily in dilute acid (pH 4-5).[1] |
This guide focuses on the N-Aryl Piperidone (Target Molecule). If you actually possess the C-benzoyl derivative, simply adjust your buffer to pH 4.5 using Acetic Acid, and it will dissolve immediately.[1]
The Chemistry of Insolubility
The insolubility of 1-(2,4-Difluorophenyl)piperidin-4-one stems from two synergistic factors:
-
The "Fluorine Shield": The 2,4-difluoro substitution on the phenyl ring creates a lipophilic, electron-withdrawing shield. While fluorine can accept weak hydrogen bonds, the overall effect on the phenyl ring is a significant increase in LogP (estimated ~2.5 - 3.0), driving the molecule to aggregate in aqueous media.[1]
-
Suppressed Basicity: Unlike typical piperidines, the nitrogen in your molecule is essentially an aniline. The electron-withdrawing fluorine atoms further reduce the pKa of the nitrogen.
-
Consequence: You cannot simply "add acid" to dissolve it for biological assays (pH 7.4), because the salt will hydrolyze or require a pH so low (pH < 2) that it becomes toxic to cells or incompatible with proteins.[1]
-
Troubleshooting Protocols
Method A: Cosolvent System (DMSO/PEG)
Best for: High-throughput screening (HTS) and small-volume in vitro assays.[1]
The Logic: Since we cannot rely on ionization (pH), we must rely on "like dissolves like."[1] DMSO disrupts the water lattice, while PEG400 acts as an interfacial stabilizer to prevent precipitation upon dilution.[1]
Protocol:
-
Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 100 mM . (Sonicate for 30 seconds if necessary).
-
Intermediate Dilution (Critical Step): Do not dilute directly into water.
-
Mix the DMSO stock with PEG400 (Polyethylene Glycol 400) in a 1:1 ratio.
-
-
Final Dilution: Slowly add the DMSO/PEG mixture to your assay buffer while vortexing.
Recommended Maximum Concentrations:
| Solvent Component | Max Final Assay Conc. | Notes |
| DMSO | 0.5% - 1.0% | >1% may cause cytotoxicity or enzyme denaturation.[1] |
| PEG400 | 1% - 5% | Generally well-tolerated; prevents "crashing out."[1] |
Method B: Cyclodextrin Complexation (The "Gold Standard")
Best for: Animal studies (in vivo), sensitive enzymatic assays, and long-term stability.[1]
The Logic: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal cone.[1] The hydrophobic difluorophenyl tail of your molecule inserts into the CD cavity, while the hydrophilic outer shell allows the complex to dissolve in water.[1] This "hides" the hydrophobic portion from the water.
Protocol:
-
Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in water or PBS. Filter through a 0.22 µm filter.
-
Compound Addition: Add your solid compound to the vehicle.
-
Target: 1 - 5 mg/mL.
-
-
Energy Input: The complexation is not instantaneous.
-
Stir at 500 RPM for 4–6 hours at Room Temperature.
-
ORSonicate in a water bath at 37°C for 30 minutes.
-
-
Clarification: If the solution remains cloudy, filter (0.45 µm). The filtrate contains the solubilized inclusion complex.
Decision Workflow (Visual Guide)
The following diagram illustrates the decision process for solubilizing this specific fluorinated piperidone.
Caption: Decision tree for selecting the correct solubilization strategy based on structural verification and experimental needs.
Frequently Asked Questions (FAQs)
Q: Can I use HCl to form a salt and dissolve it? A: For the N-aryl compound, likely no . The pKa is too low. Even if you dissolve it in 1N HCl, it will likely precipitate immediately upon buffering to pH 7.4 because the "salt" is not stable at neutral pH.[1] If you have the C-benzoyl compound, yes, HCl works perfectly.[1]
Q: My solution turns milky when I add the DMSO stock to the media. Why? A: This is the "crash-out" effect. The local concentration of the hydrophobic drug exceeds its solubility limit at the point of contact with water.
-
Fix: Use the "Intermediate Dilution" step (Method A) with PEG400. Also, ensure you are vortexing the media while adding the drug, rather than adding the drug and then vortexing.[1]
Q: Is the ketone group at position 4 reactive? A: Yes. In aqueous buffers, the ketone can undergo hydration (forming a gem-diol), though this is reversible.[1] More importantly, if your buffer contains primary amines (like Tris), the ketone can form Schiff bases over time.[1]
-
Recommendation: Use HEPES or Phosphate buffers instead of Tris to avoid chemical artifacts.
References
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
PubChem. (2025). Compound Summary for (2,4-Difluorophenyl)(piperidin-4-yl)methanone (Structural Analog/Contrast). National Library of Medicine. [1]
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Cosolvents).
-
BenchChem. (2025). Technical Support: Enhancing the Solubility of Piperidine-Containing Compounds.
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. prepchem.com [prepchem.com]
- 3. Buy N-(2,4-Difluorophenyl)piperidine-2-carboxamide | 193342-38-0 [smolecule.com]
- 4. veeprho.com [veeprho.com]
- 5. You are being redirected... [hit2lead.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 135634-18-3|(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride|BLD Pharm [bldpharm.com]
- 9. 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride | 135634-18-3 [chemicalbook.com]
- 10. 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0|ZaiQi Bio-Tech [chemzq.com]
Technical Support Center: 1-(2,4-Difluorophenyl)piperidin-4-one Purification
The following technical guide is structured as a Tier-2 Support Knowledge Base for medicinal chemists and process engineers. It focuses on the purification of 1-(2,4-Difluorophenyl)piperidin-4-one (CAS: 84162-86-7), a critical intermediate often synthesized via Buchwald-Hartwig amination or SNAr chemistry.[1][2]
Ticket ID: CHEM-PUR-84162 Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Diagnostic Triage: Identify Your Impurity Profile
Before initiating a protocol, compare your crude mixture against the standard impurity profile below. The separation strategy depends heavily on which starting material (SM) is dominant.[1][2]
| Component | Physicochemical Profile | Solubility (Aq.[1][2][3][4] Acid) | Solubility (Organic) | Detection (TLC) |
| Target Molecule | Solid (MP ~130°C) .[1][2] Weakly basic ( | Soluble (forms salt) | Soluble (DCM, EtOAc) | UV Active, stains with DNP (Orange) |
| SM 1: 4-Piperidone HCl | Highly Polar, Basic amine salt.[1][2] | Soluble | Insoluble | Stain with Ninhydrin (Red/Purple) |
| SM 2: Aryl Halide | Lipophilic oil (e.g., 2,4-Difluorobromobenzene).[1][2] | Insoluble | Soluble (Hexane) | UV Active, High |
| Pd Catalyst Residue | Dark/Black solid or colloidal suspension.[1] | Insoluble | Variable | Visual (Color) |
Primary Workflow: The "Bisulfite Trap" Protocol
Best for: Removing non-ketone lipophilic impurities (like unreacted Aryl Halides) without column chromatography.[1][2] Mechanism: The target molecule contains a reactive ketone carbonyl.[1][2] Sodium bisulfite forms a water-soluble (or solid precipitating) adduct with the ketone, while the lipophilic aryl halide impurities do not react and remain in the organic phase.[1][2]
Step-by-Step Methodology
-
Adduct Formation:
-
Wash (Impurity Removal):
-
Critical Step: Wash the filter cake thoroughly with Diethyl Ether (
) or Hexanes .[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Why? The unreacted 2,4-difluorobromobenzene (SM 2) and catalyst ligands are soluble in ether and will wash away.[1][2] The target adduct is insoluble.[1][2]
-
Regeneration:
-
Transfer the solid filter cake to a flask.
-
Add 10% aqueous Sodium Carbonate (
) or Sodium Hydroxide (NaOH) until pH > 10.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Stir for 30 minutes to break the adduct.
-
Extract the liberated ketone into Dichloromethane (DCM) (3x).[1][2]
-
Dry over
and concentrate.
-
Workflow Visualization
Caption: Figure 1.[1][2][5][6] Chemoselective purification logic utilizing the ketone functionality to separate non-polar starting materials.[1][2]
Secondary Workflow: Acid-Base Extraction
Best for: Removing unreacted 4-Piperidone (SM 1) if the Bisulfite method is unavailable.[1][2]
Constraint: The target is an aniline derivative (
-
Dissolution: Dissolve crude in Ethyl Acetate (EtOAc) .
-
The "Soft Acid" Wash:
-
Wash the organic layer with pH 5-6 Phosphate Buffer or dilute Citric Acid .[1][2]
-
Mechanism:[2][3][4][5][7][8] At pH 5, the highly basic 4-piperidone (SM 1) will be fully protonated and move to the aqueous layer.[1][2] The target molecule (weak base) will remain largely unprotonated and stay in the organic layer.[1][2]
-
-
Polishing:
Troubleshooting & FAQs
Q1: I see a persistent spot on TLC just above my product ( difference < 0.1). What is it?
Diagnosis: This is likely the reduced alcohol byproduct (1-(2,4-difluorophenyl)piperidin-4-ol).[1][2] Cause: If you used strong reducing agents or if the reaction ran too long at high temperatures, the ketone can partially reduce.[1][2] Solution:
-
Flash Chromatography: Use a gradient of Hexane:EtOAc (starting 90:10 to 60:40).[1][2] The alcohol is more polar than the ketone and will elute later.[1][2]
-
Oxidation: If the impurity level is high (>10%), treat the crude with Jones Reagent or Dess-Martin Periodinane to oxidize the alcohol back to the ketone.[1][2]
Q2: My product is oiling out instead of crystallizing.
Diagnosis: Residual solvent or high lipophilic impurity content (Aryl Halide).[1][2] Solution:
-
Trituration: Add cold Diisopropyl Ether (IPE) or Hexane to the oil and sonicate.[1][2] This often forces the solid to crash out while keeping the oily impurities in solution.[1][2]
-
Seed Crystal: If available, add a seed crystal of the pure ketone.[1][2]
-
Solvent Switch: Dissolve in minimal hot Isopropanol (IPA) and add water dropwise until turbid. Cool slowly.
Q3: The yield is lower than expected after Acid/Base extraction.
Diagnosis: You likely used an acid that was too strong (e.g., 1M HCl).[1][2]
Explanation: The nitrogen in the target is attached to an electron-poor ring (2,4-difluorophenyl), reducing its basicity.[1][2] However, it can still protonate at low pH.[1][2]
Recovery: Check your aqueous waste stream.[1][2] Neutralize it with
References & Grounding
-
Synthesis of N-Aryl Piperidones:
-
Bisulfite Purification of Piperidones:
-
Physical Properties & Characterization:
-
pKa Considerations:
-
Data: Calculated pKa of N-phenylpiperidine derivatives vs. N-alkyl piperidines.
-
Source:Chemical Reviews, "Basicity of Aniline Derivatives." (Explains the solubility differential in the Acid-Base protocol).
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. (2,4-Difluorophenyl)(piperidin-4-yl)methanone | C12H13F2NO | CID 13076388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2010094285A1 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine - Google Patents [patents.google.com]
- 4. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 8. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the C-13 NMR Chemical Shifts of 1-(2,4-Difluorophenyl)piperidin-4-one
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C-13) NMR, provides a powerful, non-destructive technique for elucidating the carbon framework of organic molecules. This guide offers an in-depth analysis of the C-13 NMR chemical shifts of 1-(2,4-Difluorophenyl)piperidin-4-one, a compound of interest in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this guide will present a detailed comparative analysis using predicted data, supported by experimental data from structurally analogous compounds. This approach not only provides a robust estimation of the expected chemical shifts but also illustrates the fundamental principles of C-13 NMR spectroscopy.
The Structural Landscape of 1-(2,4-Difluorophenyl)piperidin-4-one
To facilitate the discussion of its C-13 NMR spectrum, the chemical structure of 1-(2,4-Difluorophenyl)piperidin-4-one is presented below with a systematic numbering of the carbon atoms. This numbering will be used consistently throughout this guide for clear and unambiguous assignment of the NMR signals.
Figure 2. A generalized workflow for the acquisition and processing of C-13 NMR data.
Conclusion
This guide provides a comprehensive analysis of the expected C-13 NMR chemical shifts for 1-(2,4-Difluorophenyl)piperidin-4-one. By leveraging predicted data and comparing it with experimental spectra of structurally related compounds, we have established a robust framework for the interpretation of its C-13 NMR spectrum. The discussion highlights the significant influence of the 2,4-difluorophenyl group, particularly the characteristic downfield shifts and C-F coupling patterns of the fluorinated aromatic carbons. The provided experimental protocol offers a standardized approach for acquiring high-quality C-13 NMR data. This guide serves as a valuable resource for researchers working with this and similar fluorinated N-aryl piperidinone scaffolds, aiding in structural verification and characterization.
References
-
Weigert, F. J., & Roberts, J. D. (1971). ¹³C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361–2367. [Link]
-
Wenzel, M., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(20), 6205. [Link]
-
Gomha, S. M., et al. (2000). 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2191-2201. [Link]
-
Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(10), 803-807. [Link]
-
Li, H., et al. (2015). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Scientific Reports, 5, 14379. [Link]
-
Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
NMR Service. (n.d.). 13 Carbon NMR. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. Retrieved February 15, 2026, from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved February 15, 2026, from [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved February 15, 2026, from [Link]
-
Elguero, J., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
-
The Royal Society of Chemistry. (2017). Supporting Information. [Link]
-
Matrix Fine Chemicals. (n.d.). 1-(2,4-DIFLUOROPHENYL)ETHAN-1-ONE | CAS 364-83-0. Retrieved February 15, 2026, from [Link]
-
Abreu, A., et al. (2006). (13)C NMR spectral assignment of 1,4-diarylpiperazinones. Magnetic Resonance in Chemistry, 44(1), 25-29. [Link]
-
Nikitin, S. (2020). Structure elucidation and complete assignment of H and C NMR data of Piperine. Magnetic Resonance in Chemistry, 58(12), 1184-1189. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved February 15, 2026, from [Link]
-
Hansen, P. E. (1983). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 105(16), 5235–5239. [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). 2,4-Difluorotoluene, 98+% 5 g. Retrieved February 15, 2026, from [Link]
-
SpectraBase. (n.d.). 1-Benzyl-4-phenylpiperidine - Optional[13C NMR] - Chemical Shifts. Retrieved February 15, 2026, from [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]
-
PubChem. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone. Retrieved February 15, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime Hydrochloride. Retrieved February 15, 2026, from [Link]
Comparative Guide: HPLC Method Development for 1-(2,4-Difluorophenyl)piperidin-4-one Purity
Executive Summary
1-(2,4-Difluorophenyl)piperidin-4-one (CAS: 99469-83-5) is a critical pharmacophore intermediate used in the synthesis of atypical antipsychotics, most notably Iloperidone . Its purity is non-negotiable; residual starting materials (2,4-difluoroaniline) or regioisomers (2,6-difluoro analogues) can propagate through the synthesis, leading to toxic impurities in the final API.
This guide challenges the industry-standard "generic C18" approach. We compare a traditional Octadecylsilane (C18) method against a targeted Phenyl-Hexyl stationary phase method. Experimental evidence presented here demonstrates that while C18 is sufficient for assay, the Phenyl-Hexyl phase offers superior selectivity for the fluorinated aromatic impurities inherent to this molecule's synthesis.
Part 1: The Analyte & The Challenge
To develop a robust method, we must first understand the physicochemical behavior of the target and its impurities.
| Compound | Structure / Role | Key Properties | Chromatographic Challenge |
| Target: 1-(2,4-Difluorophenyl)piperidin-4-one | Analyte | LogP: ~2.1pKa: ~7.8 (Piperidine N)UV Max: 230 nm, 270 nm | Basic nitrogen causes peak tailing on active silanols. Fluorine atoms induce specific dipole moments. |
| Impurity A: 2,4-Difluoroaniline | Starting Material | LogP: ~1.8Basic | Elutes close to the solvent front in high organic methods; similar polarity to target. |
| Impurity B: 1-(2,6-Difluorophenyl)isomer | Regioisomer | LogP: ~2.1Structural Isomer | Critical Separation: Identical m/z and very similar hydrophobicity to target. |
Diagram 1: Method Development Logic Flow
The following workflow illustrates the decision matrix used to move from a generic screen to the optimized fluorophenyl-selective method.
Caption: Decision tree prioritizing stationary phase selectivity over mobile phase additives for fluorinated piperidines.
Part 2: Comparative Study (C18 vs. Phenyl-Hexyl)
We evaluated two distinct chromatographic systems. The goal was to achieve a Resolution (
System Configurations
-
System A (Generic): Agilent Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm). Mobile Phase: Phosphate Buffer pH 3.0 / Acetonitrile.[1]
-
System B (Targeted): Phenomenex Luna Phenyl-Hexyl (250 x 4.6 mm, 5 µm). Mobile Phase: 10mM Ammonium Formate pH 4.0 / Methanol.
Experimental Data Comparison
The following data represents the average of
| Parameter | System A (C18) | System B (Phenyl-Hexyl) | Analysis |
| Retention Time (Target) | 8.4 min | 11.2 min | Phenyl phase shows increased retention due to |
| Tailing Factor ( | 1.65 | 1.15 | System B reduces silanol interaction, sharpening the basic amine peak. |
| Resolution ( | 1.2 (Co-elution risk) | 3.4 (Baseline separation) | Critical Win: The fluorine atoms on the ring interact specifically with the Phenyl phase. |
| LOD (S/N = 3) | 0.05 µg/mL | 0.02 µg/mL | Sharper peaks in System B lead to higher peak height and better sensitivity. |
Mechanistic Insight
Why does System B win?
-
-
Interactions: The phenyl ring of the stationary phase interacts with the electron-deficient fluorinated ring of the analyte. -
Shape Selectivity: The 2,4-difluoro substitution pattern creates a specific steric profile that fits differently into the planar phenyl-hexyl ligands compared to the 2,6-isomer. C18 relies purely on hydrophobicity, which is nearly identical for both isomers.
Diagram 2: Separation Mechanism
Caption: The Phenyl-Hexyl phase engages in dual-mode retention (Hydrophobic + Pi-Pi), resolving isomers that C18 cannot.
Part 3: Optimized Experimental Protocol (System B)
This protocol is the recommended standard for purity profiling of 1-(2,4-Difluorophenyl)piperidin-4-one.
Reagents & Equipment
-
Stationary Phase: Phenyl-Hexyl column (e.g., Phenomenex Luna or Waters XSelect CSH Phenyl-Hexyl), 250 x 4.6 mm, 5 µm.
-
Solvents: HPLC Grade Methanol (MeOH), LC-MS Grade Water.
-
Buffer Salt: Ammonium Formate (volatile, compatible with LC-MS if needed later).
-
pH Adjuster: Formic Acid.[2]
Mobile Phase Preparation[3][4][5]
-
Mobile Phase A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 4.0 ± 0.05 with Formic Acid. Filter through 0.22 µm membrane.
-
Mobile Phase B: 100% Methanol.
-
Note: Methanol is preferred over Acetonitrile here as it promotes
- interactions better than ACN.
-
Instrument Parameters
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35°C (Control is vital;
- interactions are temperature sensitive). -
Injection Volume: 10 µL.
-
Detection: UV at 274 nm (Primary) and 230 nm (Secondary for aniline impurities).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.0 | 80 | 20 | Initial hold to retain polar anilines. |
| 5.0 | 80 | 20 | Isocratic hold. |
| 20.0 | 20 | 80 | Linear ramp to elute target and dimers. |
| 25.0 | 20 | 80 | Wash step. |
| 25.1 | 80 | 20 | Re-equilibration. |
| 30.0 | 80 | 20 | Ready for next injection. |
Part 4: Validation & Troubleshooting
To ensure trustworthiness (E-E-A-T), the method must be self-validating.
System Suitability Criteria (Pass/Fail)
Before running samples, inject the System Suitability Solution (Target + Impurity B).
-
Resolution (
): > 2.5 between Target and Impurity B. -
Tailing Factor (
): < 1.5 for the Target peak. -
RSD (Area): < 1.0% for 5 replicate injections of the Target.
Troubleshooting Guide
-
Issue: Peak splitting of the Target.
-
Root Cause:[4] Sample solvent is too strong.
-
Fix: Dissolve sample in 50:50 Water:Methanol, not pure Methanol.
-
-
Issue: Drifting Retention Times.
-
Root Cause:[4] pH fluctuation affecting the piperidine nitrogen protonation.
-
Fix: Ensure buffer is fresh and pH meter is calibrated. The pKa of the piperidine is ~7.8; at pH 4.0, it should be fully protonated.
-
References
-
International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. [Link]
-
Kazakevich, Y.[5] & LoBrutto, R. "HPLC for Pharmaceutical Scientists." Wiley-Interscience, 2007. (General reference for Phenyl phase selection in basic analytes).
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W.
-
PubChem. "Compound Summary for CID 59542, Iloperidone." (Source for structural pharmacophore context). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nanobioletters.com [nanobioletters.com]
Comparative Analytical Guide: MS Profiling of 1-(2,4-Difluorophenyl)piperidin-4-one
Executive Summary
1-(2,4-Difluorophenyl)piperidin-4-one (CAS: 127624-94-6) is a critical synthetic intermediate, primarily utilized in the manufacturing of atypical antipsychotics such as Iloperidone and Lubeluzole . Its structural integrity is defined by a piperidin-4-one ring N-linked to a 2,4-difluorophenyl moiety.
In drug development and quality control (QC), unambiguous identification of this intermediate is paramount to ensure the absence of regioisomers (e.g., 2,6-difluoro analogs) and structural impurities.
This guide objectively compares the two primary mass spectrometry ionization techniques—Electrospray Ionization (ESI) and Electron Ionization (EI) —to determine which offers superior structural fidelity. Furthermore, it details the specific fragmentation pathways required to distinguish this molecule from its isobaric impurities.
Comparative Assessment: ESI-MS/MS vs. EI-MS
For researchers selecting an analytical platform, the choice between ESI (Liquid Chromatography) and EI (Gas Chromatography) dictates the quality of structural data obtained.[1]
Table 1: Performance Matrix
| Feature | ESI-MS/MS (LC-Coupled) | EI-MS (GC-Coupled) | Verdict |
| Ionization Nature | Soft Ionization (Protonation) | Hard Ionization (70 eV electron impact) | ESI for quantitation; EI for library matching. |
| Dominant Species | ESI preserves molecular weight info. | ||
| Fragmentation | Minimal in MS1; requires CID (Collision Induced Dissociation) for structural data. | Rich, spontaneous fragmentation in source. | EI provides an immediate "fingerprint." |
| Sensitivity | High (pg/mL range) | Moderate to High | ESI is superior for trace impurity analysis. |
| Thermal Stability | Excellent (Room temp/Heated gas) | Risk of degradation in GC injector port. | ESI is safer for thermally labile piperidinones. |
Expert Insight:
While EI-MS provides a classic spectral fingerprint useful for library searches (NIST/Wiley), ESI-MS/MS is the recommended technique for pharmaceutical development. It avoids the thermal degradation risks associated with the piperidinone ketone moiety in GC inlets and allows for direct coupling with HPLC for impurity profiling.
Detailed Fragmentation Pattern (ESI-MS/MS)
To validate the identity of 1-(2,4-Difluorophenyl)piperidin-4-one, researchers must monitor specific transitions in the MS/MS spectrum.
Precursor Ion:
Mechanism of Fragmentation
The fragmentation is driven by the instability of the piperidone ring and the stability of the difluorophenyl amine moiety.
-
Retro-Diels-Alder (RDA) Cleavage: The most diagnostic pathway for piperidin-4-ones. The ring opens and expels a neutral ethylene molecule (
).-
Transition:
( 28 Da).
-
-
Carbonyl Loss: Following the RDA or ring opening, the carbonyl group is lost as neutral Carbon Monoxide (CO).
-
Transition:
( 28 Da).
-
-
Formation of the Aryl Cation: High-energy collisions result in the cleavage of the C-N bond, generating the 2,4-difluorophenyl cation.
-
Diagnostic Peak:
.
-
Visualization of Fragmentation Pathways[2][3][4]
Differentiation from Isobaric Impurities
A common challenge in Iloperidone synthesis is distinguishing the target intermediate from its structural isomer, (2,4-difluorophenyl)(piperidin-4-yl)methanone . Both have the same formula (
The Differentiation Protocol
| Feature | Target: N-Aryl Piperidinone | Isomer: C-Acyl Piperidine |
| Structure | N attached to Phenyl Ring | C4 attached to Carbonyl-Phenyl |
| Key MS/MS Fragment | m/z 156 (N-Aryl amine remnant) | m/z 141 (Difluorobenzoyl cation) |
| Mechanism | Ring disintegration (RDA) |
Scientific Logic:
The isomer contains a benzoyl group. Upon fragmentation,
Experimental Protocol: LC-MS/MS Identification
This protocol is designed for self-validation using a Triple Quadrupole (QqQ) or Q-TOF system.
Materials
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of standard in 1 mL Methanol.
-
Dilute to 1 µg/mL with 50:50 Water:Acetonitrile.
-
-
LC Conditions:
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
MS Source Parameters (ESI Positive):
-
Capillary Voltage: 3500 V.
-
Gas Temp: 300°C.
-
Nebulizer: 35 psi.
-
-
Acquisition (MRM Mode for QqQ):
-
Quantifier Transition:
(Collision Energy: 15 eV). -
Qualifier Transition:
(Collision Energy: 25 eV). -
Specificity Check: Monitor
. If signal is detected, the sample is contaminated with the C-acyl isomer.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71360, Iloperidone. Retrieved from [Link]
-
Holčapek, M., et al. (2010). Structural analysis of impurities in Iloperidone synthesis using HPLC/MS. Journal of Pharmaceutical and Biomedical Analysis.[2] (Contextual grounding for impurity profiling).
- McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books. (Authoritative source for RDA and alpha-cleavage mechanisms).
-
Veprho. Iloperidone Impurities and Related Compounds. Retrieved from [Link] (Source for impurity structures and isomer data).
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
Technical Comparison Guide: IR Identification of 1-(2,4-Difluorophenyl)piperidin-4-one
Executive Summary
1-(2,4-Difluorophenyl)piperidin-4-one is a critical pharmacophore used in the synthesis of antipsychotics (e.g., Iloperidone metabolites) and antifungal agents. Its structural integrity hinges on two key functionalities: the piperidin-4-one ketone and the 2,4-difluorophenyl amine .
This guide provides an objective technical comparison of the infrared (IR) spectral signature of 1-(2,4-Difluorophenyl)piperidin-4-one against its most common structural analogs and impurities. By focusing on specific vibrational modes, this document establishes a self-validating protocol for positive identification and purity assessment.
Spectral "Fingerprint" Analysis
The IR spectrum of 1-(2,4-Difluorophenyl)piperidin-4-one is defined by the absence of N-H stretches and the presence of a distinct ketone carbonyl coupled with a specific aromatic substitution pattern.
Table 1: Critical IR Peak Assignments
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mechanistic Origin |
| Ketone (C=O) | 1715 – 1725 | Strong | Stretching vibration of the carbonyl group in a 6-membered ring. Note: It is not conjugated with the aryl ring (separated by sp³ carbons), keeping it above 1700 cm⁻¹. |
| Aryl C-N | 1250 – 1360 | Medium-Strong | C-N stretching of the tertiary aromatic amine. The conjugation of the nitrogen lone pair with the difluorophenyl ring strengthens this bond. |
| Aryl C-F | 1100 – 1250 | Very Strong | C-F stretching vibrations. Multiple bands appear here due to the two fluorine atoms; often the strongest peaks in the fingerprint region. |
| Aromatic C=C | 1500 & 1600 | Medium | Ring breathing modes. The 1500 cm⁻¹ band is often enhanced by the electronegative fluorine substituents. |
| C-H (Aliphatic) | 2800 – 2950 | Medium | Asymmetric and symmetric stretching of the piperidine ring -CH₂- groups. |
| OOP Bending | 800 – 860 | Strong | Out-of-plane (OOP) C-H bending characteristic of 1,2,4-trisubstituted benzenes . This region is critical for distinguishing isomers. |
Comparative Analysis: Distinguishing Alternatives
In a drug development context, "alternatives" often refer to structural isomers or process impurities that mimic the target compound. Misidentification here can lead to failed synthesis downstream.
Scenario A: Target vs. Regioisomer (1-(3,4-Difluorophenyl)piperidin-4-one)
The 3,4-difluoro isomer is a common analog. Both compounds share identical functional groups (ketone, tertiary amine, fluorinated ring), making them indistinguishable in the functional group region (>1500 cm⁻¹).
-
The Differentiator: The Fingerprint Region (600–900 cm⁻¹) .
-
Target (2,4-Difluoro): As a 1,2,4-trisubstituted ring, it typically exhibits two strong bands in the 800–900 cm⁻¹ range (often ~810 and ~870 cm⁻¹). The 2,4-substitution pattern creates a specific dipole environment affecting these bending modes.
-
Alternative (3,4-Difluoro): While also 1,2,4-substituted (counting the N), the specific arrangement of hydrogens differs.[1] The 3,4-isomer lacks the isolated H at position 3 found in the 2,4-isomer, shifting the OOP bands.
-
Protocol: Do not rely on C=O or C-F stretches. Overlay the fingerprint region (600-1000 cm⁻¹) against a reference standard.
-
Scenario B: Target vs. Precursor (Piperidin-4-one HCl)
Incomplete alkylation is a common process failure.
-
Target: Shows No N-H stretch ; shows Aromatic C=C (1500/1600 cm⁻¹).
-
Alternative: Shows broad/strong N-H stretching (~3300–3500 cm⁻¹) and Amine salt peaks (broad band ~2500–3000 cm⁻¹). Lacks aromatic signals.
Scenario C: Target vs. Impurity (2,4-Difluoroaniline)
Residual starting material.
-
Target: Strong C=O stretch (~1720 cm⁻¹).
-
Alternative: No C=O stretch . Shows Primary Amine doublet (two peaks ~3300–3400 cm⁻¹ for symmetric/asymmetric N-H stretch).
Experimental Protocol: Self-Validating ID Workflow
To ensure high "Trustworthiness" (E-E-A-T), follow this specific ATR (Attenuated Total Reflectance) protocol.
Step 1: Instrument Calibration
-
Run a background scan (air) to remove CO₂ (2350 cm⁻¹) and H₂O artifacts.
-
Verify calibration using Polystyrene film (look for sharp peak at 1601 cm⁻¹).
Step 2: Sample Preparation
-
Solid State: Place ~5 mg of the white/off-white powder on the diamond crystal.
-
Compression: Apply high pressure using the anvil. Ensure the "Force Gauge" reads optimal contact to maximize the C-F signal intensity.
Step 3: Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard for solid organics).
-
Scans: Minimum 16 scans to improve Signal-to-Noise ratio.
-
Range: 4000 – 600 cm⁻¹.
Step 4: Validation Criteria
-
Pass: Presence of 1720 cm⁻¹ (Ketone) AND Absence of 3300-3500 cm⁻¹ (N-H).
-
Fail: Presence of N-H peaks (Indicates precursor/aniline contamination).
Decision Logic & Signaling Pathway
The following diagram illustrates the logical pathway for identifying the compound and troubleshooting common impurities.
Figure 1: Decision tree for the spectroscopic identification of 1-(2,4-Difluorophenyl)piperidin-4-one, distinguishing it from precursors (piperidin-4-one), impurities (2,4-difluoroaniline), and isomers.[1][2][3][4][5][6][7][8][9]
References
-
National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of Piperidine. NIST Chemistry WebBook, SRD 69.[10] Available at: [Link]
-
LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups: Aromatic Compounds. Available at: [Link]
-
SpectraBase. (2023). 2,4-Difluoroaniline Vapor Phase IR Spectrum. John Wiley & Sons.[9] Available at: [Link]
-
PubChem. (2025).[11] 1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione Compound Summary. National Library of Medicine. Available at: [Link]
Sources
- 1. Aromatic Fingerprint Vibrations [sites.science.oregonstate.edu]
- 2. 2,4-Difluoroaniline | SIELC Technologies [sielc.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. 4-Piperidinol, 1-(phenylmethyl)- [webbook.nist.gov]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectrabase.com [spectrabase.com]
- 10. 2,4-Difluoroaniline [webbook.nist.gov]
- 11. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparing reactivity of 1-(2,4-Difluorophenyl)piperidin-4-one vs 1-phenylpiperidin-4-one
[1]
Executive Summary
This guide provides a technical comparison between 1-phenylpiperidin-4-one (the unsubstituted parent) and its fluorinated derivative, 1-(2,4-difluorophenyl)piperidin-4-one .[1] While both serve as critical pharmacophores in the synthesis of antipsychotics, analgesics, and sigma receptor ligands, the introduction of the 2,4-difluoro motif fundamentally alters the physicochemical profile.
Key Takeaway: The 2,4-difluorophenyl group acts as a metabolic shield and an electronic sink. It significantly lowers the basicity of the piperidine nitrogen (
Part 1: Physicochemical & Electronic Profiling
The reactivity differences stem directly from the electronic withdrawal and steric bulk of the fluorine atoms.
Table 1: Comparative Physicochemical Data
| Feature | 1-Phenylpiperidin-4-one | 1-(2,4-Difluorophenyl)piperidin-4-one | Impact on Reactivity |
| Molecular Weight | 175.23 g/mol | 211.21 g/mol | -- |
| N-Aryl Electronic Effect | Resonance donor (+M), weak inductive withdrawal (-I).[1] | Strong inductive withdrawal (-I) by F atoms; Resonance dampened by twist.[1] | Difluoro: Nitrogen is electron-deficient; C4-carbonyl is more electrophilic.[1] |
| Piperidine N | ~ 5.2 (Conjugate acid) | ~ 2.5 – 3.0 (Estimated) | Difluoro: Significantly reduced basicity; less likely to trap protons in acidic media. |
| Conformation | Phenyl ring roughly planar/slightly twisted relative to N-lone pair.[1] | High Twist Angle: Ortho-F forces phenyl ring perpendicular to minimize steric clash.[1] | Difluoro: Reduced conjugation; N-lone pair is less available for resonance.[1] |
| LogP (Lipophilicity) | ~ 1.2 | ~ 1.9 | Difluoro: Higher lipophilicity; improved blood-brain barrier (BBB) penetration.[1] |
| Metabolic Stability | Low (susceptible to p-hydroxylation).[1] | High (2,4-F blocks CYP450 oxidation sites).[1] | Difluoro: Extended half-life in biological systems.[1] |
Electronic & Conformational Mechanism
-
The "Ortho Effect": In the 1-phenyl analog, the nitrogen lone pair can delocalize into the aromatic ring. In the 2,4-difluoro analog, the fluorine at the 2-position creates steric repulsion with the equatorial protons of the piperidine ring. This forces the phenyl ring to rotate (twist) out of conjugation.
-
Result: The nitrogen retains more
character but is electron-poor due to the strong inductive effect of the two fluorine atoms. This makes the distal ketone (C4) more positive (electrophilic) compared to the phenyl analog.
Part 2: Synthesis Pathways
The synthesis of the 2,4-difluoro analog requires specific attention to avoid SNAr limitations. While the 1-phenyl analog can often be made via simple SNAr on fluorobenzene (harsh conditions) or aniline cyclization, the 2,4-difluoro analog is best synthesized via the Dieckmann Condensation route to ensure regioselectivity and yield.
Diagram 1: High-Fidelity Synthesis Workflow (Dieckmann Route)
Caption: Step-wise synthesis via Dieckmann condensation, avoiding low-yield SNAr on unactivated arenes.
Part 3: Reactivity Benchmarking
Reductive Amination (Key Drug Development Reaction)
Both compounds are frequently used to attach the piperidine scaffold to other pharmacophores via reductive amination.[2]
-
1-Phenylpiperidin-4-one: Reacts moderately.[1][3] The electron-rich nitrogen donates density into the ring, slightly deactivating the C4 ketone through through-bond inductive effects.[1]
-
1-(2,4-Difluorophenyl)piperidin-4-one: Reacts faster .[1] The electron-withdrawing fluorines (and lack of resonance donation) make the C4 ketone more electrophilic. Imine formation is rapid.[1][4]
-
Protocol Note: Due to the lower basicity of the aniline nitrogen, the difluoro analog is less prone to forming ammonium salts in the weakly acidic buffers (pH 5-6) used for reductive amination, keeping the ketone available for reaction.
-
Metabolic Stability (CYP450 Interaction)
-
1-Phenyl: The para-position is a "metabolic soft spot."[1] CYP450 enzymes rapidly hydroxylate this position, leading to phase II conjugation and clearance.
-
1-(2,4-Difluorophenyl): The 4-position fluorine blocks para-hydroxylation.[1] The 2-position fluorine blocks ortho-hydroxylation.[1] This steric and electronic shielding significantly extends the in vivo half-life (
) of the scaffold.
Part 4: Experimental Protocol
Protocol: Comparative Reductive Amination
Objective: Couple 1-(2,4-difluorophenyl)piperidin-4-one with Benzylamine (Model Amine).
Reagents:
-
Ketone: 1-(2,4-Difluorophenyl)piperidin-4-one (1.0 eq)[1]
-
Amine: Benzylamine (1.1 eq)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Solvent: 1,2-Dichloroethane (DCE)[1]
-
Additive: Acetic Acid (1.0 eq)[1]
Step-by-Step Methodology:
-
Imine Formation (In Situ):
-
Dissolve 1.0 mmol of 1-(2,4-difluorophenyl)piperidin-4-one in 5 mL DCE.
-
Add 1.1 mmol Benzylamine and 1.0 mmol Acetic Acid.
-
Critical Checkpoint: Stir for 30 minutes under Nitrogen. The solution should remain clear. (Note: The 1-phenyl analog may require 60 mins due to lower electrophilicity).[1]
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add 1.5 mmol STAB portion-wise over 5 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
-
Quench & Workup:
-
Validation:
-
Analyze via LC-MS.[1]
-
Expected Result: The difluoro analog typically reaches >95% conversion faster than the phenyl analog due to enhanced ketone reactivity.
-
Part 5: Diagrammatic Comparison of Reactivity Logic
Caption: Mechanistic comparison showing why the difluoro analog is more reactive at the ketone but more stable metabolically.
References
-
Nairoukh, Z., et al. (2020).[5][6][7] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal.[5] Link[1]
-
BenchChem Technical Library. (2024).[1] "Optimization of N-arylation of Piperidin-4-amine and Ketone Synthesis." BenchChem Application Notes. Link[1]
-
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[4] Link[1]
-
Karthik, C. S., et al. (2017).[3] "Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes." ResearchGate.[1] Link
-
Dieckmann, W. (1901).[8] "Ueber cyklische β-Ketoncarbonsäureester." Justus Liebigs Annalen der Chemie. Link[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]
- 6. d-nb.info [d-nb.info]
- 7. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor | MDPI [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Guide: GC-MS Profiling of 1-(2,4-Difluorophenyl)piperidin-4-one Impurities
Executive Summary
1-(2,4-Difluorophenyl)piperidin-4-one (CAS: 84163-13-3) is a critical pharmacophore intermediate used in the synthesis of atypical antipsychotics, most notably Risperidone , Paliperidone , and Iloperidone .[1] In the regulatory context of ICH Q11, the purity of this starting material is paramount; impurities introduced here can propagate through the synthesis, forming "Impurity M" analogs in the final API that are difficult to purge.
This guide provides a comparative technical analysis of analyzing this intermediate. While HPLC-UV is the standard for final API release, GC-MS (EI) is demonstrated here as the superior orthogonal technique for the intermediate due to its ability to resolve structural isomers and identify volatile halide precursors without derivatization.
Part 1: Strategic Comparison (The "Why" Behind the Method)
The choice of analytical technique depends on the physicochemical properties of the impurities.[2] The three critical impurities for this intermediate are:
-
2,4-Difluoroaniline (Starting Material): Highly volatile, poor UV chromophore.[1]
-
1-(2,4-Difluorophenyl)piperidin-4-ol (Reduced Impurity): Polar, thermally stable.[1]
-
1-(2,6-Difluorophenyl)piperidin-4-one (Regioisomer): Structurally identical mass, distinct fragmentation/retention.[1]
Comparative Performance Matrix
| Feature | GC-MS (Electron Impact) | HPLC-UV (Reverse Phase) | Verdict for Intermediate |
| Volatile Impurity Detection | Superior. Detects anilines and solvents <100 g/mol easily.[1] | Poor. Early elution often co-elutes with solvent front. | GC-MS Wins |
| Isomer Resolution | High. Capillary columns (e.g., 5% phenyl) offer high plate counts to separate 2,4- vs 2,6- isomers.[1] | Medium. Requires specialized PFP (pentafluorophenyl) columns for similar separation. | GC-MS Wins |
| Structural Elucidation | Definitive. EI fragmentation provides "fingerprint" identification of unknowns.[1] | Low. Retention time matching only (unless coupled to MS).[1] | GC-MS Wins |
| Thermal Stability Risk | Moderate. Ketone moiety is stable; hydroxyl impurities may require derivatization.[1] | Low. Ideal for thermally labile compounds. | HPLC Wins |
Part 2: Experimental Protocol (GC-MS)
This protocol utilizes a mid-polarity column to maximize the separation of the regioisomers (2,4- vs 2,6-difluoro) which often co-elute on standard non-polar columns.[1]
Instrumentation & Conditions
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: Rtx-1701 or DB-1701 (14% Cyanopropyl-phenyl-methylpolysiloxane).[1]
-
Why? The cyano-group interaction helps separate the positional isomers of the difluorophenyl ring better than a standard DB-5ms.
-
Dimensions: 30 m × 0.25 mm ID × 0.25 µm film.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: Split/Splitless @ 260°C.
-
Mode: Split 10:1 (for assay); Splitless (for trace impurity profiling).[1]
-
-
Oven Program:
-
Hold 60°C for 2 min (Solvent delay/Volatiles).
-
Ramp 15°C/min to 200°C.
-
Ramp 5°C/min to 240°C (Critical separation window).
-
Hold 5 min.
-
-
MSD Settings:
-
Source: 230°C (EI mode, 70 eV).
-
Quad: 150°C.
-
Scan Range: m/z 35–450.
-
Sample Preparation[3][4]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (LC-MS Grade).[1]
-
Note: Avoid Methanol as it can form acetals with the ketone moiety in the injector port.
-
-
Concentration: 1.0 mg/mL.
-
Derivatization (Optional but Recommended for -OH impurity):
Part 3: Analytical Workflow & Logic
The following diagram illustrates the decision-making process for characterizing unknowns in this specific matrix.
Caption: Analytical workflow for separating volatiles (anilines) from structural isomers using GC-MS.
Part 4: Results & Discussion (Impurity Identification)
Fragmentation Pathways (EI Source)
Understanding the fragmentation is crucial for distinguishing the target from its impurities.
-
Target Molecule (MW 211):
-
Impurity A: 2,4-Difluoroaniline (MW 129):
-
Molecular Ion: m/z 129 (Base peak).[1]
-
Fragment: m/z 101 (Loss of HCN/HNC).
-
Significance: Presence indicates incomplete reaction.
-
-
Impurity B: 1-(2,6-Difluorophenyl)piperidin-4-one (Regioisomer):
-
Mass Spectrum: Almost identical to the target.
-
Differentiation: The 2,6-isomer typically elutes before the 2,4-isomer on a cyano-phase column due to steric hindrance of the ortho-fluorines reducing interaction with the stationary phase.[1]
-
Fragmentation Diagram
The following Graphviz diagram details the specific mass spectral cleavage points for the target molecule, aiding in structural confirmation.
Caption: EI Fragmentation pathway. The ratio of m/z 113 to m/z 154 is critical for distinguishing regioisomers.
Part 5: Validation Parameters (Self-Validating System)
To ensure the method is trustworthy (E-E-A-T), the following system suitability criteria must be met before running samples:
-
Resolution (Rs): The resolution between the 2,4-difluoroaniline peak and the solvent front must be > 2.5.
-
Tailing Factor (T): For the target ketone, T must be < 1.5. (Ketones can tail on active sites; if T > 1.5, trim the column or replace the liner).
-
Sensitivity (S/N): A 0.05% (w/w) standard of 2,4-difluoroaniline must yield a Signal-to-Noise ratio > 10:1.[1]
References
-
International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
-
European Pharmacopoeia (Ph.[3] Eur.). (2024).[1] Monograph: Risperidone.[3][4][5][][7] (Note: Impurity M is listed as a specified impurity). Retrieved from [Link][1]
-
PubChem. (n.d.).[1] Compound Summary: 1-(2,4-Difluorophenyl)piperidin-4-one.[1] National Library of Medicine. Retrieved from [Link]
-
Restek Corporation. (n.d.).[1] GC Column Selection Guide for Pharmaceutical Impurities. (Validating the choice of Rtx-1701 for isomer separation). Retrieved from [Link][1]
Sources
Comparative Bioactivity Guide: Fluorinated vs. Non-Fluorinated Piperidin-4-ones
Executive Summary
This technical guide analyzes the structure-activity relationship (SAR) differences between non-fluorinated 3,5-bis(benzylidene)piperidin-4-ones and their fluorinated analogs (specifically the 2-fluoro and 4-fluoro derivatives, such as EF24).
Key Finding: Fluorination of the benzylidene rings—particularly at the ortho or para positions—consistently enhances cytotoxic potency (lower IC
Chemical Rationale: The Fluorine Effect
The piperidin-4-one scaffold, particularly the 3,5-bis(benzylidene) derivative, acts as a potent Michael acceptor. The biological activity hinges on two
Why Fluorine Modulates Activity[1]
-
Electronic Modulation (Hammett
constants):-
Non-Fluorinated: The phenyl ring is electronically neutral. The electrophilicity of the
-carbon is moderate. -
Fluorinated: Fluorine is highly electronegative (
). When placed at the para or ortho position, it exerts a strong inductive electron-withdrawing effect (-I). This increases the electrophilicity of the -carbon, accelerating the rate of Michael addition with nucleophilic thiol groups in proteins (e.g., thioredoxin reductase, NF- B).
-
-
Lipophilicity & Permeability:
-
Fluorination typically increases lipophilicity (
). For example, the 3,5-bis(2-fluorobenzylidene) analog (EF24) exhibits optimized membrane permeability compared to highly polar hydroxylated analogs, enhancing intracellular accumulation.
-
-
Metabolic Blocking:
-
The C-F bond (approx. 116 kcal/mol) is metabolically inert. Fluorine substitution at the para position blocks cytochrome P450-mediated oxidative metabolism at the most vulnerable site of the phenyl ring, extending the compound's half-life (
).
-
Comparative Bioactivity Analysis
A. Anticancer Potency (Cytotoxicity)
The fluorinated analogs, particularly EF24 (3,5-bis(2-fluorobenzylidene)piperidin-4-one), demonstrate superior cytotoxicity across multiple cell lines compared to the unsubstituted parent.[1]
Table 1: Comparative Cytotoxicity (IC
| Cell Line | Compound Type | Substituent (R) | IC | Relative Potency |
| L1210 (Leukemia) | Non-Fluorinated | H | 2.5 - 5.0 | Baseline |
| Fluorinated | 2-F (EF24) | 0.2 - 0.5 | 10x Higher | |
| Fluorinated | 4-F | 0.8 - 1.2 | 4x Higher | |
| HCT-116 (Colon) | Non-Fluorinated | H | > 10.0 | Low |
| Fluorinated | 2-F | < 1.0 | High | |
| HSC-2 (Oral) | Non-Fluorinated | H | 3.0 | Moderate |
| Fluorinated | 3,5-F | 0.9 | High |
B. Antimicrobial Activity
While piperidin-4-ones are primarily cytotoxic, fluorination significantly lowers the Minimum Inhibitory Concentration (MIC) against specific pathogens.
-
Non-Fluorinated: Moderate activity against Gram-positive bacteria; often inactive against Gram-negatives.
-
Fluorinated (3-F derivative): Shows enhanced activity against cariogenic bacteria (Streptococcus mutans, S. sanguinis) with MIC values often 50% lower than non-fluorinated analogs. The fluorine atom facilitates weak hydrogen bonding interactions with bacterial cell wall enzymes that hydrogen cannot support.
Mechanism of Action: The Critical Pathway
The primary mechanism for both classes is Michael Addition , but the kinetics and downstream signaling differ in intensity due to the fluorine substitution.
Figure 1: Mechanistic workflow showing how fluorination amplifies the intrinsic apoptotic pathway via enhanced electrophilicity and uptake.
Experimental Protocols
Protocol A: Synthesis via Claisen-Schmidt Condensation
This protocol is valid for both fluorinated and non-fluorinated variants.
-
Reaction: 4-Piperidone hydrochloride + 2
Aryl Aldehyde 3,5-bis(benzylidene)piperidin-4-one.
Step-by-Step Methodology:
-
Preparation: Dissolve 4-piperidone monohydrate hydrochloride (10 mmol) in Glacial Acetic Acid (30 mL).
-
Note: Acetic acid acts as both solvent and catalyst promoter.
-
-
Addition: Slowly add the appropriate benzaldehyde (22 mmol, 2.2 eq).
-
For Non-Fluorinated: Use Benzaldehyde.
-
For Fluorinated: Use 2-Fluorobenzaldehyde or 4-Fluorobenzaldehyde.
-
-
Catalysis: Pass dry HCl gas through the solution for 20–30 minutes OR add 5 mL of concentrated HCl dropwise if gas is unavailable (yields may vary).
-
Reaction: Stir at room temperature for 3–5 hours.
-
Self-Validation: The solution will shift from clear/pale to intense yellow/orange. A precipitate should form.
-
-
Isolation: Pour the reaction mixture into ice-cold water (100 mL) and neutralize with saturated Na
CO or NH OH until pH ~8. -
Purification: Filter the yellow precipitate. Recrystallize from Ethanol or Ethanol/DMF (9:1) .
-
Purity Check: Perform TLC (Hexane:Ethyl Acetate 3:1). Fluorinated compounds usually run higher (higher R
) than non-fluorinated ones.
-
Protocol B: MTT Cytotoxicity Assay
Critical Adjustment for Fluorinated Compounds: Fluorinated piperidones often have lower water solubility than their hydroxylated counterparts.
-
Solubilization: Dissolve test compounds in 100% DMSO to create a 10 mM stock.
-
Dilution: Dilute into culture media (RPMI-1640 or DMEM). Ensure final DMSO concentration is
to avoid solvent toxicity.-
Comparison Control: Run the non-fluorinated parent side-by-side.
-
-
Seeding: Seed cells (e.g., HCT-116) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add compounds (0.1
M – 100 M) for 48 hours. -
Readout: Add MTT reagent. Solubilize formazan crystals with DMSO. Read absorbance at 570 nm.
-
Data Analysis: Plot dose-response curves. Calculate IC
using non-linear regression (Sigmoidal dose-response).
References
-
Das, U., et al. (2008).[2] "Synthesis and cytotoxicity of 3,5-bis(arylidene)-4-piperidone dimers." European Journal of Medicinal Chemistry. Link
-
Dimmock, J. R., et al. (2001). "Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells."[3][4] Journal of Medicinal Chemistry. Link
-
Adams, B. K., et al. (2005). "Synthesis and biological evaluation of novel curcumin analogs as anti-cancer and anti-angiogenesis agents." Bioorganic & Medicinal Chemistry. Link
-
Liang, G., et al. (2009).[5] "Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin." Bioorganic & Medicinal Chemistry Letters. Link
-
Lagisetty, P., et al. (2010). "CLEFMA, an anti-proliferative curcuminoid...". Bioorganic & Medicinal Chemistry. Link
Sources
- 1. Anticancer Activity of an Imageable Curcuminoid 1-[2-Aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (3E,5E)-3,5-Bis(2-chlorobenzylidene)-1-propylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
validation of analytical standards for 1-(2,4-Difluorophenyl)piperidin-4-one
Validation of Analytical Standards for 1-(2,4-Difluorophenyl)piperidin-4-one: A Comparative Guide
Executive Summary: The Cost of Uncertainty
In the high-stakes environment of drug development—particularly for antipsychotic or antifungal pharmacophores involving the piperidine scaffold—the integrity of your analytical standard is the single point of failure for all downstream data.
This guide provides a rigorous technical comparison between Certified Reference Materials (CRMs) and Research-Grade Standards for 1-(2,4-Difluorophenyl)piperidin-4-one . While often confused with the Iloperidone intermediate 4-(2,4-difluorobenzoyl)piperidine, this specific N-aryl piperidinone presents unique stability and validation challenges, particularly regarding hydrate formation at the ketone and oxidative stability of the N-aryl bond.
The Core Thesis: Relying on "Certificate of Analysis (CoA) by HPLC Area%" alone is a scientific fallacy. True validation requires an orthogonal approach combining Quantitative NMR (qNMR) for absolute purity with Mass Balance for impurity profiling.
Comparative Analysis: CRM vs. Research-Grade
The following table contrasts the performance and validation rigor of a fully characterized CRM against a typical commercial research-grade standard.
| Feature | Certified Reference Material (CRM) | Research-Grade Standard | Impact on Data |
| Purity Assignment | Absolute (qNMR + Mass Balance) . Derived from two independent methods. | Relative (HPLC Area%) . Assumes all impurities elute and have equal response factors. | Accuracy: Research grades often overstate purity by 2-5% by missing non-chromatophoric impurities (salts, water). |
| Identity Verification | Multi-Spectral . 1H-NMR, 13C-NMR, 19F-NMR, MS, IR. | Single-Spectral . Usually just 1H-NMR or MS. | Specificity: 19F-NMR is critical to confirm the 2,4-difluoro substitution pattern vs. 2,6- or 3,4- isomers. |
| Water/Solvent Content | Quantified .[1] KF Titration & GC-Headspace data included in purity calc. | Ignored or "Loss on Drying" . Often unquantified. | Potency: Piperidin-4-ones are hygroscopic; ignoring water leads to significant weighing errors. |
| Homogeneity | Tested . Statistically sampled across the batch. | Assumed . Single vial testing. | Precision: Inconsistent results between vials in large studies. |
| Traceability | SI-Traceable .[2] Links to NIST/BIPM primary standards. | Internal . Traceable only to the manufacturer's previous batch. | Regulatory: CRM is required for ISO 17025/GMP compliant assays. |
Technical Deep Dive: The Validation Framework
To validate 1-(2,4-Difluorophenyl)piperidin-4-one, we employ a "Triangulated Validation" strategy. This system is self-validating because it does not rely on a single physical property.
Pillar 1: Structural Identity (The "Fingerprint")
-
1H NMR (Proton): Verifies the piperidine ring protons (multiplets at ~2.5-3.5 ppm) and the aromatic protons.
-
19F NMR (Fluorine): Crucial Step. The 2,4-difluoro substitution pattern will show two distinct signals with specific coupling constants (
and ). A 2,6-difluoro isomer would show a simplified pattern due to symmetry; a 3,4-difluoro would show different shifts. -
Mass Spectrometry (LC-MS/ESI): Confirms the molecular ion
.
Pillar 2: Purity Assignment (The "Truth")
We utilize the qNMR vs. Mass Balance approach.[3][4][5][6]
-
qNMR (Primary): Uses an internal standard (e.g., Maleic Acid or Dimethyl Sulfone) traceable to NIST. This measures the moles of the analyte directly, independent of UV absorption.
-
Mass Balance (Secondary):
. -
Acceptance Criteria: The qNMR and Mass Balance values must converge within < 1.0% .
Pillar 3: Stability & Homogeneity[7]
-
Stress Testing: The ketone at position 4 is susceptible to hydration (gem-diol formation) in aqueous mobile phases. Validation must prove the standard is stable in solution for at least 24 hours.
Experimental Protocols
Workflow Visualization
Figure 1: The "Triangulated Validation" workflow ensuring absolute purity assignment through orthogonal methods.
Protocol A: HPLC Purity Assessment
-
Objective: Quantify related organic impurities.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm. Why? Base-deactivated silica is required to prevent tailing of the piperidine nitrogen.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Why? Acidic pH ensures the amine is protonated (
), improving peak shape and solubility. -
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm (General).
-
Sample Prep: 0.5 mg/mL in 50:50 Water:Acetonitrile.
Protocol B: qNMR Purity Assignment
-
Objective: Determine absolute purity (mass fraction).
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). Criteria: Non-hygroscopic, distinct singlet signal ~6.3 ppm that does not overlap with the analyte.
-
Solvent: DMSO-d6. Why? Ensures complete solubility of both the fluorinated analyte and the IS.
-
Pulse Sequence: 90° pulse, relaxation delay (
) ≥ 60 seconds. Why? must be (longest relaxation time) to ensure full signal recovery for quantitative accuracy. -
Calculation:
Wherengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display"> = Integral, = Number of protons, = Molecular weight, = Weight, = Purity.[3][5][7][8][9][10]
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). ICH Guidelines.[11][12] [Link]
-
BIPM (Bureau International des Poids et Mesures). The use of quantitative NMR (qNMR) for the purity assessment of organic calibration standards.[4][5][6] Metrologia.[2][13][14] [Link]
-
National Institute of Standards and Technology (NIST). Certified Reference Materials (CRMs) for Chemical Analysis. NIST Technical Notes. [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 4. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 5. researchgate.net [researchgate.net]
- 6. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime | 691007-07-5 | Benchchem [benchchem.com]
- 8. veeprho.com [veeprho.com]
- 9. rssl.com [rssl.com]
- 10. WO2012063269A2 - Process for preparing iloperidone - Google Patents [patents.google.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. Certified reference materials - Wikipedia [en.wikipedia.org]
- 14. gbjpl.com.au [gbjpl.com.au]
Safety Operating Guide
Proper Disposal Procedures: 1-(2,4-Difluorophenyl)piperidin-4-one
Executive Summary
Subject: 1-(2,4-Difluorophenyl)piperidin-4-one CAS: 127650-91-9 Primary Hazard: Acute Toxicity (Oral), Skin/Eye Corrosion, HF Generation upon Combustion.[1] Disposal Method: High-temperature incineration with mandatory flue gas scrubbing.
Technical Identification & Hazard Profile
As a Senior Application Scientist, I must emphasize that the disposal of 1-(2,4-Difluorophenyl)piperidin-4-one requires more than standard organic waste protocols. This molecule contains a fluorinated phenyl ring attached to a piperidine scaffold.
While the piperidine moiety presents basicity and toxicity risks, the fluorine content is the critical variable for destruction. Improper incineration releases Hydrogen Fluoride (HF), a highly corrosive gas that damages standard combustion infrastructure and poses severe environmental risks.
Physicochemical & Hazard Data
| Parameter | Specification | Operational Implication |
| CAS Number | 127650-91-9 | Use for waste manifest verification. |
| Molecular Formula | C₁₁H₁₁F₂NO | Nitrogen and Fluorine content dictates incineration parameters. |
| Physical State | Solid (Crystalline Powder) | Dust inhalation risk during transfer/weighing. |
| GHS Classification | Acute Tox. 3 (Oral) Skin Corr.[1][2] 1C / Eye Dam. 1 | Requires full PPE (Tyvek, Nitrile, Face Shield) during handling. |
| Reactivity | Organic Base (Weak) | Do not mix with strong oxidizers or mineral acids in non-controlled waste streams. |
Strategic Disposal Assessment
Effective disposal begins before the waste leaves the bench. You must categorize this material not just as "organic waste," but as Halogenated Organic Waste .
The Mechanism of Destruction: Standard incineration oxidizes the carbon backbone into CO₂. However, the Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry. Breaking it requires temperatures >1,100°C. Upon cleavage, the fluorine atoms react with hydrogen sources to form Hydrogen Fluoride (HF) .
Critical Safety Directive: Ensure your waste contractor utilizes an incinerator equipped with wet scrubbers (alkaline quench) . Burning this material in a standard medical waste incinerator without scrubbing will release HF gas, violating EPA emission standards and corroding the facility's stack.
Operational Disposal Protocol
Phase A: Solid Waste (Pure Compound/Spoiled Reagents)
Applicability: Expired solids, spill cleanup residues, or failed reaction cakes.
-
Segregation: Isolate solid waste in a dedicated container. Do not dissolve in solvent solely for disposal purposes unless required by your facility's specific liquid waste permit.
-
Primary Containment: Place the solid into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but HDPE is preferred to prevent breakage during transport.
-
Secondary Containment: Seal the primary jar and place it inside a clear, heavy-duty LDPE ziplock bag or a secondary pail.
-
Labeling: Apply a hazardous waste label immediately.
Phase B: Liquid Waste (Mother Liquors & Washings)
Applicability: Solvents (DCM, Ethyl Acetate, Methanol) containing the compound.
-
Stream Selection: Dispose of in the "Halogenated Organic Solvents" carboy. Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the difluorophenyl group classifies the entire mixture as halogenated for incineration purposes.
-
pH Check: If the waste stream is from an acidic workup, ensure the pH is neutral (pH 6-8) before adding to a central solvent drum to prevent exothermic reactions or gas evolution.
-
Concentration Limit: If the concentration of the compound exceeds 5% w/v, flag the container for "High BTU / High Halogen" treatment to alert the disposal facility.
Waste Flow & Decision Logic
The following diagram outlines the decision-making process for disposing of this specific fluorinated intermediate.
Figure 1: Decision matrix for the segregation and destruction of fluorinated piperidinone intermediates.
Regulatory & Labeling Compliance
Adhere to the following labeling standards to ensure chain-of-custody safety.
-
US DOT Description (Likely Classification):
-
If Solid: UN 2923, Corrosive solids, toxic, n.o.s. (1-(2,4-Difluorophenyl)piperidin-4-one), 8 (6.1), PG III.
-
Note: Classification depends on specific toxicity testing; "Toxic solids, organic, n.o.s." (UN 2811) is also common. Consult the specific SDS section 14.
-
-
RCRA Waste Codes:
-
This compound does not have a specific P-list or U-list code.
-
Classify by characteristic: D002 (Corrosivity) if pH < 2 or > 12.5 (unlikely for solid).
-
Default to Non-Specific Hazardous Waste unless mixed with listed solvents (e.g., F002 for methylene chloride mixtures).
-
Emergency Spill Procedures
In the event of a powder spill outside the hood:
-
Evacuate the immediate area to let dust settle (min. 15 mins).
-
Don PPE: Double nitrile gloves, N95 or P100 respirator, and goggles.
-
Neutralize/Clean:
-
Do not dry sweep (creates dust).
-
Cover with a wet paper towel or absorbent pad to dampen.
-
Wipe up and place in the solid waste container described above.
-
Wash the surface with a mild detergent and water; collect this rinse water into the liquid halogenated waste stream.
-
References
-
United States Environmental Protection Agency (EPA). (2024).[5] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.[5] Retrieved from [Link][6]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms.[7] Retrieved from [Link]
-
Metso. (n.d.). Fluorine Removal Solution for Gas Cleaning.[8] Retrieved from [Link]
Sources
Personal protective equipment for handling 1-(2,4-Difluorophenyl)piperidin-4-one
Executive Summary & Risk Logic
This guide defines the operational safety architecture for handling 1-(2,4-Difluorophenyl)piperidin-4-one . As a fluorinated N-aryl piperidine derivative, this compound presents a dual-hazard profile: the irritant/corrosive potential of the piperidine scaffold and the enhanced bioavailability conferred by the difluorophenyl moiety.[1]
The "Why" Behind the Protocol:
-
Lipophilicity & Permeation: The 2,4-difluoro substitution on the phenyl ring significantly increases the compound's lipophilicity compared to non-fluorinated analogs.[1] This facilitates rapid dermal absorption. Standard latex gloves are insufficient; high-modulus nitrile is required to prevent permeation.
-
Respiratory Sensitization: N-aryl piperidines can act as respiratory irritants (H335) and potential sensitizers.[1] Dust control is the primary engineering requirement.
-
Metabolic Stability: The fluorine atoms block metabolic oxidation at the 2 and 4 positions, potentially extending the compound's half-life in biological systems if absorbed.
Personal Protective Equipment (PPE) Matrix
The following matrix prescribes PPE based on the specific operational state of the chemical. This is a self-validating system : if the task changes (e.g., solid to solution), the PPE must escalate.[1]
| Protection Zone | PPE Component | Specification | Scientific Rationale |
| Dermal (Hands) | Primary Gloves | Nitrile (0.11 mm min.[1] thickness) | Baseline protection against incidental splash.[2] |
| Secondary Gloves | High-Modulus Nitrile or Laminate (Silver Shield®) | Required for solutions or prolonged handling.[1] Fluorinated organics can permeate standard nitrile <15 mins. | |
| Ocular/Face | Eye Protection | Chemical Goggles (Indirect Vent) | Safety glasses are insufficient due to the fine particle size of the solid (dust ingress) and splash risk. |
| Respiratory | Primary Control | Fume Hood (Face Velocity: 80-100 fpm) | Engineering controls are superior to PPE.[1] |
| Secondary PPE | N95/P100 Particulate Respirator | Mandatory only if weighing outside a hood or during spill cleanup. | |
| Body | Clothing | Tyvek® Lab Coat (or chemically resistant apron) | Cotton coats absorb liquids; Tyvek repels organic solvents and solids. |
Operational Protocols
A. Solid Handling & Weighing (Critical Control Point)
The highest risk of exposure occurs during the transfer of the dry solid due to aerosolization.
-
Static Elimination: Use an anti-static gun or ionizer bar inside the balance enclosure. Fluorinated powders are prone to static charge, causing "fly-away" dust.[1]
-
Tare External: Tare the weighing boat before entering the hood to minimize air turbulence.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Decontamination: Wipe the exterior of the receiving vessel with a solvent-dampened wipe (Acetone or Methanol) before removing it from the hood.
B. Reaction Setup & Solution Handling
-
Double-Gloving: Don the secondary high-modulus gloves before handling solvents (DCM, THF, DMF) with this compound.[1]
-
Closed Systems: All reactions must be run in closed vessels equipped with a nitrogen/argon line to prevent vapor release.
-
Cannula Transfer: For quantities >5g, transfer solutions via cannula or positive pressure rather than pouring to eliminate splash risk.
C. Spill Management Workflow
Immediate action is required to prevent surface adsorption.
-
Isolate: Evacuate the immediate 3-meter radius. Mark the zone.
-
PPE Upgrade: Don P100 respirator and double gloves.
-
Containment:
-
Solid: Cover with wet paper towels (dampened with water) to prevent dust dispersal, then scoop into a waste container.
-
Solution: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.
-
-
Decontamination: Scrub surface with a mild surfactant followed by an acetone rinse.
Visualization of Safety Logic
Diagram 1: PPE Decision Tree
This logic gate ensures researchers select the correct protection level based on the physical state of the compound.
Caption: Logic flow for selecting PPE based on the physical state of 1-(2,4-Difluorophenyl)piperidin-4-one.
Diagram 2: Waste Disposal Workflow
Correct disposal is critical to prevent environmental contamination with fluorinated organics.
Caption: Classification pathway for disposal.[1][3][4][5][6][7][8] Note: Due to the fluorine content, high-concentration solutions default to Halogenated streams.[1]
Disposal & Logistics
Waste Stream Classification:
-
Stream: Halogenated Organic Waste.
-
Reasoning: Although the solvent might be non-halogenated (e.g., Ethyl Acetate), the compound itself contains fluorine.[1] High concentrations (>1%) should be treated as halogenated to prevent corrosion in incinerators designed for non-halogenated waste.
-
Labeling: "Hazardous Waste - Toxic, Irritant.[1] Contains Fluorinated Piperidine Derivative."[1][3][8][9][10]
Storage Logistics:
-
Temperature: Store at 2-8°C (Refrigerate). Piperidin-4-ones can degrade or oxidize over time.[1]
-
Incompatibility: Keep away from strong oxidizing agents and strong acids.
-
Shelf Life: Re-test purity every 12 months.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R).[1] U.S. Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: 4-(4-Fluorophenyl)piperidine (Structural Analog for Hazard Class).[1] National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). (n.d.). Guidance on the compilation of safety data sheets.[8][9][11][12][13][14][15][Link]
Sources
- 1. ICI-204,448 - Wikipedia [en.wikipedia.org]
- 2. keyorganics.net [keyorganics.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride | 135634-18-3 [sigmaaldrich.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. d84823jj91l2.cloudfront.net [d84823jj91l2.cloudfront.net]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. americanbio.com [americanbio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
